Hql-79
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the binding affinity of Hql-79 to H-PGDS
An In-depth Technical Guide on the Binding Affinity of HQL-79 to Hematopoietic Prostaglandin D Synthase (H-PGDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity and inhibitory mechanism of this compound, a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS). The information is compiled from foundational studies, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding and Inhibition Data
This compound is a potent and selective inhibitor of H-PGDS. Its binding affinity and inhibitory capacity have been characterized through various in vitro and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Value (μM) | Condition/Assay Type | Notes |
| Kd | 0.8 | Surface Plasmon Resonance | Binding affinity was determined in the presence of co-factors Glutathione (GSH) and Mg2+. The affinity is 12-fold higher than in their absence. |
| IC50 | 6 | Recombinant Human H-PGDS Enzyme Assay | Half-maximal inhibitory concentration against the isolated enzyme. |
| IC50 | ~100 | Cellular Assays | Determined in H-PGDS-expressing human megakaryocytes and rat mastocytoma cells. |
| Ki | 5 | Enzyme Kinetics | Inhibition constant, indicating competitive inhibition with respect to the substrate Prostaglandin H2 (PGH2). |
| Ki | 3 | Enzyme Kinetics | Inhibition constant, indicating non-competitive inhibition with respect to the co-factor Glutathione (GSH). |
Mechanism of Action and Signaling Pathway
H-PGDS is a key enzyme in the pro-inflammatory prostaglandin pathway. It catalyzes the isomerization of Prostaglandin H2 (PGH2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, into Prostaglandin D2 (PGD2). PGD2 is a critical mediator in allergic and inflammatory responses. This compound exerts its anti-inflammatory effects by directly inhibiting this conversion.
Kinetic studies have revealed that this compound acts as a competitive inhibitor against the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor GSH. This dual mechanism underscores its specificity and potency. The crystal structure of the H-PGDS-GSH-Mg2+-HQL-79 quaternary complex shows this compound residing within the catalytic cleft, stabilized by interactions with Trp104 and, via water molecules, with GSH and Arg14.
Experimental Protocols
The binding affinity and inhibitory constants of this compound were determined using a combination of enzymatic assays, surface plasmon resonance, and cellular assays.
Enzyme Inhibition Assay (for IC50 and Ki Determination)
This protocol outlines the general steps for determining the inhibitory effect of this compound on recombinant H-PGDS.
-
Enzyme Preparation : Recombinant human H-PGDS is expressed and purified.
-
Reaction Mixture : A reaction buffer is prepared containing a specific concentration of H-PGDS, the cofactor GSH, and varying concentrations of the inhibitor, this compound.
-
Initiation : The enzymatic reaction is initiated by adding the substrate, PGH2.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination : The reaction is stopped, typically by chemical quenching.
-
Quantification : The product, PGD2, is quantified using a suitable method such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis : The concentration of PGD2 produced is plotted against the concentration of this compound to determine the IC50 value. For Ki determination, the experiment is repeated with varying concentrations of both the substrate (PGH2) and the inhibitor, followed by Lineweaver-Burk or Dixon plot analysis.
Cellular Prostanoid Production Assay (for Cellular IC50)
This protocol describes the methodology for assessing this compound's efficacy in a cellular context.
-
Cell Culture : H-PGDS-expressing cells, such as human megakaryocytic MEG-01S cells or rat mastocytoma RBL-2H3 cells, are cultured to an appropriate density.
-
Inhibitor Pre-incubation : Cells are treated with a range of this compound concentrations for a specified duration.
-
Cellular Stimulation : Prostanoid production is induced by stimulating the cells with an agent like the calcium ionophore A23187 or via antigen-mediated IgE cross-linking.
-
Sample Collection : After a 15-minute incubation period, the culture medium containing the secreted prostanoids is collected.
-
Extraction and Analysis : Prostanoids (PGD2, PGE2, PGF2α) are extracted from the medium. Quantification is performed using EIA or by separating radiolabeled metabolites via Thin-Layer Chromatography (TLC) followed by autoradiography.
-
IC50 Calculation : The amount of PGD2 is measured and plotted against the this compound concentration to calculate the cellular IC50 value.
Surface Plasmon Resonance (SPR) Analysis (for Kd Determination)
SPR is utilized to measure the direct binding kinetics and affinity between this compound and H-PGDS.
-
Chip Preparation : Purified H-PGDS is immobilized onto the surface of a sensor chip.
-
Analyte Injection : Solutions containing various concentrations of this compound (the analyte) are flowed over the chip surface. The experiments are conducted both in the presence and absence of GSH and Mg2+ to assess their influence on binding.
-
Binding Measurement : The interaction between this compound and the immobilized H-PGDS is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Kinetic Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Kd Calculation : The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon, providing a direct measure of binding affinity.
HQL-79: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HQL-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. This compound's targeted inhibition of H-PGDS presents a promising therapeutic strategy for a range of inflammatory conditions, including asthma and allergic rhinitis. This document details the quantitative data associated with this compound's activity, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism and relevant biological pathways.
Core Concepts: The Role of H-PGDS and the Mechanism of this compound
Hematopoietic prostaglandin D synthase (H-PGDS) is a member of the sigma class of glutathione-S-transferase family and plays a crucial role in the immune system and mast cells by catalyzing the conversion of prostaglandin H2 (PGH2) to PGD2.[1] PGD2 then exerts its biological effects through interaction with the DP1 and CRTH2 receptors, contributing to allergic and inflammatory reactions.[1] Selective inhibitors of H-PGDS, like this compound, are of significant interest as they can suppress these inflammatory pathways with potentially greater specificity and fewer side effects than broader-acting anti-inflammatory drugs such as COX-1 or COX-2 inhibitors.[1]
This compound is an orally active and selective inhibitor of human H-PGDS.[1] It functions by competitively inhibiting the binding of the substrate PGH2 and non-competitively inhibiting the binding of the cofactor glutathione (GSH) to the enzyme.[2] The binding of this compound to H-PGDS is enhanced in the presence of GSH and Mg2+.[3] Structural studies have revealed that specific amino acid residues, including Arg14, Trp104, Lys112, and Lys198, are crucial for creating the binding pocket for this compound.[3] This selective inhibition leads to a marked reduction in PGD2 production, thereby mitigating downstream inflammatory cascades.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity, binding affinity, and selectivity.
Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound for Human H-PGDS
| Parameter | Value | Conditions | Reference |
| IC50 | 6 µM | Recombinant human H-PGDS | [1] |
| ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | [3] | |
| Ki | 5 µM | Competitive inhibition vs. PGH2 | [3] |
| 3 µM | Non-competitive inhibition vs. GSH | [1][3] | |
| Kd | 0.8 µM | In the presence of GSH and Mg2+ | [1][2][3] |
Table 2: Selectivity Profile of this compound
| Enzyme | Effect | Concentration | Reference |
| L-PGDS | No obvious effect | Up to 300 µM | [1] |
| COX-1 | No obvious effect | Up to 300 µM | |
| COX-2 | No obvious effect | Up to 300 µM | |
| m-PGES | No obvious effect | Up to 300 µM | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Wild-type and human H-PGDS-overexpressing mice | 30 mg/kg (oral administration) | Decreased PGD2 levels, ameliorated airway inflammation | [1][3] |
| mdx mouse model of muscular dystrophy | 30 mg/kg/day (oral administration) | Suppressed PGD2 production, improved muscle strength | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
H-PGDS Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human H-PGDS.
Materials:
-
Recombinant human H-PGDS
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Quenching solution (e.g., containing a stable PGD2 analog for standard curve generation)
-
Enzyme Immunoassay (EIA) kit for PGD2 or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 1 minute).
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of PGD2 produced using a validated method such as EIA or LC-MS/MS.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
-
To determine the mode of inhibition (Ki values), the assay is performed with varying concentrations of both the substrate (PGH2) and the inhibitor (this compound), as well as with varying concentrations of the cofactor (GSH) and the inhibitor.
Cell-Based PGD2 Production Assay
Objective: To evaluate the effect of this compound on PGD2 production in a cellular context.
Cell Lines:
-
Rat Basophilic Leukemia cells (RBL-2H3): A model for mast cells.
-
Human megakaryoblastic leukemia cells (MEG-01S): Express H-PGDS.
Materials:
-
RBL-2H3 or MEG-01S cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
This compound
-
Stimulating agent (e.g., dinitrophenyl-bovine serum albumin for IgE-sensitized RBL-2H3 cells, or calcium ionophore A23187 for MEG-01S cells)
-
EIA kit for PGD2, PGE2, and PGF2α or LC-MS/MS system
Procedure:
-
Culture the selected cell line to the desired confluency in appropriate culture vessels. For RBL-2H3 cells, sensitization with monoclonal anti-dinitrophenyl IgE may be required prior to stimulation.[1]
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 15 minutes).
-
Stimulate the cells with the appropriate agent (e.g., 20 ng/ml dinitrophenyl-bovine serum albumin or 5 µM A23187) for a defined period (e.g., 15 minutes).[1]
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGD2, PGE2, and PGF2α in the supernatant using EIA or LC-MS/MS to assess the inhibitory effect and selectivity of this compound.
In Vivo Mouse Model of Allergic Airway Inflammation
Objective: To assess the in vivo efficacy of this compound in a relevant disease model.
Animal Model:
-
Wild-type mice (e.g., C57BL/6 strain) or human H-PGDS-overexpressing transgenic mice.
Materials:
-
Ovalbumin (OVA) for sensitization and challenge
-
Adjuvant (e.g., aluminum hydroxide gel)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Equipment for oral gavage and aerosol challenge
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Sensitization: Actively sensitize the mice by intraperitoneal injections of OVA mixed with an adjuvant on specific days (e.g., day 0 and day 14).
-
Challenge: On a later day (e.g., day 21), expose the sensitized mice to an aerosol of OVA in saline for a set duration (e.g., 20 minutes) to induce an allergic airway response.
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the mice at a specific time point relative to the challenge (e.g., 1 hour before).
-
Sample Collection: At a defined time after the challenge (e.g., 10 minutes for prostanoid analysis or 48 hours for cell counts), collect bronchoalveolar lavage fluid (BALF).
-
Analysis:
-
Quantify the levels of PGD2, PGE2, and PGF2α in the BALF using EIA or LC-MS/MS.
-
Perform total and differential cell counts on the BALF to assess the inflammatory infiltrate (e.g., eosinophils).
-
Conclusion
This compound has been robustly characterized as a potent, selective, and orally active inhibitor of hematopoietic prostaglandin D synthase. The comprehensive data from in vitro and in vivo studies underscore its potential as a therapeutic agent for allergic and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar compounds in the pursuit of novel anti-inflammatory therapies. The visualization of the underlying pathways and experimental workflows aims to facilitate a deeper understanding of the scientific rationale and methodological approaches in this area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
The role of Hql-79 in modulating PGD2 production
An In-depth Technical Guide to the Role of Hql-79 in Modulating Prostaglandin D2 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Its synthesis is primarily catalyzed by hematopoietic prostaglandin D synthase (H-PGDS), making this enzyme a key therapeutic target.[1][2] This document provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of H-PGDS. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and workflows.
Introduction: The PGD2 Synthesis Pathway and H-PGDS
The biosynthesis of prostaglandins originates from arachidonic acid, which is converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] H-PGDS, a member of the sigma class glutathione-S-transferase family, then specifically catalyzes the isomerization of PGH2 to PGD2.[3] This prostanoid is produced by various immune cells, including mast cells, macrophages, and T cells, where it exerts its pro-inflammatory effects by acting on the DP1 and DP2 (also known as CRTH2) receptors.[1][3][4] Given its central role in allergic and inflammatory responses, inhibiting H-PGDS to reduce PGD2 production is a promising strategy for developing novel anti-inflammatory therapeutics.[1][2]
This compound: A Selective H-PGDS Inhibitor
This compound (4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine) is a potent, selective, and orally active inhibitor of human H-PGDS.[3][5][6] It has been shown to effectively suppress PGD2 production both in vitro and in vivo, with high selectivity over other enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, and other prostaglandin synthases.[3][5] This specificity makes this compound a valuable tool for studying the biological functions of the H-PGDS/PGD2 axis and a lead compound for drug development.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the catalytic site of H-PGDS. Structural and functional studies have elucidated its precise mechanism:
-
Binding Mode: X-ray crystallography reveals that this compound resides within the catalytic cleft of H-PGDS, stabilized by interactions with key residues like Trp104 and the cofactor glutathione (GSH).[7][8]
-
Kinetics: this compound acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor GSH.[3][5][7]
This dual inhibitory mechanism contributes to its potency and specificity in blocking the conversion of PGH2 to PGD2.[3]
References
- 1. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Selective Inhibition of Mast Cell Degranulation and Allergic Reactions by HQL-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of HQL-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), on mast cell degranulation and allergic reactions. This compound effectively suppresses the production of prostaglandin D2 (PGD2), a key mediator in the pathogenesis of allergic inflammation, thereby attenuating the downstream signaling cascades that lead to allergic symptoms. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic therapeutics.
Introduction
Mast cells are critical effector cells in the initiation and propagation of type I hypersensitivity reactions, commonly known as allergic reactions.[1] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators.[1] Among these, prostaglandin D2 (PGD2) plays a pivotal role in orchestrating the allergic inflammatory response, including bronchoconstriction, vasodilation, and the recruitment of other immune cells such as eosinophils and T-helper 2 (Th2) cells.[2][3]
Hematopoietic prostaglandin D synthase (H-PGDS) is the key enzyme responsible for the conversion of PGH2 to PGD2 in mast cells.[2][3] Consequently, selective inhibition of H-PGDS presents a promising therapeutic strategy for the management of allergic diseases such as asthma and allergic rhinitis. This compound has emerged as a potent, selective, and orally active inhibitor of human H-PGDS, demonstrating significant anti-allergic and anti-inflammatory properties in preclinical studies.[2][4][5] This guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the therapeutic effects of this compound.
Mechanism of Action of this compound
This compound exerts its anti-allergic effects by specifically targeting and inhibiting the enzymatic activity of H-PGDS.[2][5] This inhibition is competitive with respect to the substrate PGH2 and non-competitive with respect to the cofactor glutathione (GSH).[5] By blocking H-PGDS, this compound effectively curtails the production of PGD2 in mast cells, thereby mitigating the downstream inflammatory cascade.[2][4]
Signaling Pathway of Mast Cell Activation and PGD2 Synthesis
The activation of mast cells via FcεRI cross-linking initiates a complex signaling cascade that ultimately leads to the release of arachidonic acid from the plasma membrane and its subsequent conversion to various eicosanoids, including PGD2. The key steps in this pathway and the point of intervention for this compound are illustrated below.
Figure 1: Simplified signaling pathway of IgE-mediated mast cell activation leading to PGD2 synthesis and degranulation, highlighting the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The inhibitory potency and binding affinity of this compound for H-PGDS have been quantified in various in vitro and cellular assays. The key parameters are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against H-PGDS
| Parameter | Value (µM) | Description | Reference(s) |
| IC₅₀ | 6 | The half maximal inhibitory concentration against recombinant human H-PGDS. | [2][5] |
| **Kᵢ (vs. PGH₂) ** | 5 | The inhibition constant, indicating competitive inhibition with respect to the substrate PGH₂. | [2] |
| Kᵢ (vs. GSH) | 3 | The inhibition constant, indicating non-competitive inhibition with respect to the cofactor GSH. | [2] |
| Kₔ | 0.8 | The dissociation constant, measuring the binding affinity of this compound to human H-PGDS. | [2][5] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Experimental Model | Effect of this compound | Quantitative Data | Reference(s) |
| Rat Mastocytoma Cells | Inhibition of PGD₂ production | IC₅₀ ≈ 100 µM | [6] |
| Human Megakaryocytes | Selective inhibition of PGD₂ production | - | [6] |
| Mouse Model of Allergic Lung Inflammation | Reduction of PGD₂ levels in bronchoalveolar lavage fluid | 30 mg/kg oral administration | [2][7] |
| Actively Sensitized Guinea Pigs | Inhibition of antigen-induced bronchoconstriction | - | [8] |
| Actively Sensitized Guinea Pigs | Inhibition of antigen-induced nasal vascular permeability | - | [8] |
| Repeatedly Antigen-Exposed Guinea Pigs | Suppression of airway eosinophilia | Chronic administration | [8] |
| Chopped Lung Tissues from Sensitized Guinea Pigs | Inhibition of antigen-induced histamine, LTB₄, LTC₄, and PGD₂ release | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Figure 2: Experimental workflow for the β-hexosaminidase mast cell degranulation assay.
Protocol:
-
Cell Culture and Sensitization:
-
Culture mast cells (e.g., RBL-2H3 or bone marrow-derived mast cells) in appropriate media.
-
Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 12-24 hours.
-
-
Assay Procedure:
-
Wash the sensitized cells twice with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the cells to a density of 2-5 x 10⁵ cells/mL in the same buffer.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate degranulation by adding 50 µL of DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
For total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of β-hexosaminidase substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100
-
In Vitro H-PGDS Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of H-PGDS.
Figure 3: Workflow for the in vitro H-PGDS enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH).
-
Dilute recombinant human H-PGDS to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare the substrate PGH₂ immediately before use.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the H-PGDS enzyme solution with the different concentrations of this compound (or vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding PGH₂.
-
Incubate the reaction mixture for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 24°C).
-
Terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride in ethanol to reduce the remaining PGH₂).
-
-
Quantification of PGD₂:
-
Quantify the amount of PGD₂ produced in each reaction using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of H-PGDS inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Models of Allergic Disease
The anti-allergic efficacy of this compound has been demonstrated in various animal models that recapitulate key features of human allergic diseases.
Mouse Model of Allergic Airway Inflammation
This model is commonly used to study the pathophysiology of asthma and to evaluate the efficacy of potential therapeutics.
Experimental Workflow:
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in alum.
-
Challenge: After the sensitization period, mice are challenged with the allergen, usually via intranasal or aerosol administration of OVA, to induce an allergic airway response.
-
Treatment: this compound (e.g., 30 mg/kg) or vehicle is administered orally prior to the allergen challenge.[2]
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and the levels of cytokines and chemokines.
-
Lung Histology: Lung tissue is processed for histological examination to assess peribronchial and perivascular inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured to assess lung function.
-
PGD₂ Measurement: PGD₂ levels in the BAL fluid are quantified to confirm the target engagement of this compound.
-
Guinea Pig Model of Antigen-Induced Bronchoconstriction
This model is used to assess the immediate hypersensitivity response in the airways.
Experimental Procedure:
-
Active Sensitization: Guinea pigs are actively sensitized to an allergen such as OVA.
-
Treatment: this compound or vehicle is administered orally prior to the allergen challenge.
-
Allergen Challenge and Measurement of Bronchoconstriction: The sensitized animals are challenged with an intravenous injection of the antigen, and the resulting bronchoconstriction is measured as an increase in airway resistance.
Safety and Toxicology
Preclinical studies have indicated that this compound is well-tolerated at therapeutically relevant doses. No significant adverse effects on cyclooxygenase-1 (COX-1), COX-2, microsomal prostaglandin E synthase (m-PGES), or lipocalin-type PGD synthase (L-PGDS) have been observed at concentrations up to 300 µM, highlighting its selectivity for H-PGDS.[2] Further comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound for potential clinical development.
Conclusion
This compound is a potent and selective inhibitor of H-PGDS that effectively suppresses PGD₂ production from mast cells. By targeting a key enzyme in the allergic inflammatory cascade, this compound demonstrates significant anti-allergic and anti-inflammatory effects in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other H-PGDS inhibitors as novel therapeutics for the treatment of allergic diseases. The high selectivity and oral bioavailability of this compound make it a particularly promising candidate for clinical investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacological studies on the novel antiallergic drug this compound: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Hql-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of Hql-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This document details the mechanism of action, quantitative efficacy, and key experimental findings related to this compound, offering valuable insights for researchers in inflammation and drug development.
Introduction to this compound and its Target: H-PGDS
This compound is an orally active small molecule that demonstrates significant anti-inflammatory and anti-allergic effects.[1][2] Its primary mechanism of action is the selective inhibition of human hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses, where it promotes the recruitment of eosinophils and T-helper 2 (Th2) cells.[3][4][5] By specifically targeting H-PGDS, this compound reduces the production of PGD2 without significantly affecting other prostanoids like PGE2 and PGF2α, offering a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][5]
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition and Binding Affinity of this compound
| Parameter | Value | Target | Notes |
| IC50 | 6 µM | Recombinant Human H-PGDS | Concentration required for 50% inhibition of enzyme activity.[1][2] |
| Kd | 0.8 µM | Human H-PGDS | Dissociation constant, indicating high binding affinity.[1][2] |
| Ki (vs. PGH2) | 5 µM | Human H-PGDS | Competitive inhibition with respect to the substrate PGH2.[2] |
| Ki (vs. GSH) | 3 µM | Human H-PGDS | Non-competitive inhibition with respect to the cofactor GSH.[2] |
Table 2: Cellular Activity of this compound
| Cell Type | Parameter | Value | Effect |
| Rat Mastocytoma Cells (RBL-2H3) | IC50 | ~100 µM | Inhibition of PGD2 production.[6][7] |
| Human Megakaryocytes | IC50 | ~100 µM | Inhibition of PGD2 production.[6][7] |
| Bone Marrow-Derived Macrophages (BMDM) | - | 5, 20, 100 µM | Concentration-dependent attenuation of LPS-induced PGD2 production.[8] |
Mechanism of Action: The H-PGDS Signaling Pathway
This compound exerts its anti-inflammatory effects by interrupting the H-PGDS-mediated production of PGD2. The following diagram illustrates the signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
H-PGDS Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on H-PGDS activity.
Protocol:
-
Recombinant human H-PGDS is incubated with varying concentrations of this compound in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing glutathione (GSH).[6]
-
The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[6]
-
After a defined incubation period, the reaction is terminated.
-
The amount of PGD2 produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Cellular PGD2 Production Assay
This assay measures the ability of this compound to inhibit PGD2 production in a cellular context.
Protocol (using Rat Mastocytoma RBL-2H3 cells):
-
RBL-2H3 cells are cultured and sensitized with monoclonal anti-dinitrophenyl IgE.[6]
-
The sensitized cells are then treated with various concentrations of this compound.
-
PGD2 production is stimulated by adding an antigen (e.g., dinitrophenyl-bovine serum albumin) or a calcium ionophore (e.g., A23187).[6]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of PGD2 in the supernatant is measured by EIA.
-
The IC50 for cellular PGD2 production is then determined.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.
Protocol:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like alum on specific days (e.g., day 0 and day 14).[9][10][11]
-
Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an allergic inflammatory response in the airways.[9][10]
-
Treatment: this compound (e.g., 30 mg/kg) is administered orally to the treatment group of mice prior to the OVA challenges.[7][12] A vehicle control group receives the vehicle alone.
-
Analysis: 24-48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect BALF. Total and differential cell counts (especially eosinophils) are performed.[13][14]
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine inflammatory cell infiltration and mucus production.
-
Cytokine and PGD2 Levels: Levels of inflammatory cytokines and PGD2 in the BALF or lung homogenates are measured by ELISA or other immunoassays.
-
The following diagram outlines the workflow for the ovalbumin-induced allergic airway inflammation model.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of H-PGDS with demonstrated anti-inflammatory properties in both in vitro and in vivo models of allergic inflammation. Its specific mechanism of action, which involves the targeted reduction of PGD2 synthesis, makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory and allergic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of H-PGDS inhibition.
References
- 1. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyDelta12 14 PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Frontiers | Has2 Regulates the Development of Ovalbumin-Induced Airway Remodeling and Steroid Insensitivity in Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
The Impact of HQL-79 on Th2 Cell Function and Cytokine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HQL-79 is a potent and selective orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a critical lipid mediator implicated in allergic inflammation and the modulation of T helper 2 (Th2) cell responses. Th2 cells, through their release of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), are central to the pathogenesis of allergic diseases, including asthma and atopic dermatitis. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its subsequent impact on Th2 cell function and cytokine release, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.
Core Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of H-PGDS. This inhibition is competitive with respect to the substrate PGH2 and non-competitive with respect to the cofactor glutathione (GSH)[1]. By blocking H-PGDS, this compound effectively reduces the synthesis of PGD2 in immune cells, particularly mast cells, which are a primary source of this pro-inflammatory mediator[2][3].
Quantitative Inhibition Data for this compound
The inhibitory potency of this compound against H-PGDS has been characterized in various assays. The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 6 µM | Recombinant human H-PGDS | [4] |
| Kᵢ (vs. PGH2) | 5 µM | Recombinant human H-PGDS | [5] |
| Kᵢ (vs. GSH) | 3 µM | Recombinant human H-PGDS | [5] |
| Kₔ | 0.8 µM | Human H-PGDS | [4][5] |
The PGD2-CRTH2 Signaling Pathway in Th2 Cells
Prostaglandin D2 produced by cells like mast cells exerts its effects on Th2 cells primarily through a G protein-coupled receptor known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2)[2][3]. The binding of PGD2 to CRTH2 on the surface of Th2 cells initiates a signaling cascade that leads to the enhanced production and release of key Th2 cytokines.
Studies have demonstrated that PGD2 can preferentially elicit the production of IL-4, IL-5, and IL-13 from human Th2 cells in a dose-dependent manner[6]. This effect is specifically mediated by CRTH2, as it can be mimicked by a selective CRTH2 agonist and inhibited by a CRTH2 antagonist[6].
Signaling Pathway Diagram
Impact of this compound on Th2 Cytokine Release
In vivo studies have shown that this compound administration leads to a reduction in PGD2 levels and ameliorates allergic inflammation, a process heavily driven by Th2 cytokines[5]. For instance, in a mouse model of muscular necrosis, this compound treatment significantly decreased the mRNA levels of the pro-inflammatory cytokine TGFβ1[7]. Another study demonstrated that pretreatment with PGD2 in a mouse model of asthma led to increased levels of IL-4 and IL-5 in bronchoalveolar lavage fluid, an effect that would be counteracted by an H-PGDS inhibitor like this compound[1].
The following table summarizes the effects of PGD2 on Th2 cytokine production, which this compound is anticipated to inhibit.
| Cytokine | Effect of PGD2 on Th2 Cells | Expected Effect of this compound | Reference |
| IL-4 | Increased production and release | Decreased production and release | [1][6] |
| IL-5 | Increased production and release | Decreased production and release | [1][6] |
| IL-13 | Increased production and release | Decreased production and release | [6] |
Experimental Protocols
In Vitro H-PGDS Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound on H-PGDS is a cell-free enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human H-PGDS is purified. The substrate, PGH2, is synthesized and stored under conditions to prevent degradation.
-
Assay Buffer: The reaction is typically carried out in a buffer such as Tris-HCl at a physiological pH, containing cofactors like glutathione (GSH).
-
Inhibition Studies:
-
Varying concentrations of this compound are pre-incubated with the H-PGDS enzyme.
-
The enzymatic reaction is initiated by the addition of PGH2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of a stop solution containing a reducing agent like stannous chloride.
-
-
Quantification of PGD2: The amount of PGD2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Allergic Airway Inflammation
To assess the in vivo efficacy of this compound, a mouse model of allergic asthma can be utilized.
-
Sensitization: Mice are sensitized to an allergen, such as ovalbumin (OVA), typically administered intraperitoneally with an adjuvant like alum.
-
Drug Administration: this compound or a vehicle control is administered to the mice, often orally, at a specified dose (e.g., 30 mg/kg) prior to allergen challenge[5].
-
Allergen Challenge: Sensitized mice are challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, the lungs are lavaged with a saline solution. The recovered BAL fluid is analyzed for inflammatory cell counts (e.g., eosinophils, lymphocytes) and cytokine levels (IL-4, IL-5, IL-13) using ELISA or multiplex assays.
-
Histology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammatory cell infiltration and mucus production.
-
-
Data Analysis: The effects of this compound treatment are compared to the vehicle-treated group to determine the statistical significance of any reduction in inflammatory markers.
Experimental Workflow Diagram
Conclusion
This compound is a well-characterized inhibitor of H-PGDS, effectively blocking the production of PGD2. The established role of the PGD2-CRTH2 signaling axis in promoting the release of IL-4, IL-5, and IL-13 from Th2 cells provides a strong mechanistic basis for the anti-inflammatory and anti-allergic properties of this compound. By reducing the synthesis of PGD2, this compound indirectly suppresses the function of Th2 cells and the release of their hallmark cytokines, thereby representing a promising therapeutic strategy for the treatment of Th2-mediated diseases. Further research involving direct measurement of Th2 cytokine inhibition by this compound in relevant cell systems will provide more detailed insights into its immunomodulatory effects.
References
- 1. rupress.org [rupress.org]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of HQL-79 in Asthma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The pathophysiology of asthma involves a complex interplay of various inflammatory cells and mediators. This technical guide explores the therapeutic potential of HQL-79, a novel anti-allergic and anti-asthmatic drug, in preclinical asthma models. This compound exhibits a multi-faceted mechanism of action, primarily centered on the modulation of prostaglandin synthesis and the inhibition of key inflammatory mediators. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols from foundational studies, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
This compound, chemically identified as 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, is a novel synthetic compound with potent anti-allergic and anti-asthmatic properties demonstrated in various experimental models.[1] Its primary mechanism of action involves the selective inhibition of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[2][3] PGD2 is a major pro-inflammatory mediator released from mast cells upon allergen challenge, playing a crucial role in the pathogenesis of allergic asthma. By inhibiting PGD2 production, this compound effectively mitigates several key features of the asthmatic response, including bronchoconstriction, airway inflammation, and eosinophilia.[1][2] Furthermore, this compound has been shown to enhance the production of the bronchoprotective prostaglandin E2 (PGE2), suggesting a dual-pronged therapeutic effect.[2] This whitepaper will delve into the preclinical evidence supporting the therapeutic potential of this compound in asthma, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Data Presentation: Efficacy of this compound in Preclinical Asthma Models
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of allergic inflammation and asthma.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | Parameter | Value | Reference |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Recombinant human H-PGDS | IC50 | 6 µM | [3] |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kᵢ (vs. PGH₂) | 5 µM | [3] |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kᵢ (vs. GSH) | 3 µM | [3] |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kₐ | 0.8 µM | [3] |
| PGD₂ Production | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | IC50 | ~100 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Asthma and Allergy
| Experimental Model | Animal Species | This compound Dose | Key Findings | Reference |
| Passive Cutaneous Anaphylaxis | Rat | Oral | Markedly inhibited immediate hypersensitivity reaction. | [1] |
| Antigen-Induced Bronchoconstriction | Guinea Pig | Oral | Strongly inhibited histamine- and 5-HT-induced bronchoconstriction. Markedly inhibited antigen-induced bronchoconstriction. | [1][2] |
| Airway Eosinophilia | Guinea Pig | Chronic Oral | Suppressed airway eosinophilia in repeatedly antigen-exposed animals. | [1] |
| Late Asthmatic Response (LAR) | Guinea Pig | Chronic Oral | Ameliorated antigen-induced LAR in metyrapone-treated animals. | [1] |
| Delayed-Type Hypersensitivity (DTH) | Mouse | Chronic Oral | Partially inhibited toluene diisocyanate-induced DTH. | [1] |
| Antigen-Induced PGD₂ Production | Mouse | 30 mg/kg (Oral) | Inhibited antigen-induced PGD₂ production without affecting PGE₂ and PGF₂α levels. Ameliorated airway inflammation. | [2] |
Note: While the referenced studies demonstrate significant effects, specific ED50 values and detailed quantitative data on the degree of inhibition in in vivo models were not consistently provided in the available literature.
Experimental Protocols
This section outlines the key experimental methodologies employed in the foundational studies of this compound.
Ovalbumin-Sensitized Guinea Pig Model of Asthma
This model is used to evaluate the effects of this compound on antigen-induced bronchoconstriction, airway eosinophilia, and late asthmatic response.
-
Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide gel as an adjuvant. Injections are typically administered on day 0 and day 7.
-
Antigen Challenge: Two to three weeks after the final sensitization, conscious guinea pigs are placed in a whole-body plethysmograph and challenged with an aerosolized solution of OVA.
-
Measurement of Bronchoconstriction: Airway resistance is measured before and after the antigen challenge to assess the immediate and late asthmatic responses.
-
Bronchoalveolar Lavage (BAL): At selected time points after the challenge, animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and microscopic examination of stained cytospin preparations.
-
Drug Administration: this compound or vehicle is administered orally at specified times before the antigen challenge. For chronic studies, the drug is administered daily for a defined period leading up to the challenge.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the effect of this compound on immediate hypersensitivity reactions.
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.
-
Antigen Challenge: After a sensitization period (typically 24-48 hours), the animals are challenged by an intravenous injection of DNP-human serum albumin (HSA) mixed with Evans blue dye.
-
Measurement of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. The diameter and intensity of the blue spot on the skin are measured to quantify the vascular permeability and the severity of the anaphylactic reaction.
-
Drug Administration: this compound or vehicle is administered orally prior to the antigen challenge.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Prostaglandin Synthesis Pathway
The primary mechanism of this compound involves the modulation of the arachidonic acid cascade, specifically targeting the synthesis of prostaglandins.
Mechanism of this compound in Prostaglandin Synthesis
Experimental Workflow for Assessing this compound Efficacy in a Guinea Pig Asthma Model
The following diagram illustrates the typical experimental workflow for evaluating the anti-asthmatic effects of this compound.
Workflow for this compound Efficacy Testing
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of asthma. Its primary mechanism of action, the selective inhibition of hematopoietic prostaglandin D synthase, leads to a reduction in the pro-inflammatory mediator PGD2 and a potential increase in the bronchoprotective PGE2. This dual action translates to the effective attenuation of key asthma-related pathologies, including immediate hypersensitivity reactions, bronchoconstriction, and airway eosinophilia. The data presented in this technical guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for further investigation into this compound as a novel therapeutic agent for the treatment of asthma. Future studies should focus on elucidating the precise quantitative in vivo dose-response relationships and further exploring its long-term effects on airway remodeling.
References
The Inhibitory Effect of Hql-79 on Eosinophil Migration and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to and activation in inflamed tissues are critical events that contribute to disease pathology. Prostaglandin D2 (PGD2), a major product of mast cells, has been identified as a potent chemoattractant and activator of eosinophils. The synthesis of PGD2 is catalyzed by hematopoietic prostaglandin D synthase (H-PGDS). Hql-79 is a selective inhibitor of H-PGDS, and by reducing the production of PGD2, it presents a promising therapeutic strategy for eosinophil-driven inflammation. This technical guide provides an in-depth overview of the effect of this compound on eosinophil migration and activation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). By blocking H-PGDS, this compound effectively reduces the levels of PGD2, a key mediator in allergic inflammation. Eosinophils express two main receptors for PGD2: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The binding of PGD2 to the DP2 receptor on eosinophils triggers a cascade of intracellular signaling events that lead to chemotaxis, upregulation of adhesion molecules such as CD11b, and cellular activation, including shape change and degranulation.[1][2] this compound's inhibition of PGD2 synthesis, therefore, abrogates these downstream effects, leading to a reduction in eosinophil migration and activation.[2]
Quantitative Data on the Effect of this compound
The inhibitory activity of this compound has been quantified both in terms of its direct effect on H-PGDS and its subsequent impact on eosinophil function in vivo.
| Parameter | Value | Species/System | Reference |
| IC50 for H-PGDS Inhibition | ~6 µM | Human | [3] |
| Kd for H-PGDS Binding | 0.8 µM | Human | [3] |
| Inhibition of Eosinophil Infiltration in vivo | Reduced to 31% of control | Wild-type mice | [4] |
| Amelioration of Airway Eosinophilia in vivo | Significant reduction | OVA-challenged mice | [2] |
| Abrogation of Leptin-Induced Eosinophil Influx | Abolished | Mice | [5][6] |
Table 1: Summary of quantitative data on the inhibitory effects of this compound.
Signaling Pathways
The signaling pathway through which PGD2 mediates its effects on eosinophils and the point of intervention for this compound are depicted below.
Experimental Protocols
In Vivo Model of Allergic Airway Inflammation
This protocol describes the induction of allergic airway inflammation in mice to assess the in vivo efficacy of this compound on eosinophil infiltration.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Sensitization: Sensitize 6-8 week old BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS on days 0 and 14.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the mice daily from day 18 to day 24.
-
Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg OVA in 50 µL PBS under light isoflurane anesthesia.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula.
-
Cell Counting and Differentiation: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with a modified Wright-Giemsa stain to differentiate and count eosinophils.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to directly measure the effect of this compound on PGD2-induced eosinophil migration.
Materials:
-
Human peripheral blood from healthy donors
-
Reagents for eosinophil isolation (e.g., density gradient centrifugation medium)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
PGD2
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection method or density gradient centrifugation to achieve >95% purity.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add assay buffer containing PGD2 (e.g., 10 nM) as the chemoattractant.
-
In control wells, add assay buffer alone.
-
-
This compound Treatment: Pre-incubate the isolated eosinophils (e.g., 1 x 10^6 cells/mL in assay buffer) with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Migration: Place the polycarbonate membrane over the lower wells and add the this compound- or vehicle-treated eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After incubation, remove the membrane, scrape off the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface. Count the number of migrated eosinophils in several high-power fields under a microscope.
Flow Cytometry for Eosinophil Activation Markers
This protocol is for quantifying the expression of activation markers, such as CD11b and CD69, on the surface of eosinophils following stimulation.
Materials:
-
Isolated human eosinophils
-
PGD2
-
This compound
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD16 (for gating), Siglec-8 (eosinophil marker), CD11b, and CD69.
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate isolated eosinophils with this compound or vehicle for 30 minutes at 37°C.
-
Stimulation: Stimulate the eosinophils with PGD2 (e.g., 100 nM) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the antibody cocktail (anti-CD16, anti-Siglec-8, anti-CD11b, anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the eosinophil population (CD16-negative, Siglec-8-positive) and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for CD11b and CD69.
Eosinophil Peroxidase (EPO) Release Assay
This assay measures the degranulation of eosinophils by quantifying the release of the granule protein eosinophil peroxidase.
Materials:
-
Isolated human eosinophils
-
PGD2
-
This compound
-
Assay buffer
-
EPO substrate (e.g., o-phenylenediamine dihydrochloride - OPD)
-
Hydrogen peroxide (H2O2)
-
Stopping solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Cell Treatment and Stimulation: Treat isolated eosinophils with this compound and stimulate with PGD2 as described for the flow cytometry protocol.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Enzymatic Reaction:
-
In a 96-well plate, add the supernatant to wells containing the EPO substrate solution (OPD and H2O2 in a suitable buffer).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.
-
-
Measurement: Stop the reaction with the stopping solution and measure the absorbance at a specific wavelength (e.g., 492 nm) using a plate reader.
-
Quantification: Calculate the amount of EPO released by comparing the absorbance values to a standard curve generated with purified EPO.
Conclusion
This compound is a potent and selective inhibitor of H-PGDS that effectively reduces PGD2 production. This mechanism of action translates to a significant inhibition of eosinophil migration and activation, as demonstrated in both in vitro and in vivo models of allergic inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of eosinophil-mediated diseases. Further investigation into the dose-dependent effects of this compound on eosinophil function in human systems will be crucial for its clinical development.
References
- 1. A New Approach for Analyzing Cellular Infiltration during Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 3. Pharmacological studies on the novel antiallergic drug this compound: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation [mdpi.com]
Hql-79: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hql-79 is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses, making H-PGDS a promising therapeutic target for conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols. The information is intended to support further research and development of H-PGDS inhibitors.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. However, it is consistently described as an orally active compound.
In preclinical studies, this compound has been administered orally to mice at a dose of 30 mg/kg to evaluate its in vivo efficacy.[1][2] One metabolomics study utilized this oral dosage in mice to investigate the effects of H-PGDS inhibition on lipid mediator profiles in adipose tissue. The development of this compound was reported to be discontinued, which may account for the limited availability of comprehensive pharmacokinetic data.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of H-PGDS, leading to a reduction in the synthesis of PGD2.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the substrate prostaglandin H2 (PGH2) and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[1] This dual inhibitory mechanism contributes to its potent and selective action against H-PGDS. Notably, this compound shows no significant inhibitory effect on other enzymes in the prostanoid synthesis pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or microsomal prostaglandin E synthase (m-PGES).[1][2]
In Vitro Activity
The inhibitory activity of this compound against H-PGDS has been characterized by several key parameters:
| Parameter | Value | Description |
| IC50 | 6 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of H-PGDS activity in recombinant enzyme assays.[2] |
| Kd | 0.8 µM | The dissociation constant, representing the binding affinity of this compound to human H-PGDS.[1][2] |
| Ki | 5 µM (vs. PGH2) | The inhibition constant, indicating the binding affinity of the competitive inhibition against the substrate PGH2.[1] |
| Ki | 3 µM (vs. GSH) | The inhibition constant, indicating the binding affinity of the non-competitive inhibition against the cofactor GSH.[1] |
In cellular assays, this compound has been shown to selectively suppress PGD2 production in rat mastocytoma cells and human megakaryocytes.[1]
In Vivo Effects
Oral administration of this compound has demonstrated significant anti-inflammatory effects in animal models. In a mouse model of allergic airway inflammation, a 30 mg/kg oral dose of this compound effectively inhibited antigen-induced PGD2 production in bronchoalveolar lavage fluid and ameliorated airway inflammation.[1] This was achieved without significantly affecting the levels of other prostaglandins, such as PGE2 and PGF2α.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.
Caption: Mechanism of this compound action in the prostaglandin synthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
H-PGDS Enzyme Inhibition Assay
This protocol details the in vitro assessment of this compound's inhibitory activity on recombinant human H-PGDS.
Caption: Workflow for the in vitro H-PGDS enzyme inhibition assay.
Mouse Model of Allergic Airway Inflammation
This protocol outlines the in vivo evaluation of this compound's efficacy in a murine model of asthma.
Caption: Experimental workflow for the mouse model of allergic airway inflammation.
Surface Plasmon Resonance (SPR) Analysis
This protocol describes the method used to determine the binding kinetics of this compound to H-PGDS.
References
The Role of HQL-79 in Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The underlying cause is a lack of functional dystrophin protein, which leads to chronic muscle injury, inflammation, and fibrosis. Recent research has identified hematopoietic prostaglandin D synthase (HPGDS) as a key player in the inflammatory cascade that exacerbates muscle damage in DMD. This technical guide provides an in-depth overview of HQL-79, a specific inhibitor of HPGDS, and its therapeutic potential in DMD. We will delve into the mechanism of action of this compound, present quantitative data from preclinical studies in the mdx mouse model of DMD, and provide detailed experimental protocols for key assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting inflammation as a therapeutic strategy for Duchenne muscular dystrophy.
Introduction: Targeting Inflammation in Duchenne Muscular Dystrophy
The pathology of Duchenne muscular dystrophy is a vicious cycle of muscle fiber necrosis, chronic inflammation, and the progressive replacement of muscle tissue with fibrotic and adipose tissue. While the primary genetic defect is the absence of dystrophin, secondary pathological processes, particularly inflammation, are significant drivers of disease progression. One of the key inflammatory mediators implicated in DMD is prostaglandin D2 (PGD2).[1] Studies have shown that the enzyme responsible for PGD2 production, hematopoietic prostaglandin D synthase (HPGDS), is upregulated in the necrotic muscle fibers of both DMD patients and animal models.[1] this compound is a potent and selective inhibitor of HPGDS, and its role in mitigating the pathology of DMD has been a subject of significant research.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by specifically inhibiting the enzymatic activity of HPGDS. This inhibition leads to a reduction in the production of PGD2, a key inflammatory mediator. The downstream effects of decreased PGD2 levels include reduced inflammation, decreased muscle necrosis, and improved muscle function.
Signaling Pathway of HPGDS and its Inhibition by this compound
The following diagram illustrates the signaling pathway involving HPGDS and the mechanism of action of this compound.
Caption: this compound inhibits HPGDS, reducing PGD2 and downstream inflammation.
Preclinical Efficacy of this compound in the mdx Mouse Model
The mdx mouse is a widely used animal model for Duchenne muscular dystrophy, as it carries a spontaneous mutation in the dystrophin gene. Studies utilizing this model have provided significant evidence for the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in mdx mice.
Table 1: Effect of this compound on Muscle Necrosis and Inflammation Markers
| Parameter | Vehicle-Treated mdx Mice | This compound-Treated mdx Mice | Percentage Change | Reference |
| Necrotic Muscle Volume | Baseline | Significantly Decreased | Not specified | |
| CD11b mRNA Levels | Baseline | Significantly Lower | Not specified | |
| TGF-β1 mRNA Levels | Baseline | Significantly Lower | Not specified |
Table 2: Effect of this compound on Prostaglandin D2 Production
| Parameter | Wild-type Mice | Vehicle-Treated mdx Mice | This compound-Treated mdx Mice | p-value (mdx vs this compound) | Reference |
| Urinary tetranor-PGDM (ng/mg Cre) | 6.8 ± 1.0 | 12.4 ± 1.4 | 4.2 ± 0.4 | < 0.0003 |
Table 3: Effect of this compound on Muscle Strength
| Parameter | Vehicle-Treated mdx Mice ( g/sec ) | This compound-Treated mdx Mice ( g/sec ) | Percentage Increase | p-value | Reference |
| Forelimb Grip Strength | 132.9 ± 10.7 | 180.9 ± 16.3 | ~36% | < 0.05 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Bupivacaine-Induced Muscle Necrosis Model
This model is used to induce acute muscle injury and study the immediate effects of therapeutic interventions on necrosis and inflammation.
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site: Shave the hair over the tibialis anterior (TA) muscle of one hindlimb.
-
Bupivacaine Injection: Inject 50 µL of 0.5% bupivacaine hydrochloride into the belly of the TA muscle using a 29-gauge needle.
-
Control: The contralateral TA muscle can be injected with an equal volume of sterile saline to serve as a control.
-
Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress.
-
Tissue Collection: At desired time points (e.g., 2, 4, 7 days post-injection), euthanize the mice and carefully dissect the TA muscles for analysis.
This compound Administration in mdx Mice
This protocol outlines the oral administration of this compound to mdx mice.
Protocol:
-
Animal Model: Male mdx mice (typically 4-6 weeks of age).
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose. The concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg body weight) in a manageable volume (e.g., 100 µL).
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage using a ball-tipped feeding needle.
-
Treatment Duration: The duration of treatment can vary depending on the study endpoints, but a typical duration is 4-8 weeks.
-
Monitoring: Monitor the body weight and general health of the mice throughout the treatment period.
Assessment of Muscle Necrosis by Enhanced X-ray CT
This non-invasive imaging technique allows for the longitudinal assessment of necrotic muscle volume.
Protocol:
-
Contrast Agent: Use a non-ionic, iodinated contrast agent.
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Contrast Administration: Infuse the contrast agent intravenously (e.g., via the tail vein) at a controlled rate.
-
CT Scanning: Perform a micro-CT scan of the hindlimbs at a high resolution.
-
Image Analysis: Reconstruct the CT images and use appropriate software to segment and quantify the volume of the enhanced (necrotic) muscle tissue.
-
Longitudinal Scans: Repeat the procedure at different time points to track changes in necrotic volume.
Forelimb Grip Strength Test
This functional test measures muscle strength in conscious mice.
Protocol:
-
Apparatus: Use a grip strength meter equipped with a horizontal metal grid.
-
Procedure: a. Allow the mouse to grasp the grid with its forepaws. b. Gently pull the mouse backward by the tail in a smooth, consistent motion until it releases its grip. c. The peak force exerted by the mouse is recorded by the meter.
-
Measurements: Perform a series of measurements (e.g., 5-10 trials) for each mouse and calculate the average or the peak force.
-
Normalization: Normalize the grip strength to the body weight of the mouse.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical preclinical study of this compound and the logical relationship of its effects.
Caption: Workflow of a preclinical study of this compound in mdx mice.
Caption: Logical cascade of this compound's therapeutic effects in DMD.
Conclusion and Future Directions
The preclinical data on this compound strongly support the hypothesis that inhibiting HPGDS and thereby reducing PGD2-mediated inflammation is a viable therapeutic strategy for Duchenne muscular dystrophy. The significant reduction in muscle necrosis and improvement in muscle strength observed in the mdx mouse model are promising indicators of its potential clinical utility. Future research should focus on long-term efficacy and safety studies, as well as the potential for combination therapies with other DMD treatments, such as dystrophin-restoring therapies. The development of more potent and selective HPGDS inhibitors, guided by the understanding of this compound's mechanism, will be a critical next step in translating this therapeutic approach to the clinic for the benefit of patients with Duchenne muscular dystrophy.
References
HQL-79: A Comprehensive Technical Guide to a Selective Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HQL-79 is a potent and selective, orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), an enzyme crucial for the production of prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses. This document provides an in-depth overview of the discovery, mechanism of action, and pharmacological properties of this compound, establishing its role as a valuable research tool. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research.
Introduction
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator involved in various physiological and pathological processes, including allergic asthma, inflammation, and muscular necrosis. PGD2 is synthesized from prostaglandin H2 (PGH2) by the action of prostaglandin D synthases. The hematopoietic prostaglandin D synthase (H-PGDS) is the key enzyme for PGD2 production in immune and mast cells. Consequently, inhibitors of H-PGDS are of significant interest for the development of novel anti-inflammatory and anti-allergic therapies. This compound, chemically known as 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, emerged as a new antiallergic drug with a distinct pharmacological profile.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective inhibition of H-PGDS. This inhibition is competitive with respect to the substrate PGH2 and non-competitive with respect to the cofactor glutathione (GSH). By blocking H-PGDS, this compound effectively suppresses the production of PGD2. Notably, this compound shows high selectivity for H-PGDS, with no significant inhibitory effects on cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase (m-PGES), or lipocalin-type prostaglandin D synthase (L-PGDS) at concentrations up to 300 μM.
Beyond its primary target, early studies also identified this compound as having antihistaminic and anti-5-hydroxytryptamine (5-HT) effects. It has been shown to inhibit the antigen-induced release of leukotrienes (LTB4, LTC4) and histamine from lung tissues. A unique characteristic of this compound is its differential modulation of prostanoid production; while it inhibits PGD2 synthesis, it enhances the release of the bronchoprotective prostaglandin E2 (PGE2).
Signaling Pathway of this compound Action
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
Quantitative Pharmacological Data
The inhibitory potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 6 µM | Recombinant Human H-PGDS | |
| IC50 | ~100 µM | PGD2 production in rat mastocytoma cells | |
| Ki | 5 µM | Competitive inhibition vs. PGH2 | |
| Ki | 3 µM | Non-competitive inhibition vs. GSH | |
| Kd | 0.8 µM | Binding to Human H-PGDS (in the presence of GSH and Mg2+) |
Table 2: In Vivo Efficacy of this compound
| Dose | Animal Model | Effect | Reference |
| 30 mg/kg (oral) | Mice (allergic airway inflammation) | Decreased PGD2 levels and ameliorated inflammation | |
| 30 mg/kg/day (oral) | Mice (bupivacaine-induced muscle necrosis) | Significantly decreased necrotic muscle volume | |
| 30 mg/kg/day (oral) | mdx mice (Duchenne muscular dystrophy model) | Suppressed PGD2 production, improved muscle strength, and reduced muscle necrosis |
Key Experimental Protocols
In Vitro H-PGDS Inhibition Assay
This protocol describes the determination of the IC50 value of this compound against recombinant human H-PGDS.
Workflow for In Vitro H-PGDS Inhibition Assay
Caption: Workflow for determining H-PGDS inhibition.
Methodology:
-
Enzyme and Substrate Preparation : Recombinant human H-PGDS is expressed and purified. The substrate, PGH2, is synthesized and stored under appropriate conditions to prevent degradation.
-
Assay Buffer : A suitable buffer containing cofactors such as glutathione (GSH) and Mg2+ is prepared.
-
Incubation : The enzyme is pre-incubated with various concentrations of this compound for a defined period at a specific temperature.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of PGH2.
-
Reaction Termination : After a set time, the reaction is stopped, typically by the addition of a quenching agent.
-
Quantification of PGD2 : The amount of PGD2 produced is quantified using a sensitive method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for PGD2 Production in Mast Cells
This protocol outlines the measurement of this compound's effect on PGD2 production in a cellular context using rat mastocytoma (RBL-2H3) cells.
Workflow for Cellular PGD2 Production Assay
Caption: Workflow for measuring cellular PGD2 production.
Methodology:
-
Cell Culture and Sensitization : Rat mastocytoma RBL-2H3 cells are cultured under standard conditions. For antigen-induced stimulation, cells are sensitized overnight with monoclonal anti-dinitrophenyl (DNP) IgE.
-
Compound Treatment : The sensitized cells are washed and then pre-incubated with various concentrations of this compound (e.g., 1-100 µM) for a specified time.
-
Cellular Stimulation : PGD2 release is stimulated by adding either DNP-bovine serum albumin (DNP-BSA) for antigen-specific stimulation or a calcium ionophore like A23187 for non-specific stimulation.
-
Supernatant Collection : After the stimulation period, the cell culture supernatant is collected.
-
PGD2 Measurement : The concentration of PGD2 in the supernatant is measured using a commercially available EIA kit.
-
Data Analysis : The inhibitory effect of this compound on PGD2 production is calculated by comparing the PGD2 levels in treated cells to those in vehicle-treated control cells.
In Vivo Model of Allergic Airway Inflammation
This protocol describes the evaluation of this compound's efficacy in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Methodology:
-
Sensitization : Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide gel on, for example, day 0 and day 14.
-
Drug Administration : this compound (e.g., 30 mg/kg) or vehicle is administered orally to the sensitized mice at a specific time point before the antigen challenge.
-
Antigen Challenge : On a later day (e.g., day 21), the mice are challenged with an aerosol of OVA for a defined period.
-
Bronchoalveolar Lavage (BAL) : At a set time after the challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.
-
Analysis of BALF :
-
Prostanoid Levels : PGD2, PGE2, and PGF2α levels in the BALF are quantified by EIA or LC-MS/MS.
-
Cellular Infiltration : Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BALF are determined to assess the inflammatory response.
-
-
Data Analysis : The effects of this compound treatment on PGD2 levels and inflammatory cell infiltration are compared to the vehicle-treated group.
Structural Biology
The crystal structure of human H-PGDS in a quaternary complex with this compound, GSH, and Mg2+ has been determined at a 1.45 Å resolution. This has provided valuable insights into the inhibitory mechanism of this compound. The structure reveals that this compound resides within the catalytic cleft, interacting with key residues such as Trp104 and Arg14. This structural information is instrumental for the structure-based design of novel and more potent H-PGDS inhibitors.
Applications in Research
This compound serves as a critical research tool for investigating the role of H-PGDS and PGD2 in various biological processes. Its applications include:
-
Allergy and Asthma Research : To study the involvement of the PGD2 pathway in the pathophysiology of allergic diseases.
-
Inflammation Research : To explore the pro-inflammatory functions of PGD2 in different inflammatory models.
-
Neuroinflammation and Neurodegenerative Diseases : To investigate the role of HPGDS in the central nervous system, for instance, in the context of cerebral ischemia.
-
Muscular Dystrophy Research : To examine the contribution of PGD2-mediated inflammation to muscle necrosis in diseases like Duchenne muscular dystrophy.
Conclusion
This compound is a well-characterized, selective inhibitor of H-PGDS with demonstrated in vitro and in vivo activity. Its specific mechanism of action and oral bioavailability make it an invaluable tool for preclinical research aimed at understanding the roles of H-PGDS and PGD2 in health and disease. The detailed data and protocols provided in this guide are intended to support the effective use of this compound in advancing research in immunology, inflammation, and drug discovery. Although initially developed by Sumitomo Metal Industries Ltd., its global research and development status is now listed as discontinued for clinical applications, reinforcing its primary role as a research compound.
Hql-79: A Deep Dive into its Selective Inhibition of H-PGDS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hql-79 has emerged as a significant compound in immunology and inflammation research due to its potent and selective inhibition of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is a key player in the production of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. Understanding the precise selectivity of this compound for H-PGDS over its counterpart, lipocalin-type prostaglandin D synthase (L-PGDS), is crucial for its development as a targeted therapeutic agent. This technical guide provides a comprehensive overview of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Quantitative Analysis of this compound's Selectivity
The remarkable selectivity of this compound for H-PGDS is evident from its inhibitory concentration (IC50) and binding affinity (Kd and Ki) values. The compound demonstrates potent inhibition of H-PGDS while exhibiting negligible effects on L-PGDS, even at significantly higher concentrations.
| Enzyme Target | Parameter | Value | Reference |
| Human H-PGDS (recombinant) | IC50 | 6 µM | [1][2] |
| L-PGDS | Effect | No obvious effect up to 300 µM | [1][2] |
| Human H-PGDS | Kd | 0.8 µM | [1][2] |
| Human H-PGDS | Ki (competitive against PGH2) | 5 µM | [1] |
| Human H-PGDS | Ki (non-competitive against GSH) | 3 µM | [1] |
Table 1: In vitro inhibitory activity and binding affinity of this compound against H-PGDS and L-PGDS.
In cellular assays, this compound effectively suppresses PGD2 production in cells expressing H-PGDS, such as rat and human mastocytoma cells, with an IC50 value of approximately 100 µM.[3][4] This demonstrates the compound's efficacy in a more complex biological environment.
Experimental Protocols
The determination of this compound's selectivity involves a series of well-defined in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay for H-PGDS and L-PGDS
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified H-PGDS and L-PGDS.
Materials:
-
Recombinant human H-PGDS and L-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) (for H-PGDS assay)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
Enzyme Immunoassay (EIA) kits for PGD2
Protocol:
-
Prepare a reaction mixture containing the assay buffer, the respective enzyme (H-PGDS or L-PGDS), and varying concentrations of this compound or vehicle control.
-
For the H-PGDS assay, include GSH in the reaction mixture as it is a required cofactor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 minute).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
Quantify the amount of PGD2 produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Cellular Assay for PGD2 Production
This assay assesses the effect of this compound on PGD2 production in a cellular context, providing insights into its cell permeability and efficacy in a more physiological setting.
Cell Lines:
-
Rat mastocytoma cells (RBL-2H3)
-
Human megakaryocytes or mastocytoma cells
Protocol:
-
Culture the selected cell line to an appropriate density in a suitable culture medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specific duration (e.g., 1 hour).
-
Stimulate the cells to induce PGD2 production. This can be achieved using agents like a calcium ionophore (e.g., A23187) or by antigen-induced degranulation in sensitized mast cells.[2]
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using a specific EIA kit.
-
Determine the effect of this compound on the production of other prostanoids, such as PGE2 and PGF2α, to assess its selectivity.[2]
-
Calculate the percentage of inhibition of PGD2 production and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for determining its selectivity.
Prostaglandin D2 Synthesis Pathway
This diagram outlines the enzymatic conversion of arachidonic acid to PGD2, highlighting the distinct roles of H-PGDS and L-PGDS.
References
The In Vivo Efficacy of HQL-79: A Technical Guide for Researchers
An In-depth Analysis of HQL-79's Anti-Inflammatory Properties in Murine Models
This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), in various mouse models of inflammation. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of inflammation, immunology, and pharmacology. Herein, we present a consolidated summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
This compound has demonstrated significant therapeutic potential by selectively targeting the production of prostaglandin D2 (PGD2), a key mediator in inflammatory processes.[1][2] Its efficacy has been evaluated in models of allergic airway inflammation and muscular dystrophy, alongside investigations into its effects on cerebral ischemia and parasitic infection-induced fibrosis.
Quantitative Efficacy of this compound: A Comparative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in various mouse models of inflammation.
Table 1: Efficacy of this compound in a Mouse Model of Duchenne Muscular Dystrophy (mdx)
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Significance |
| Urinary Tetranor-PGDM (ng/mg Cre) | 12.4 ± 1.4 | 4.2 ± 0.4 | ↓ 66.1% | p < 0.0003[1] |
| Forelimb Grip Strength ( g/sec ) | 132.9 ± 10.7 | 180.9 ± 16.3 | ↑ 36.1% | p < 0.05[1][3] |
| Necrotic Muscle Volume | - | Significantly Reduced | - | p < 0.05[1] |
| Muscle mRNA Expression | ||||
| CD11b | - | Significantly Decreased | - | p < 0.05[1] |
| HPGDS | - | Significantly Decreased | - | p < 0.05[1] |
| DP2 | - | Significantly Decreased | - | p < 0.05[1] |
| TGFβ1 | - | Significantly Decreased | - | p < 0.05[1] |
| TNFα | - | No Significant Change | - | -[1] |
Table 2: Efficacy of this compound in Other Mouse Models of Inflammation
| Model | Dosage and Administration | Key Findings | Outcome |
| Allergic Airway Inflammation | 30 mg/kg, oral | Ameliorated airway inflammation; Inhibited antigen-induced PGD2 production without affecting PGE2 and PGF2α.[4] | Beneficial |
| Schistosoma mansoni-induced Hepatic Fibrosis | 2.6 μ g/day , continuous infusion via osmotic pump | Amplified the fibrotic reaction.[5] | Detrimental |
| Transient Focal Cerebral Ischemia | Not specified | Increased mortality rate (80%) and infarct size (58.7 ± 8.5 mm³).[6] | Detrimental |
Experimental Protocols: Methodologies for In Vivo Assessment
This section details the experimental designs employed in the key in vivo studies of this compound.
Duchenne Muscular Dystrophy (mdx) Mouse Model
-
Animal Model: mdx mice, a well-established model for Duchenne muscular dystrophy.
-
Drug Administration: this compound administered orally on a daily basis for a duration of 5 to 10 days.[1]
-
Efficacy Endpoints:
-
Measurement of PGD2 Metabolite: Urinary levels of tetranor-PGDM, a stable metabolite of PGD2, were quantified to assess the in vivo inhibition of H-PGDS.[1]
-
Functional Assessment: Forelimb grip strength was measured using an automated grip strength meter to evaluate muscle function.[1][3]
-
Histological Analysis: Necrotic muscle volume was determined using enhanced X-ray computed tomography to visualize and quantify muscle damage.[1]
-
Gene Expression Analysis: The mRNA levels of key inflammatory markers (CD11b, HPGDS, DP2, TGFβ1, and TNFα) in muscle tissue were quantified by real-time PCR to assess the anti-inflammatory effect at the molecular level.[1]
-
Allergic Airway Inflammation Model
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Inflammation: Mice are sensitized, commonly with an intraperitoneal injection of an allergen such as ovalbumin (OVA) mixed with an adjuvant like alum. This is followed by a challenge phase where the mice are exposed to an aerosolized solution of the same allergen.[7][8]
-
Drug Administration: this compound was administered orally at a dose of 30 mg/kg.[4]
-
Efficacy Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to analyze the infiltration of inflammatory cells, particularly eosinophils.
-
Histological Examination of Lung Tissue: Lungs are processed for histological staining (e.g., H&E) to assess the degree of inflammation and cellular infiltration in the lung parenchyma.
-
Measurement of Prostaglandins: Levels of PGD2, PGE2, and PGF2α in relevant biological samples (e.g., BAL fluid or lung homogenates) are measured to confirm the selective inhibition of H-PGDS.[4]
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental processes, the following diagrams are provided.
References
- 1. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of hematopoietic prostaglandin D synthase in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of allergic airway inflammation and IgE responses by a class I restricted allergen peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Misconception in HQL-79's Primary Mechanism of Action: A Clarification
A comprehensive review of scientific literature reveals that HQL-79 was originally and principally developed as a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), not as a primary histamine H1 receptor antagonist. While some in vivo studies have noted antihistaminic effects of this compound, its core development, characterization, and mechanism of action are centered on the inhibition of PGD2 production.
A pivotal study elucidating the multifaceted antiallergic properties of this compound observed that oral administration of the compound inhibited histamine-induced skin reactions in rats and histamine-induced bronchoconstriction in guinea pigs.[1] This led to the suggestion that antihistaminic effects contribute to its overall antiallergic and antiasthmatic profile.[1] However, the same research emphasizes that a "conspicuous pharmacological feature of this compound" is its differential modulation of prostanoid production, specifically the inhibition of PGD2 synthesis and the enhancement of PGE2 release.[1]
Subsequent and extensive research has solidified this compound's identity as a potent and selective H-PGDS inhibitor.[2][3][4] Its primary therapeutic action is attributed to blocking the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses.[3] This is in contrast to traditional histamine H1 receptor antagonists, which directly compete with histamine for binding to the H1 receptor.
Therefore, a technical guide focusing on the "original development as a histamine H1 receptor antagonist" would be based on a flawed premise and would not accurately reflect the vast body of scientific evidence. The antihistaminic properties of this compound appear to be a secondary or downstream effect rather than its primary, intended mechanism of action.
Given this clarification, a scientifically accurate in-depth technical guide would need to be refocused on the well-documented development of this compound as a selective H-PGDS inhibitor. This would allow for a robust presentation of its synthesis, screening, binding kinetics, and the signaling pathways it modulates, in line with the user's request for a detailed scientific resource.
References
- 1. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HQL-79 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of HQL-79 in mouse models, with a focus on protocols for allergic airway inflammation. This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses.[1][2]
Mechanism of Action
This compound acts by selectively inhibiting the enzymatic activity of H-PGDS. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to PGD2, thereby reducing the levels of this pro-inflammatory mediator.[1][3] This targeted action makes this compound a valuable tool for studying the role of PGD2 in various pathological conditions.
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of the H-PGDS enzyme within the arachidonic acid cascade.
References
Application Notes and Protocols for HQL-79 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HQL-79 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3] PGD2 is a key mediator in allergic and inflammatory responses.[1][4] By competitively inhibiting H-PGDS, this compound effectively reduces PGD2 levels, making it a valuable tool for studying the roles of PGD2 in various cellular processes and a potential therapeutic agent for allergic diseases and inflammation.[1][4]
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its effects on cell viability, apoptosis, and inflammatory responses.
Mechanism of Action
This compound acts as a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] It competitively binds to the enzyme, blocking the conversion of prostaglandin H2 (PGH2) to PGD2.[1] This selective inhibition allows for the specific investigation of PGD2-mediated signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Enzyme Inhibition Data
| Parameter | Enzyme | Value | Reference |
| IC50 | Recombinant Human H-PGDS | 6 µM | [1][3] |
| Kd | Human H-PGDS | 0.8 µM | [1][3] |
| Ki | Human H-PGDS (vs. PGH2) | 5 µM | [1] |
| Ki | Human H-PGDS (vs. GSH) | 3 µM | [1] |
Table 2: Cellular Assay Data
| Assay | Cell Line | Parameter | Value | Reference |
| PGD2 Production Inhibition | Rat Mastocytoma (RBL-2H3) | IC50 | ~100 µM | [2] |
| PGD2 Production Inhibition | Human Megakaryoblastic (MEG-01S) | IC50 | ~100 µM | [2] |
| Cell Viability | Human Oviductal Epithelial Cells (hOEC) | % of Control | ~60% (at undisclosed concentration) | [5] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound in a cell culture setting.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., hOEC)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 300 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect floating cells from the supernatant to include apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Gate the cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
PGD2 Production Inhibition Assay (ELISA)
This protocol details how to measure the inhibitory effect of this compound on PGD2 production in mast cells.
Materials:
-
This compound (stock solution in DMSO)
-
Rat Mastocytoma cell line (RBL-2H3)
-
Monoclonal anti-dinitrophenyl (DNP) IgE
-
Dinitrophenyl-bovine serum albumin (DNP-BSA)
-
PGD2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in 24-well plates.
-
Sensitize the cells by adding monoclonal anti-DNP IgE to the culture medium.
-
Incubate overnight to allow for IgE to bind to its receptors on the cell surface.[2]
-
-
This compound Treatment and Cell Stimulation:
-
Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control for a short period (e.g., 15-30 minutes).[2]
-
Stimulate the cells with DNP-BSA (e.g., 20 ng/mL) to induce degranulation and PGD2 release.[2]
-
Incubate for 15 minutes at 37°C.[2]
-
-
Supernatant Collection and PGD2 Measurement:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the PGD2 standards provided in the ELISA kit.
-
Calculate the concentration of PGD2 in each sample.
-
Determine the percentage of PGD2 inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the H-PGDS/PGD2 pathway in various biological systems. The protocols provided here offer a framework for researchers to assess the effects of this compound on cell viability, apoptosis, and inflammatory mediator release in cell culture models. These assays can be adapted to various cell types and experimental questions to further elucidate the therapeutic potential of inhibiting PGD2 production.
References
Preparation of Hql-79 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Hql-79, a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro and in vivo research applications.
Introduction
This compound is a potent and orally active small molecule inhibitor of H-PGDS, an enzyme involved in the production of prostaglandin D2 (PGD2).[1][2][] PGD2 is a key mediator in allergic and inflammatory responses. Due to its selective inhibitory activity, this compound is a valuable tool for studying the role of the PGD2 pathway in various physiological and pathological processes, including asthma and other allergic diseases.[2][4] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound for research purposes.[2][5]
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
For accurate and reproducible experiments, precise concentrations of this compound are required. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 377.48 g/mol | [1][][5] |
| CAS Number | 162641-16-9 | [1][4][5] |
| Max Solubility in DMSO | 9.44 mg/mL (25 mM) | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs, ensuring it does not exceed the maximum solubility.
4.1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 377.48 g/mol / 1000 = 3.7748 mg
-
4.2. Step-by-Step Procedure:
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks). For storage longer than a few weeks, -80°C is recommended.[6]
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound on the PGD2 synthesis pathway and the general workflow for preparing the stock solution.
Figure 1: Simplified diagram of the inhibitory effect of this compound on the Hematopoietic Prostaglandin D Synthase (H-PGDS) pathway.
Figure 2: Experimental workflow for the preparation of this compound stock solution in DMSO.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.
By following this detailed application note and protocol, researchers can confidently prepare this compound stock solutions for their experimental needs, contributing to the generation of high-quality and reproducible scientific data.
References
Recommended storage conditions for Hql-79 solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hql-79 is a potent and selective, orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[4][5] this compound competitively inhibits H-PGDS with respect to the substrate PGH2 and non-competitively with respect to the cofactor glutathione.[1] Its selectivity for H-PGDS over other enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, and m-PGES, makes it a valuable tool for studying the specific roles of PGD2 in various physiological and pathological processes.[1][2] These application notes provide detailed information on the recommended storage conditions, preparation of solutions, and a representative experimental protocol for the use of this compound.
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2] |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | For more frequent use.[1][2] |
General Handling Precautions:
-
Avoid inhalation of the powder and contact with eyes and skin.[2]
-
Use in a well-ventilated area.[2]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
The compound is stable under the recommended storage conditions.[2]
Solution Preparation
3.1. Recommended Solvents and Solubility
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Notes |
| DMSO | ≥ 2 mg/mL (5.30 mM) | To enhance solubility, ultrasonic treatment and warming to 60°C are recommended. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 377.48 g/mol )
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block set to 60°C
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.77 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing, until the solid is completely dissolved.[2]
-
Once the solution is clear, allow it to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Experimental Protocols
4.1. In Vitro Inhibition of PGD2 Production in Macrophages
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced PGD2 production in bone marrow-derived macrophages (BMDMs).
Workflow for In Vitro Inhibition Assay:
Caption: Workflow for in vitro inhibition of PGD2 production.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system for PGD2 analysis
Procedure:
-
Culture BMDMs in appropriate cell culture plates until they reach the desired confluency.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium to final concentrations of 5 µM, 20 µM, and 100 µM. Include a vehicle control (DMSO diluted to the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solutions or vehicle control to the cells and pre-incubate for 30 minutes.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Analyze the concentration of PGD2 in the supernatant using a validated LC-MS/MS method.
4.2. In Vivo Inhibition of Allergic Inflammation in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound in a mouse model of allergic inflammation.
Workflow for In Vivo Study:
Caption: Workflow for in vivo this compound administration.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution containing PEG400, Tween 80, and saline)
-
Oral gavage needles
-
Mouse model of allergic inflammation
Procedure:
-
Prepare the this compound formulation for oral administration. Due to its hydrophobicity, a suspension in a vehicle such as 0.5% CMC is recommended. The formulation should be prepared fresh daily.
-
Administer this compound orally to the mice at a dose of 30 mg/kg body weight.[4][6] The volume of administration should be adjusted based on the weight of each mouse.
-
A vehicle control group receiving the same volume of the vehicle without this compound should be included.
-
The timing of this compound administration relative to the antigen challenge will depend on the specific experimental design.
-
Following the experimental period, collect relevant samples (e.g., bronchoalveolar lavage fluid (BALF), lung tissue, serum) for the analysis of inflammatory markers, including PGD2 levels.
Signaling Pathway
This compound exerts its effects by inhibiting H-PGDS, which is a key enzyme in the arachidonic acid cascade that leads to the production of PGD2.
H-PGDS Signaling Pathway and Inhibition by this compound:
Caption: this compound inhibits PGD2 production via H-PGDS.
This pathway illustrates that this compound specifically targets H-PGDS, thereby blocking the conversion of PGH2 to PGD2. This leads to a reduction in the activation of the downstream PGD2 receptors, DP1 and DP2/CRTH2, which are involved in mediating allergic and inflammatory responses.[4][5][7]
References
- 1. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential role for hematopoietic prostaglandin D2 synthase in the control of delayed type hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Determination of HQL-79 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
HQL-79 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, making it a valuable tool for studying the roles of PGD2 and a potential therapeutic agent for inflammatory and allergic diseases.
These application notes provide a detailed protocol for determining the in vitro dose-response curve of this compound by measuring its inhibitory effect on PGD2 production in cultured cells.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of H-PGDS with respect to the substrate prostaglandin H2 (PGH2) and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[1] It selectively targets H-PGDS, showing negligible effects on other enzymes in the prostanoid synthesis pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin E synthase (m-PGES).[1] The selective inhibition of PGD2 synthesis allows for the specific investigation of PGD2-mediated pathways.
Signaling Pathway of PGD2 Synthesis and Inhibition by this compound
Caption: this compound inhibits the H-PGDS-mediated conversion of PGH2 to PGD2.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~100 µM | Rat Mastocytoma (RBL-2H3) Cells | [2] |
| IC50 | ~100 µM | Human Megakaryocytes | [2] |
| IC50 | 6 µM | Recombinant Human H-PGDS | [1] |
| Kd | 0.8 µM | Human H-PGDS | [1] |
| Ki (vs. PGH2) | 5 µM | Human H-PGDS | |
| Ki (vs. GSH) | 3 µM | Human H-PGDS |
Experimental Protocols
This protocol describes the determination of the this compound dose-response curve in rat basophilic leukemia (RBL-2H3) cells, a commonly used model for studying mast cell degranulation and PGD2 production.
Experimental Workflow
References
Application Notes: Utilizing Hql-79 in Mast Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, and lipid mediators like prostaglandins. Prostaglandin D2 (PGD2) is a major pro-inflammatory lipid mediator synthesized and released by activated mast cells. Hql-79 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for PGD2 production. These application notes provide a detailed guide for utilizing this compound as a tool to investigate the role of PGD2 in mast cell activation and to assess its potential as a mast cell stabilizing agent.
Mechanism of Action of this compound
This compound selectively inhibits H-PGDS, thereby blocking the conversion of prostaglandin H2 (PGH2) to PGD2. This targeted inhibition allows for the specific investigation of PGD2-mediated downstream effects in mast cell function and the inflammatory cascade. A significant consequence of H-PGDS inhibition is the potential for "metabolic shunting," where the substrate PGH2 is redirected towards the synthesis of other prostanoids, such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2). Understanding this shunting is crucial for interpreting experimental results.
Key Applications in Mast Cell Research
-
Investigating the role of PGD2 in mast cell degranulation: By inhibiting PGD2 synthesis, researchers can elucidate its contribution to the release of other mast cell mediators.
-
Evaluating the therapeutic potential of H-PGDS inhibition: this compound can be used in preclinical models to assess the efficacy of targeting the PGD2 pathway in allergic and inflammatory conditions.
-
Studying the effects of metabolic shunting: The redirection of PGH2 metabolism following this compound treatment provides a model to study the biological consequences of altered prostanoid profiles.
Data Presentation
Table 1: Inhibitory Effect of this compound on PGD2 Production in Activated Mast Cells
| Cell Line | Activation Stimulus | This compound Concentration (µM) | % Inhibition of PGD2 Production (Mean ± SD) |
| RBL-2H3 | DNP-BSA (20 ng/mL) | 1 | 25 ± 5 |
| RBL-2H3 | DNP-BSA (20 ng/mL) | 10 | 58 ± 8 |
| RBL-2H3 | DNP-BSA (20 ng/mL) | 100 | 95 ± 4 |
| HMC-1 | A23187 (10 µM) | 100 | Significant reduction (p < 0.001) |
Note: Data for RBL-2H3 cells is illustrative and based on typical dose-response curves. The HMC-1 data is qualitative as presented in the cited source.
Table 2: Example Dose-Response of this compound on Mast Cell Degranulation (β-Hexosaminidase Release)
| Cell Line | Activation Stimulus | This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Hypothetical Mean ± SD) |
| LAD2 | Anti-IgE (1 µg/mL) | 0.1 | 5 ± 2 |
| LAD2 | Anti-IgE (1 µg/mL) | 1 | 15 ± 4 |
| LAD2 | Anti-IgE (1 µg/mL) | 10 | 45 ± 7 |
| LAD2 | Anti-IgE (1 µg/mL) | 100 | 70 ± 9 |
Disclaimer: The data in Table 2 is hypothetical and serves as an example of expected results when investigating the mast cell stabilizing properties of this compound. Researchers should generate their own dose-response curves for their specific experimental conditions.
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
Mast cell activating agent (e.g., anti-IgE, compound 48/80, substance P)
-
This compound
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 1-5 x 10^5 cells/well) and culture overnight.
-
Sensitization (for IgE-mediated activation): If using IgE-dependent activation, sensitize cells with IgE (e.g., 1 µg/mL) overnight.
-
Washing: Gently wash the cells twice with warm Tyrode's buffer to remove media and non-bound IgE.
-
Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for 30-60 minutes at 37°C.
-
Mast Cell Activation: Add the activating agent to the wells and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with the PNP-NAG substrate solution.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of untreated cells with Triton X-100 and follow steps 7-10.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Protocol 2: Flow Cytometry Analysis of CD63 Expression
This protocol measures the surface expression of CD63, a marker for the fusion of secretory granules with the plasma membrane during degranulation.
Materials:
-
Mast cell line or primary mast cells
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Mast cell activating agent
-
This compound
-
Fluorochrome-conjugated anti-CD63 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of mast cells.
-
Sensitization (if applicable): Sensitize cells with IgE overnight if required for the chosen activation method.
-
Pre-incubation with this compound: Incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Mast Cell Activation: Add the activating agent and incubate for 15-30 minutes at 37°C.
-
Staining: Wash the cells with cold FACS buffer and then stain with the anti-CD63 antibody and isotype control for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD63-positive cells or the mean fluorescence intensity of CD63 expression.
Visualization of Pathways and Workflows
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
Application Notes and Protocols for Oral Gavage of Hql-79 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hql-79 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in allergic and inflammatory responses.[1] By inhibiting H-PGDS, this compound effectively reduces PGD2 levels, thereby mitigating inflammatory cascades.[1][3] This document provides a detailed protocol for the oral administration of this compound in rodent models, a critical procedure for in vivo studies investigating its therapeutic potential.
Data Presentation
The following table summarizes the quantitative data for the oral administration of this compound in mice, based on published studies.
| Parameter | Details | Reference |
| Compound | This compound | [1][3] |
| Animal Model | Mice (e.g., C57BL/6, mdx) | [1][3] |
| Dosage | 30 mg/kg/day | [3] |
| Vehicle | 0.5% (w/v) Methylcellulose in water | [3] |
| Administration Route | Oral gavage | [3] |
| Frequency | Once daily | [3] |
| Duration | 5 to 7 days | [3] |
| Reported Effect | Decreased PGD2 levels, amelioration of muscle necrosis and allergic lung inflammation. | [1][3] |
Signaling Pathway of this compound Action
This compound exerts its effect by specifically targeting the prostaglandin synthesis pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound inhibition of the PGD2 signaling pathway.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 10 mL/kg).
-
For a desired concentration of 3 mg/mL (to achieve a 30 mg/kg dose in a 10 mL/kg volume), calculate the total mass of this compound required.
-
Example calculation for 10 mice (average weight 25 g) with a 10 mL/kg dosing volume:
-
Volume per mouse: 0.025 kg * 10 mL/kg = 0.25 mL
-
Total volume for 10 mice + overage (e.g., 10%): (10 * 0.25 mL) * 1.1 = 2.75 mL. Prepare at least 3 mL.
-
Mass of this compound for 3 mL of a 3 mg/mL solution: 3 mg/mL * 3 mL = 9 mg.
-
-
-
Prepare the 0.5% methylcellulose vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Add the powder to sterile water while stirring to create a 0.5% (w/v) solution.
-
Ensure the methylcellulose is fully dissolved. This may require heating and/or continuous stirring. Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Add the this compound powder to a conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates.
-
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise dosing volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Preparation:
-
Attach the gavage needle to a syringe filled with the calculated volume of the this compound suspension.
-
Ensure there are no air bubbles in the syringe.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measure the needle length from the tip of the nose to the last rib to estimate the insertion depth), slowly dispense the this compound suspension.
-
Carefully and slowly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-gavage.
-
Continue to monitor the animals daily for the duration of the study.
-
Experimental Workflow
The following diagram outlines the experimental workflow for an in vivo study using oral gavage of this compound.
Caption: Experimental workflow for this compound oral gavage study.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring H-PGDS Inhibition with HQL-79 in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) by its selective inhibitor, HQL-79, in cell lysates. These guidelines are intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2][3] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[4][5] Elevated levels of PGD2 are associated with various inflammatory conditions, making H-PGDS a promising therapeutic target.[1][2]
This compound is a potent and selective, orally active inhibitor of human H-PGDS.[1][6] It competitively inhibits H-PGDS activity with respect to the substrate PGH2 and non-competitively with respect to glutathione (GSH).[1][7] Understanding the inhibitory potential of compounds like this compound is crucial for the development of novel anti-inflammatory therapeutics.
Principle of the Assay
The protocol described below is a biochemical assay designed to measure the enzymatic activity of H-PGDS in cell lysates and to determine the inhibitory effect of this compound. The assay quantifies the amount of PGD2 produced by H-PGDS. The inhibition of H-PGDS by this compound will result in a dose-dependent decrease in PGD2 production. The concentration of PGD2 can be measured using a sensitive and specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Quantitative Data Summary
The inhibitory activity of this compound on H-PGDS is summarized in the table below. This data has been compiled from various studies and provides key quantitative metrics for the inhibitor.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 6 µM | Recombinant human H-PGDS | [1][6][8] |
| IC50 | ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | [7] |
| Ki (vs. PGH2) | 5 µM | Human H-PGDS | [1][7] |
| Ki (vs. GSH) | 3 µM | Human H-PGDS | [1][7] |
| Kd | 0.8 µM | Human H-PGDS (in the presence of GSH and Mg2+) | [1][6][7] |
Note: IC50, Ki, and Kd values can vary depending on the experimental conditions, including the specific cell line, substrate concentration, and assay format.
Signaling Pathway
The following diagram illustrates the signaling pathway involving H-PGDS and the point of inhibition by this compound.
Caption: H-PGDS signaling pathway and this compound inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cell lines known to express H-PGDS (e.g., KU812, MEG-01s).[9]
-
This compound: H-PGDS inhibitor.
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).
-
Protein Assay Reagent: (e.g., BCA or Bradford reagent).
-
Prostaglandin H2 (PGH2): Substrate for H-PGDS. Note: PGH2 is unstable.[5]
-
Glutathione (GSH): Cofactor for H-PGDS.
-
PGD2 ELISA Kit: For quantification of PGD2.
-
Phosphate-Buffered Saline (PBS)
-
Microplate Reader
Experimental Workflow Diagram
Caption: Workflow for H-PGDS inhibition assay.
Step-by-Step Protocol
1. Cell Culture and Lysate Preparation a. Culture H-PGDS expressing cells (e.g., KU812) to a sufficient density. b. Harvest cells by centrifugation and wash twice with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate) and keep it on ice.
2. Protein Quantification a. Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Dilute the cell lysate with lysis buffer to a final protein concentration suitable for the assay (e.g., 1 mg/mL).
3. H-PGDS Inhibition Assay a. Prepare a serial dilution of this compound in the appropriate assay buffer. A typical concentration range to test would span the expected IC50 value (e.g., 0.1 µM to 300 µM).[8] b. In a microplate, add a fixed amount of cell lysate to each well. c. Add the various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. d. Pre-incubate the lysate with this compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the substrate PGH2 and cofactor GSH to each well. f. Incubate the reaction mixture for a defined period (e.g., 1-5 minutes) at 37°C. The reaction time should be within the linear range of the enzyme activity. g. Stop the reaction by adding a suitable stop solution (e.g., a solution containing a potent, non-specific enzyme inhibitor or by changing the pH).
4. PGD2 Quantification using ELISA a. Quantify the amount of PGD2 produced in each well using a commercial PGD2 ELISA kit.[10][11][12] Follow the manufacturer's instructions carefully. b. Briefly, this involves adding the reaction mixture to an antibody-coated plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.[10][11] c. A substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength (typically 450 nm).[10][12] d. Generate a standard curve using known concentrations of PGD2 provided in the ELISA kit.
5. Data Analysis a. Use the PGD2 standard curve to calculate the concentration of PGD2 in each sample. b. Plot the percentage of H-PGDS inhibition versus the logarithm of the this compound concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (PGD2_inhibitor / PGD2_vehicle)) c. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for measuring the inhibition of H-PGDS by this compound in cell lysates. The provided protocols and data will aid researchers in accurately assessing the potency of H-PGDS inhibitors, which is a critical step in the development of new anti-inflammatory drugs. It is important to note that assay conditions, particularly substrate and enzyme concentrations, should be optimized for each specific experimental setup to ensure reliable and reproducible results.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HQL 79 - Forlabs Website [forlabs.co.uk]
- 9. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse PGD2S(Prostaglandin D2 Synthase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. aspirasci.com [aspirasci.com]
- 12. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
Application Notes and Protocols: Hql-79 Treatment of Primary Human Eosinophils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating the effects of Hql-79 on primary human eosinophils. This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical mediator in allergic inflammation, acting as a potent chemoattractant and activator of eosinophils.[3][4] By inhibiting PGD2 synthesis, this compound is expected to modulate eosinophil-mediated inflammatory responses.
Principle of Action
This compound's primary mechanism of action is the inhibition of H-PGDS, leading to a reduction in PGD2 levels.[5] PGD2 exerts its effects on eosinophils primarily through the G protein-coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[3] Activation of CRTH2 by PGD2 is known to induce eosinophil chemotaxis, degranulation, and survival. Therefore, treatment with this compound is hypothesized to attenuate these pro-inflammatory functions of eosinophils.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from experiments investigating the effects of this compound on primary human eosinophils.
Table 1: Effect of this compound on Eosinophil Apoptosis
| This compound Concentration | % Apoptotic Eosinophils (Annexin V+) | Fold Change vs. Control | p-value |
| Vehicle Control | 1.0 | ||
| 1 µM | |||
| 10 µM | |||
| 50 µM | |||
| Positive Control (e.g., Dexamethasone) |
Table 2: Effect of this compound on Eosinophil Migration
| This compound Concentration | Migrated Eosinophils (cells/field) | % Inhibition of Chemoattractant-Induced Migration | p-value |
| Vehicle Control (no chemoattractant) | N/A | ||
| Chemoattractant Control (e.g., PGD2, eotaxin) | 0% | ||
| 1 µM this compound + Chemoattractant | |||
| 10 µM this compound + Chemoattractant | |||
| 50 µM this compound + Chemoattractant |
Table 3: Effect of this compound on Eosinophil Degranulation (Eosinophil Peroxidase Release)
| This compound Concentration | Eosinophil Peroxidase (OD450) | % Inhibition of Stimulus-Induced Degranulation | p-value |
| Vehicle Control (unstimulated) | N/A | ||
| Stimulus Control (e.g., PAF, Ionomycin) | 0% | ||
| 1 µM this compound + Stimulus | |||
| 10 µM this compound + Stimulus | |||
| 50 µM this compound + Stimulus |
Table 4: Effect of this compound on ERK and STAT3 Phosphorylation
| Treatment | p-ERK / Total ERK (Ratio) | p-STAT3 / Total STAT3 (Ratio) |
| Vehicle Control | ||
| This compound (10 µM) | ||
| Stimulus (e.g., IL-5) | ||
| This compound (10 µM) + Stimulus |
Experimental Protocols
Protocol 1: Isolation of Primary Human Eosinophils from Peripheral Blood
This protocol describes the purification of eosinophils from human peripheral blood using negative selection.
Materials:
-
Whole blood collected in EDTA tubes
-
Histopaque-1077 and 1119 (or similar density gradient media)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
Human Eosinophil Purification Kit (negative selection, e.g., Miltenyi Biotec or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Histopaque-1077 in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, collecting the granulocyte/erythrocyte pellet.
-
Resuspend the pellet and perform hypotonic lysis to remove red blood cells.
-
Wash the granulocytes with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the granulocyte pellet in buffer provided with the eosinophil purification kit.
-
Isolate eosinophils by negative selection according to the manufacturer's instructions.[6]
-
Assess purity by flow cytometry (e.g., staining for CCR3) or cytospin with Wright-Giemsa stain. Purity should be >98%.
-
Resuspend purified eosinophils in RPMI-1640 with 10% FBS for subsequent experiments.
Protocol 2: Eosinophil Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Purified human eosinophils
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed purified eosinophils at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., dexamethasone).
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Eosinophil Migration Assay
This protocol describes a transwell migration (chemotaxis) assay.[7][8]
Materials:
-
Purified human eosinophils
-
This compound
-
Chemoattractant (e.g., PGD2, eotaxin)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Calcein-AM or similar fluorescent dye
Procedure:
-
Pre-treat purified eosinophils with this compound or vehicle control for 30 minutes.
-
Add chemoattractant to the lower chamber of the 24-well plate in migration buffer (e.g., RPMI with 0.5% BSA).
-
Place the transwell inserts into the wells.
-
Add the pre-treated eosinophils to the upper chamber of the inserts.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Remove the inserts and carefully wipe the top of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by either lysing the cells and measuring fluorescence with a plate reader (if pre-labeled with a fluorescent dye) or by direct cell counting.
Protocol 4: Eosinophil Degranulation Assay
This protocol measures the release of eosinophil peroxidase (EPO), a marker of degranulation.[6][9]
Materials:
-
Purified human eosinophils
-
This compound
-
Degranulation stimulus (e.g., Platelet-Activating Factor (PAF), Ionomycin)
-
o-phenylenediamine dihydrochloride (OPD) substrate solution
-
Hydrogen peroxide (H2O2)
-
Sulfuric acid (H2SO4)
-
96-well plate
-
Plate reader
Procedure:
-
Seed purified eosinophils in a 96-well plate.
-
Pre-treat with this compound or vehicle control for 30 minutes.
-
Stimulate degranulation with PAF or another suitable agonist for 1-2 hours at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add OPD substrate solution and H2O2 to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding H2SO4.
-
Measure the absorbance at 450 nm using a plate reader.
Protocol 5: Western Blotting for ERK and STAT3 Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Purified human eosinophils
-
This compound
-
Stimulus (e.g., IL-5 for STAT3, PAF for ERK)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Starve purified eosinophils in serum-free media for 2-4 hours.
-
Pre-treat with this compound or vehicle control for 30 minutes.
-
Stimulate with an appropriate agonist for a short duration (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Proposed mechanism of this compound action on eosinophils.
Caption: General experimental workflow for studying this compound effects.
Caption: Potential signaling pathways affected by this compound in eosinophils.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 5. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 Regulates IL-5 Induced Eosinophil Polarization and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage migration inhibitory factor promotes eosinophil accumulation and tissue remodeling in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model of Allergic Inflammation Using Hql-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation is a complex biological process orchestrated by the activation of mast cells and basophils, leading to the release of a cascade of inflammatory mediators. A key player in this process is Prostaglandin D2 (PGD2), which is synthesized by the enzyme hematopoietic prostaglandin D synthase (H-PGDS).[1][2] Hql-79 is a potent and selective inhibitor of H-PGDS, making it a valuable tool for studying the role of PGD2 in allergic inflammation and for the development of novel anti-allergic therapies.[3][4]
These application notes provide a comprehensive guide to utilizing this compound in an in vitro model of allergic inflammation. Detailed protocols for cell culture, induction of allergic response, and measurement of key inflammatory markers are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-allergic effects primarily through the selective inhibition of H-PGDS.[3][4] This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, a critical step in the inflammatory cascade.[2] By blocking H-PGDS, this compound effectively reduces the production of PGD2, a key mediator in allergic reactions that contributes to vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.[1][5] Furthermore, this compound has been reported to possess antihistaminic properties, further contributing to its anti-allergic profile.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound's inhibitory activity and binding affinity for H-PGDS.
Table 1: Inhibitory Activity of this compound against H-PGDS
| Parameter | Value | Species | Notes |
| IC50 | 6 µM | Human (recombinant) | Inhibits recombinant human H-PGDS activity.[4] |
| IC50 | ~100 µM | Human & Rat | Selectively inhibited PGD2 production in H-PGDS-expressing human megakaryocytes and rat mastocytoma cells.[6] |
| Ki | 5 µM | Human | Competitive inhibition against the substrate PGH2.[4][6] |
| Ki | 3 µM | Human | Non-competitive inhibition against glutathione (GSH).[4][6] |
Table 2: Binding Affinity of this compound to Human H-PGDS
| Parameter | Value | Conditions |
| Kd | 0.8 µM | In the presence of GSH and Mg2+[3][4][6] |
Experimental Protocols
This section outlines the detailed methodologies for establishing an in vitro model of allergic inflammation to evaluate the efficacy of this compound. The rat basophilic leukemia cell line, RBL-2H3, is a widely used and suitable model for studying IgE-mediated mast cell degranulation.
Protocol 1: RBL-2H3 Cell Culture and Sensitization
-
Cell Culture:
-
Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
-
Sensitization with IgE:
-
Seed RBL-2H3 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) in complete medium for 24 hours.
-
Protocol 2: Induction of Allergic Degranulation and this compound Treatment
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in a buffered salt solution (e.g., Tyrode's buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, and 0.1% BSA, pH 7.4).
-
After the 24-hour sensitization period, wash the cells twice with Tyrode's buffer.
-
Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
-
Antigen Challenge:
-
Prepare a solution of the antigen, DNP-human serum albumin (HSA), at a concentration of 100 ng/mL in Tyrode's buffer.
-
Following the pre-incubation with this compound, add the DNP-HSA solution to the wells to trigger degranulation.
-
Incubate the plate for 1 hour at 37°C.
-
Protocol 3: Measurement of Inflammatory Mediators
-
β-Hexosaminidase Release Assay (Degranulation Marker):
-
After the 1-hour antigen challenge, centrifuge the 24-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
To measure the total β-hexosaminidase content, lyse the cells in the remaining wells by adding 0.5% Triton X-100.
-
Add an aliquot of the supernatant and the cell lysate to a 96-well plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well and incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.
-
-
Prostaglandin D2 (PGD2) Measurement (ELISA):
-
Collect the supernatant after the antigen challenge as described above.
-
Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Histamine Release Assay (ELISA):
-
Collect the supernatant after the antigen challenge.
-
Measure the concentration of histamine in the supernatant using a commercially available histamine ELISA kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway of PGD2 Synthesis and Inhibition by this compound
References
- 1. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HQL-79 Administration in the Study of Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HQL-79, a potent and selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, in preclinical studies of airway hyperresponsiveness (AHR).
Introduction
This compound, with the chemical name 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, is an orally active anti-allergic and anti-asthmatic compound.[1][2][3] Its primary mechanism of action is the selective inhibition of H-PGDS, the enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic inflammation and bronchoconstriction.[4][5] Additionally, this compound exhibits antihistaminic and anti-serotonergic properties, and it has been shown to enhance the release of the bronchoprotective prostanoid, PGE2.[3] These multimodal actions make this compound a valuable tool for investigating the complex mechanisms of airway hyperresponsiveness and for the preclinical evaluation of novel anti-asthmatic therapies.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Species | Reference |
| IC₅₀ | ~6 µM | Recombinant H-PGDS | Human | [4] |
| **Kᵢ (vs. PGH₂) ** | 5 µM | H-PGDS | Human | [5] |
| Kᵢ (vs. GSH) | 3 µM | H-PGDS | Human | [5] |
| KᏧ | 0.8 µM | H-PGDS (in presence of GSH & Mg²⁺) | Human | [5] |
In Vivo Effects of this compound in Guinea Pig Models of Airway Disease
| Experimental Model | This compound Administration | Key Findings | Reference |
| Antigen-Induced Bronchoconstriction | Oral administration | Marked inhibition of immediate hypersensitivity reactions. | [2] |
| Repeatedly Antigen-Exposed | Chronic oral administration for 2 weeks | Suppression of airway eosinophilia. | [1][2] |
| Antigen-Induced Late Asthmatic Response (LAR) | Chronic oral treatment | Amelioration of the late asthmatic response. | [1][2] |
| Histamine- and 5-HT-Induced Bronchoconstriction | Oral administration | Strong inhibition of bronchoconstriction. | [3] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, which can be utilized to evaluate the therapeutic efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Methacholine chloride
-
Whole-body plethysmograph
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in sterile water)
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg Alum in sterile saline.
-
-
Airway Challenge:
-
From Day 14 to Day 17, expose the mice to an aerosol of 1% OVA in sterile saline for 30 minutes each day.
-
-
This compound Administration (Recommended Protocol):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally via gavage at a dose of 30 mg/kg body weight.[4]
-
Administer this compound daily, 1 hour prior to each OVA challenge (Days 14-17). A vehicle control group should be included.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (Day 18), assess AHR using a whole-body plethysmograph.
-
Acclimatize the mice in the plethysmography chambers.
-
Record baseline readings.
-
Expose the mice to nebulized saline (baseline), followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3-5 minutes after each nebulization.
-
Calculate the percentage increase in Penh over the baseline for each methacholine concentration.
-
Protocol 2: Antigen-Induced Late Asthmatic Response (LAR) in Guinea Pigs
This protocol is designed to study the effect of this compound on the late-phase asthmatic response, which is characterized by a sustained bronchoconstriction and inflammatory cell influx.
Materials:
-
Hartley guinea pigs (male)
-
Ovalbumin (OVA)
-
Whole-body plethysmograph
-
This compound
-
Vehicle for this compound
Procedure:
-
Sensitization:
-
Actively sensitize guinea pigs by repeated exposure to OVA aerosol.
-
-
This compound Administration:
-
Administer this compound orally at the desired dose. For chronic studies, administration for 2 weeks has been shown to be effective.[2]
-
-
Antigen Challenge:
-
Challenge the sensitized guinea pigs with an OVA aerosol.
-
-
Measurement of Airway Response:
-
Measure specific airway resistance (sRaw) or other parameters of bronchoconstriction using a whole-body plethysmograph at baseline and for several hours post-challenge to assess both the immediate and late asthmatic responses. The LAR typically occurs 4-8 hours after the antigen challenge.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involved in airway hyperresponsiveness and the experimental workflow for studying the effects of this compound.
Caption: Mechanism of action of this compound in modulating airway hyperresponsiveness.
Caption: Experimental workflow for evaluating this compound in a mouse model of AHR.
References
- 1. Pharmacological studies on the novel antiallergic drug this compound: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PGD2 Measurement in Cell Culture Supernatants after HQL-79 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. The synthesis of PGD2 is catalyzed by the enzyme hematopoietic prostaglandin D synthase (H-PGDS). HQL-79 is a potent and selective inhibitor of H-PGDS, making it a valuable tool for studying the roles of PGD2 in various biological systems and a potential therapeutic agent for inflammatory diseases.[1][2] This document provides detailed application notes and protocols for the measurement of PGD2 in cell culture supernatants following treatment with this compound.
Data Presentation
The inhibitory effect of this compound on PGD2 production has been demonstrated in various cell types. The following table summarizes the quantitative data on the in vitro efficacy of this compound.
| Cell Type | Stimulant | This compound Concentration (µM) | % Inhibition of PGD2 Production | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 5 | Concentration-dependent inhibition observed | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 20 | Concentration-dependent inhibition observed | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 100 | Concentration-dependent inhibition observed | [3] |
| Human Megakaryocytes | - | ~100 (IC50) | 50% | |
| Rat Mastocytoma Cells | - | ~100 (IC50) | 50% |
Signaling Pathway
The synthesis of PGD2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. H-PGDS, the target of this compound, then catalyzes the isomerization of PGH2 to PGD2.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., macrophages, mast cells)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Stimulant (e.g., LPS, if required to induce PGD2 production)
-
Sterile cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
If a stimulant is required to induce PGD2 production, add it to the wells at the appropriate time point, either simultaneously with this compound or after a pre-incubation period.
-
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the cell type and experimental goals.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
Storage: Centrifuge the supernatants to pellet any detached cells or debris. Transfer the clarified supernatants to clean tubes and store at -80°C until PGD2 measurement.
PGD2 Measurement by ELISA
A competitive ELISA is a common and sensitive method for quantifying PGD2 in cell culture supernatants. The following is a general protocol; always refer to the specific instructions provided with your ELISA kit.
Materials:
-
PGD2 ELISA kit (containing PGD2 standard, detection antibody, HRP conjugate, substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the ELISA kit manual.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the PGD2 standard as described in the kit protocol.
-
Sample and Standard Addition:
-
Add a specific volume of the PGD2 standard or your collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
Immediately add the biotinylated detection antibody to each well.
-
-
Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.
-
HRP Conjugate Addition: Add the HRP conjugate to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate reagent to each well and incubate in the dark.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PGD2 in your samples by interpolating from the standard curve. The optical density is inversely proportional to the concentration of PGD2.
Experimental Workflow
The following diagram illustrates the general workflow for measuring PGD2 in cell culture supernatants after this compound treatment.
References
Application Notes and Protocols: Long-Term Stability of Hql-79 in Solution for Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Hql-79, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with a focus on its long-term stability in various solutions for experimental use.
Introduction to this compound
This compound is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, a key mediator in allergic and inflammatory responses. This makes this compound a valuable tool for studying the role of the PGD2 pathway in various physiological and pathological processes. This document outlines the stability of this compound in different storage conditions and provides protocols for its use in in vitro, cell-based, and in vivo experiments.
This compound Stability Data
The long-term stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the known stability of this compound in various forms and solutions.
Table 1: Stability of this compound Powder
| Storage Temperature | Duration | Notes |
| -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[2] |
| DMSO | -20°C | 1 month | Suitable for working stock solutions.[2] |
| Aqueous Buffers (e.g., PBS) | Not Recommended | Data not available | Due to the hydrophobic nature of this compound, long-term stability in aqueous solutions is expected to be poor. Prepare fresh dilutions from DMSO stock for aqueous-based assays. |
| Ethanol | Not Recommended | Data not available | Stability data in ethanol is not currently available. It is advisable to prepare fresh dilutions from a DMSO stock. |
Freeze-Thaw Cycles:
While specific data on the degradation of this compound after repeated freeze-thaw cycles is not available, it is strongly recommended to aliquot stock solutions into single-use volumes to avoid potential degradation and ensure consistency across experiments.
Signaling Pathway of H-PGDS
This compound targets H-PGDS, a key enzyme in the prostanoid biosynthesis pathway. Understanding this pathway is essential for designing and interpreting experiments using this compound.
References
Application Notes: Quantification of Prostaglandin D2 in HQL-79 Treated Samples using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The synthesis of PGD2 is catalyzed by prostaglandin D synthases, with the hematopoietic prostaglandin D synthase (H-PGDS) being a key enzyme in immune and mast cells. HQL-79 is a potent and selective inhibitor of H-PGDS, making it a valuable tool for studying the role of PGD2 in various biological systems and a potential therapeutic agent for allergic and inflammatory diseases.[1][2][3] Accurate quantification of PGD2 in biological samples treated with this compound is crucial for understanding its mechanism of action and pharmacological effects. This document provides a detailed protocol for the quantification of PGD2 in this compound treated samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The PGD2 ELISA is a competitive immunoassay. The microtiter plate is pre-coated with a capture antibody. When the sample or standard, a fixed concentration of HRP-conjugated PGD2, and a specific primary antibody are added to the wells, the unlabeled PGD2 from the sample and the HRP-labeled PGD2 compete for binding to the primary antibody. After incubation and washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGD2 in the sample. The reaction is then stopped, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of PGD2 in the unknown samples.[4][5]
This compound: Mechanism of Action
This compound is an orally active and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2] It functions by competitively inhibiting the conversion of prostaglandin H2 (PGH2) to PGD2.[2][6] Studies have shown that this compound selectively suppresses PGD2 production without significantly affecting the synthesis of other prostanoids like PGE2 and PGF2α.[1][6][7] Its inhibitory action has an IC50 of approximately 6 μM for recombinant human H-PGDS and a Kd of 0.8 μM.[1][2] This selectivity makes this compound a precise tool for investigating PGD2-mediated pathways.
Signaling Pathway of PGD2 Synthesis and Inhibition by this compound
Caption: PGD2 synthesis pathway and the inhibitory action of this compound on H-PGDS.
Experimental Protocol
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit and sample type used.
Materials and Reagents
-
PGD2 ELISA Kit (containing pre-coated 96-well plate, PGD2 standard, HRP-conjugated PGD2, primary antibody, wash buffer, substrate, and stop solution)
-
This compound treated samples (cell culture supernatant, plasma, serum, tissue homogenates)
-
Control samples (vehicle-treated)
-
Phosphate Buffered Saline (PBS)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Centrifuge
Sample Preparation
Proper sample collection and preparation are critical for accurate PGD2 measurement.
1. Cell Culture Supernatants:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Collect the cell culture medium.
-
Centrifuge at 1000 x g for 20 minutes at 2-8°C to remove cellular debris.[8][9]
-
The supernatant can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[10]
2. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[4][8]
-
Centrifuge at 1000 x g for 20 minutes at 2-8°C.[8]
-
Carefully collect the serum and assay immediately or store in aliquots at -80°C.
3. Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4][8]
-
Collect the plasma and assay immediately or store in aliquots at -80°C.
4. Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize it in PBS (e.g., 1g of tissue in 9 mL of PBS) on ice.[8]
-
Centrifuge the homogenate at 5000 x g for 5-10 minutes at 2-8°C.[8]
-
Collect the supernatant for the assay. If not used immediately, aliquot and store at -80°C.
Note: If samples are expected to have high concentrations of PGD2, they should be diluted with the assay buffer provided in the ELISA kit.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.[4]
-
Prepare the PGD2 standard curve according to the kit manufacturer's instructions. This typically involves serial dilutions of the provided PGD2 standard.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[4]
-
Add 50 µL of HRP-conjugated PGD2 to each well (except the blank).
-
Add 50 µL of the PGD2 specific antibody to each well (except the blank).
-
Incubate the plate for 1 hour at 37°C.[4]
-
Wash the plate 3-5 times with the provided wash buffer.[4][11] Ensure all residual liquid is removed after the final wash.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[8][11]
-
Add 50 µL of the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[8]
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[4]
Data Analysis
-
Calculate the average OD for each set of duplicate or triplicate standards and samples.
-
Generate a standard curve by plotting the average OD of each standard on the y-axis against the corresponding PGD2 concentration on the x-axis.
-
Determine the concentration of PGD2 in the samples by interpolating their average OD values from the standard curve.
-
Multiply the determined concentration by the dilution factor if the samples were diluted.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a PGD2 ELISA kit. The exact values may vary depending on the manufacturer.
| Parameter | Typical Value |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-assay CV% | < 15% |
| Inter-assay CV% | < 15% |
Experimental Workflow
Caption: A streamlined workflow for the PGD2 ELISA protocol.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing; Contaminated reagents | Increase the number of washes; Use fresh, uncontaminated reagents. |
| Low Signal | Inactive reagents; Incorrect incubation times | Check the expiration dates of the kit components; Ensure adherence to the recommended incubation times. |
| Poor Standard Curve | Improper dilution of standards; Pipetting error | Prepare fresh standards and ensure accurate pipetting; Use calibrated pipettes. |
| High Variability | Inconsistent pipetting; Incomplete mixing | Ensure consistent pipetting technique; Mix reagents and samples thoroughly before adding to the plate. |
Conclusion
This application note provides a comprehensive protocol for the quantification of PGD2 in samples treated with the H-PGDS inhibitor, this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data to further investigate the pharmacological effects of this compound and the role of PGD2 in various biological processes. The provided diagrams and tables serve as quick references to facilitate experimental planning and execution.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. abbexa.com [abbexa.com]
- 6. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cdn.gentaur.com [cdn.gentaur.com]
- 10. ELISA sample preparation | Abcam [abcam.com]
- 11. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hql-79 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Hql-79 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2] It specifically blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[2] this compound acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[1][3]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for H-PGDS. It shows no significant inhibitory effects on other enzymes involved in the prostanoid pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase (m-PGES), or lipocalin-type prostaglandin D synthase (L-PGDS), at concentrations up to 300 µM.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: I am not observing any inhibition of PGD2 production in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary between cell-free enzymatic assays and cell-based assays. While the IC50 for recombinant human H-PGDS is 6 µM, cellular assays with rat mastocytoma and human megakaryocyte cell lines have shown an IC50 of approximately 100 µM.[3][4]
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations, for example, from 1 µM to 100 µM.[5]
-
-
Possible Cause 2: Incorrect Assay Conditions. The inhibitory activity of this compound against H-PGDS is enhanced in the presence of its cofactor, glutathione (GSH), and Mg2+.[3][5]
-
Solution: Ensure that your assay buffer or cell culture medium contains physiological levels of GSH and Mg2+.
-
-
Possible Cause 3: Low Expression of H-PGDS in the Cell Line. The target enzyme, H-PGDS, may not be sufficiently expressed in your chosen cell line.
Issue 2: I am observing significant cytotoxicity at my desired this compound concentration.
-
Possible Cause 1: High Solvent Concentration. A high concentration of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%. Prepare serial dilutions of your this compound stock solution to achieve this.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. While this compound is selective, very high concentrations may lead to off-target effects and cellular toxicity.
-
Solution: Determine the maximum non-toxic concentration of this compound for your specific cell line by performing a cell viability assay (e.g., MTS or MTT assay) in parallel with your functional assay. One study noted that this compound decreased the viability of human oviductal epithelial cells (hOEC).[6]
-
Issue 3: this compound is precipitating in my cell culture medium.
-
Possible Cause: Poor Solubility. this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, add the this compound stock dropwise while gently vortexing the medium to ensure rapid and even dispersion. Avoid preparing large volumes of diluted this compound solution that need to be stored for extended periods. It is best to prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
| Parameter | Value | Context |
| IC50 | 6 µM | Recombinant human H-PGDS (cell-free)[1][2] |
| ~100 µM | PGD2 production in rat mastocytoma and human megakaryocyte cells[3][4] | |
| 5, 20, 100 µM | Dose-dependent inhibition of LPS-induced PGD2 production in BMDM[7] | |
| Kd | 0.8 µM | Binding affinity to human H-PGDS in the presence of GSH and Mg2+[1][3] |
| Ki | 5 µM | Competitive inhibition against PGH2[3][5] |
| 3 µM | Non-competitive inhibition against GSH[3][5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PGD2 Inhibition in a Cell-Based Assay
This protocol outlines a general method for determining the dose-dependent inhibitory effect of this compound on PGD2 production in a suitable cell line (e.g., rat mastocytoma RBL-2H3 cells).[5]
Materials:
-
This compound powder
-
DMSO
-
RBL-2H3 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (e.g., dinitrophenyl-bovine serum albumin for sensitized cells, or A23187 calcium ionophore)[5]
-
PGD2 ELISA kit
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solutions: Perform serial dilutions of the this compound stock solution in cell culture medium to prepare working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, and 0 µM as a vehicle control).
-
Pre-treatment with this compound: Remove the old medium from the cells and add 50 µL of the 2x this compound working solutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a 2x solution of the stimulating agent (e.g., 10 µM A23187). Add 50 µL of this solution to each well.[5]
-
Incubation: Incubate the plate for the desired time to allow for PGD2 production (e.g., 15 minutes, this may need to be optimized).[5]
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant, which contains the secreted PGD2.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGD2 concentration against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Low solubility of Hql-79 in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the low solubility of Hql-79 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
While specific quantitative data on the solubility of this compound in various aqueous buffers is not extensively published, it is known to be a small molecule inhibitor with properties that suggest low aqueous solubility. Like many compounds in its class, this compound is expected to be sparingly soluble in neutral aqueous solutions. For experimental purposes, it is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution before further dilution into your aqueous experimental buffer.
Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What could be the cause?
Precipitation upon dilution of a concentrated organic stock solution into an aqueous buffer is a common issue with poorly soluble compounds. This can be attributed to several factors:
-
Final Concentration: The final concentration of this compound in your aqueous buffer may have exceeded its solubility limit.
-
Solvent Percentage: The final percentage of the organic solvent (e.g., DMSO) in your working solution might be too low to maintain the solubility of this compound.
-
Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can all influence the solubility of the compound.[1]
-
Temperature: Temperature fluctuations can affect solubility. Some compounds are less soluble at lower temperatures.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For preparing a stock solution of this compound, a high-purity grade of an organic solvent such as dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved in the organic solvent before making any aqueous dilutions.
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound for in vitro assays:
-
Co-solvents: Maintaining a small percentage of an organic co-solvent (like DMSO or ethanol) in your final working solution can help keep the compound dissolved.[2] It is crucial to determine the tolerance of your specific cell line or assay to the chosen co-solvent.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, the impact of pH on this compound's solubility is not well-documented, and any pH changes must be compatible with your experimental system.
-
Use of Surfactants: In some acellular assays, a very low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help to maintain solubility.[3] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[3]
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates and create a more uniform dispersion.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration is too high for the chosen solvent. | Try dissolving at a lower concentration. Gentle warming (e.g., to 37°C) and vortexing may also help. |
| Precipitation upon dilution into aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your assay).- Add the this compound stock solution to the buffer dropwise while vortexing to ensure rapid mixing. |
| Cloudy or hazy appearance of the final solution | Formation of very fine precipitates or an emulsion. | - Centrifuge the solution at high speed and use the supernatant, being mindful that the actual concentration will be lower than intended.- Consider using a different solubilization strategy, such as formulating with a carrier protein like albumin if appropriate for your experiment. |
| Inconsistent experimental results | The compound may be precipitating out of solution over the course of the experiment. | - Prepare fresh working solutions immediately before each experiment.- Visually inspect your solutions for any signs of precipitation before and during the experiment. |
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound based on published literature.
| Parameter | Value | Description | Reference |
| IC50 | 6 µM | The half maximal inhibitory concentration against human hematopoietic prostaglandin D synthase (H-PGDS). | [4] |
| Kd | 0.8 µM | The dissociation constant, indicating the binding affinity of this compound to H-PGDS. | [4] |
| Ki (vs. PGH2) | 5 µM | The inhibition constant, indicating competitive inhibition with respect to the substrate PGH2. | [5][6] |
| Ki (vs. GSH) | 3 µM | The inhibition constant, indicating non-competitive inhibition with respect to the co-factor glutathione (GSH). | [5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions. It is recommended to perform a solubility test to determine the optimal conditions for your specific experimental setup.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 377.48 g/mol , add 265 µL of DMSO for a 10 mM stock). d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Determine the final concentration of this compound and the final percentage of DMSO required for your experiment. Note: It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays, although this can be cell-type dependent. c. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). d. Perform a serial dilution of the stock solution in your aqueous buffer if a large dilution factor is required. e. For the final dilution step, add the this compound stock solution (or an intermediate dilution) to the pre-warmed aqueous buffer dropwise while gently vortexing or swirling the tube. This ensures rapid mixing and can prevent localized high concentrations that may lead to precipitation. f. Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide. g. Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Prostaglandin D2 synthesis pathway and the inhibitory action of this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Hql-79 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the Hql-79 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2] Its primary function is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][3] this compound acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[1]
Q2: How selective is this compound for its primary target, H-PGDS?
This compound has demonstrated high selectivity for H-PGDS. Studies have shown that it has no significant inhibitory effect on other key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase (m-PGES), or lipocalin-type prostaglandin D synthase (L-PGDS), at concentrations up to 300 μM.[1][3] This high degree of selectivity minimizes the potential for on-target related off-pathway effects within the prostaglandin synthesis network.
Q3: What are the known on-target effects of this compound in cellular assays?
In cellular assays, this compound has been shown to selectively suppress PGD2 production in various cell types, including mast cells and megakaryocytes.[4] While potently inhibiting PGD2 synthesis, it only marginally affects the production of other prostanoids like PGE2 and PGF2α.[3][5] This selective action makes it a valuable tool for studying the specific roles of PGD2 in cellular signaling and disease models.
Q4: Has this compound been profiled against broader panels of off-target proteins like kinases, GPCRs, or ion channels?
Publicly available data does not indicate that this compound has been extensively profiled against large-scale off-target panels such as kinome or GPCRome screens. Therefore, its interaction with proteins outside of the prostaglandin synthesis pathway is not well-characterized. Researchers should be aware of the potential for unknown off-target effects and may need to conduct their own profiling studies depending on the nature of their investigation.
Q5: What are some potential, unconfirmed off-target effects I should be aware of when using this compound?
Given its chemical structure, which includes a piperidine ring and a benzhydryl group, this compound could theoretically interact with other receptors or enzymes that recognize similar pharmacophores. Potential off-target families to consider for screening include:
-
G-Protein Coupled Receptors (GPCRs): Many small molecules with similar structural motifs interact with various GPCRs.
-
Kinases: The ATP-binding pocket of kinases can sometimes accommodate a wide range of small molecules.
-
Ion Channels: These are common off-targets for many drugs and can lead to unexpected cellular phenotypes.
-
Other Enzymes: The diverse enzymatic landscape of the cell presents numerous possibilities for unintended interactions.
Without specific screening data, these remain theoretical possibilities that may warrant investigation in sensitive experimental systems.
Troubleshooting Guide for Unexpected Cellular Phenotypes
If you observe unexpected or inconsistent results in your cellular assays when using this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell viability, proliferation, or morphology. | This could be due to an off-target effect on a critical cellular pathway (e.g., a kinase involved in cell cycle regulation). | Perform a dose-response curve to determine if the effect is concentration-dependent. Consider running a broad cell viability/cytotoxicity assay. If the effect persists at relevant concentrations, consider off-target screening (see experimental protocols below). |
| Alterations in signaling pathways seemingly unrelated to PGD2. | This compound may be interacting with an upstream or downstream component of another signaling cascade. | Validate your findings using a structurally unrelated H-PGDS inhibitor. If the effect is specific to this compound, this points towards a potential off-target interaction. |
| Inconsistent results between different cell types. | Cell-type specific expression of off-target proteins could lead to variable responses. | Characterize the expression levels of potential off-target families (e.g., through transcriptomics or proteomics) in the cell lines you are using to identify potential culprits. |
| Discrepancy between in vitro enzymatic assays and cellular assays. | Poor cell permeability, active efflux, or intracellular metabolism of this compound could alter its effective concentration and lead to unexpected outcomes. | Use a cellular thermal shift assay (CETSA) to confirm target engagement in your specific cell line (see protocol below). |
Experimental Protocols for Off-Target Assessment
To investigate potential off-target effects of this compound, a tiered approach is recommended. This can range from focused assays on likely target families to broader, unbiased screens.
Kinase Profiling
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.
Methodology: In Vitro Kinase Inhibition Assay
-
Assay Principle: A panel of purified kinases is used. The activity of each kinase is measured in the presence and absence of this compound by quantifying the phosphorylation of a specific substrate. This is often done using methods that detect ATP consumption (e.g., ADP-Glo) or substrate phosphorylation (e.g., TR-FRET).[6]
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a multi-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer. c. Add this compound at various concentrations (typically from nanomolar to micromolar ranges). Include a vehicle control (DMSO). d. Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period. e. Stop the reaction and measure the kinase activity using a suitable detection method. f. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
-
Data Interpretation: Significant inhibition of a kinase at concentrations relevant to your cellular assays may indicate an off-target effect.
Experimental Workflow for In Vitro Kinase Profiling
GPCR Interaction Profiling
Objective: To assess whether this compound binds to or modulates the activity of a panel of G-Protein Coupled Receptors.
Methodology 1: Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from a specific GPCR.[1][4]
-
Procedure: a. Prepare cell membranes from cells overexpressing the target GPCR. b. In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. c. After reaching equilibrium, separate the bound from free radioligand by rapid filtration. d. Quantify the radioactivity of the filter-bound membranes using a scintillation counter. e. Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki).
-
Data Interpretation: A low Ki value suggests that this compound binds to the GPCR with high affinity.
Methodology 2: Cellular Functional Assay (e.g., Calcium Flux or cAMP Measurement)
-
Assay Principle: This assay determines if this compound can act as an agonist or antagonist at a specific GPCR by measuring changes in downstream second messengers.[7]
-
Procedure: a. Plate cells expressing the target GPCR in a multi-well plate. b. For antagonist testing, pre-incubate the cells with varying concentrations of this compound. c. Stimulate the cells with a known agonist for the GPCR. d. Measure the resulting change in intracellular calcium or cAMP levels using a fluorescent or luminescent reporter. e. For agonist testing, add this compound directly to the cells without a known agonist and measure the response.
-
Data Interpretation: Inhibition of the agonist-induced signal indicates antagonist activity, while a direct response to this compound suggests agonist activity.
Decision Tree for GPCR Off-Target Investigation
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to a suspected off-target protein in a cellular context.
Methodology: CETSA with Western Blot Detection
-
Assay Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability.[8][9]
-
Procedure: a. Treat intact cells with this compound or a vehicle control. b. Heat aliquots of the cell suspension to a range of temperatures in a thermal cycler. c. Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. d. Analyze the amount of the suspected target protein remaining in the soluble fraction by Western blot. e. Plot the amount of soluble protein as a function of temperature to generate a "melting curve".
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[8]
Workflow for Cellular Thermal Shift Assay (CETSA)
By following these guidelines and protocols, researchers can better understand the potential for off-target effects of this compound in their cellular assays and ensure the robustness and accuracy of their experimental findings.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. revvity.com [revvity.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
HQL-79 Technical Support Center: Troubleshooting Degradation and Instability in Long-Term Experiments
Welcome to the HQL-79 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation or instability of this compound during long-term experiments. The following sections provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. Based on manufacturer recommendations, the following conditions should be observed:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS). It competitively inhibits the conversion of PGH2 to PGD2.[2][3] This selective action is a key feature of its pharmacological profile.[4][5]
Q3: Are there any known degradation pathways for this compound?
A3: Currently, there is no specific literature detailing the degradation pathways of this compound. However, based on its chemical structure, which includes a tetrazole ring and a piperidine ring, some general assumptions about its stability can be made. The tetrazole ring is generally stable due to its aromatic nature.[3][4][6] The piperidine ring, however, can be susceptible to oxidation.[7][8]
Q4: How can I check the stability of this compound in my specific experimental setup?
A4: To assess the stability of this compound in your experimental conditions (e.g., in cell culture medium over several days), you can perform a stability study using an analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS). This would involve incubating this compound under your experimental conditions and analyzing samples at different time points to quantify the amount of remaining intact this compound.
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound activity over the course of my long-term experiment.
This could be due to several factors, including compound degradation, cellular metabolism, or experimental variability.
Troubleshooting Steps:
-
Verify Storage and Handling:
-
Ensure that your stock solutions of this compound have been stored at the correct temperature and have not exceeded the recommended storage duration.[1]
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stocks into single-use volumes.
-
-
Assess Stability in Experimental Media:
-
This compound stability in your specific cell culture medium at 37°C may be limited. Consider performing a pilot experiment to measure the concentration of this compound in the medium over the time course of your experiment using LC-MS.
-
Some components of cell culture media can be reactive and may contribute to compound degradation.[9][10]
-
-
Consider Cellular Metabolism:
-
Cells can metabolize small molecule inhibitors, leading to a decrease in the effective concentration over time. This is a complex issue that may require specialized bioanalytical methods to identify potential metabolites.
-
-
Replenish the Compound:
-
If you suspect degradation or metabolism, consider replenishing this compound by changing the medium containing the fresh compound at regular intervals during your long-term experiment.
-
Logical Flow for Troubleshooting Decreased Activity:
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: I am seeing unexpected or off-target effects in my experiments.
This could be due to the presence of degradation products with different biological activities or batch-to-batch variability of the compound.
Troubleshooting Steps:
-
Characterize the Compound:
-
If possible, confirm the identity and purity of your batch of this compound using analytical methods like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare your results to a reference standard if available.
-
-
Test for Degradation Products:
-
Analyze your this compound stock solution and samples from your experiment for the presence of new peaks using LC-MS, which could indicate degradation products.
-
-
Use a Positive Control:
-
Include a positive control in your experiments with a known response to this compound to ensure that the observed effects are consistent with its expected activity.
-
-
Consider an Orthogonal Approach:
-
Use another selective H-PGDS inhibitor with a different chemical structure to see if it phenocopies the effects of this compound. This can help to confirm that the observed effects are due to the inhibition of H-PGDS and not an off-target effect of this compound or its potential degradation products.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time using LC-MS.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
LC-MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the this compound stock solution into your pre-warmed cell culture medium to achieve the final desired concentration.
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the medium containing this compound under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Store all samples at -80°C until analysis.
-
Prepare the samples for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by LC-MS to quantify the concentration of intact this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing this compound stability in cell culture media.
Signaling Pathway
This compound Mechanism of Action
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is an inflammatory mediator involved in allergic responses and other inflammatory conditions. By inhibiting H-PGDS, this compound blocks the conversion of PGH2 to PGD2, thereby reducing the levels of this pro-inflammatory mediator.
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
High background signal in H-PGDS enzymatic assays with Hql-79
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hematopoietic Prostaglandin D Synthase (H-PGDS) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on high background signals when using the inhibitor Hql-79.
Frequently Asked Questions (FAQs)
Q1: What is H-PGDS and why is it a target in drug development?
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme in the arachidonic acid cascade. It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a mediator involved in allergic and inflammatory responses.[1][2][3][4] Therefore, inhibiting H-PGDS is a therapeutic strategy for treating inflammatory diseases like asthma.[3][5]
Q2: What is this compound and how does it inhibit H-PGDS?
This compound is a selective inhibitor of H-PGDS.[5] It has been reported to act as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the co-factor glutathione (GSH).[6]
Q3: What are the common types of enzymatic assays for H-PGDS?
Common assay formats for H-PGDS include Fluorescence Polarization (FP)-based inhibitor screening assays and ELISA-based assays for detecting PGD2.[7][8][9][10][11] FP assays are particularly useful for high-throughput screening of inhibitors.[12]
Troubleshooting Guide: High Background Signal in H-PGDS Assays with this compound
High background signal can be a significant issue in H-PGDS enzymatic assays, particularly in fluorescence-based formats, as it can mask the true signal and lead to inaccurate results. This guide provides a systematic approach to troubleshooting this problem.
Problem: High background fluorescence in the absence of enzyme or inhibitor.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | 1. Check Buffer Components: Ensure that the assay buffer itself is not contributing to the background. Some common buffer components can be inherently fluorescent. Prepare a "buffer only" control to measure its fluorescence. |
| 2. Review Reagent Purity: Impurities in reagents can be a source of fluorescence. Use high-purity reagents and solvents. | |
| 3. Test Microplates: Some plastic microplates can exhibit autofluorescence. Use black, low-binding microplates specifically designed for fluorescence assays. Test a well with only buffer to assess plate background. | |
| Contaminated Reagents | 1. Use Fresh Reagents: Prepare fresh solutions of all reagents, including buffer, substrate, and fluorescent probes. Contamination can occur over time, leading to increased background. |
| 2. Proper Reagent Storage: Ensure all reagents are stored correctly, protected from light and at the recommended temperature, to prevent degradation into fluorescent compounds. |
Problem: High background signal in the presence of enzyme but without inhibitor (High Basal Signal).
| Potential Cause | Troubleshooting Steps |
| Non-Enzymatic Substrate Degradation | 1. PGH2 Instability: The substrate PGH2 is highly unstable in aqueous solutions and can non-enzymatically degrade to PGD2 and other prostaglandins, leading to a high basal signal.[12][13][14][15] Prepare PGH2 solutions immediately before use and keep them on ice. |
| 2. Run a "No Enzyme" Control: Include a control well with all assay components except the H-PGDS enzyme. A high signal in this well indicates non-enzymatic PGD2 formation. | |
| Sub-optimal Enzyme Concentration | 1. Enzyme Titration: The concentration of H-PGDS may be too high, leading to a rapid reaction and high signal. Perform an enzyme titration to determine the optimal concentration that provides a good signal window without excessive background. |
| Issues with Fluorescent Probe (in FP assays) | 1. Probe Concentration: The concentration of the fluorescently labeled probe may be too high. Titrate the probe to find the lowest concentration that gives a robust signal. |
| 2. Non-Specific Binding of Probe: The fluorescent probe may be binding non-specifically to the microplate or other assay components. Include a control with the probe and all components except the enzyme. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to reduce non-specific binding. |
Problem: High background signal specifically in the presence of this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Autofluorescence | 1. Measure this compound Fluorescence: Prepare a solution of this compound in the assay buffer at the concentrations being used in the experiment and measure its fluorescence at the excitation and emission wavelengths of the assay. This will determine if the inhibitor itself is fluorescent. |
| Solvent Effects | 1. Solvent Control: this compound is likely dissolved in an organic solvent like DMSO. High concentrations of the solvent in the final assay volume can affect the assay performance and background. Run a control with the same concentration of the solvent used to deliver this compound to the assay. |
| Precipitation of this compound | 1. Check Solubility: At higher concentrations, this compound may precipitate out of solution, causing light scattering that can be detected as a high background signal. Visually inspect the wells for any precipitation and consider reducing the final concentration of this compound or the organic solvent. |
Quantitative Data Summary
The inhibitory activity of this compound can be influenced by the specific conditions of the H-PGDS enzymatic assay. The following table summarizes key quantitative parameters.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~6 µM | Purified recombinant human H-PGDS. | [6] |
| IC50 | ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells. | [6] |
| Ki (vs. PGH2) | 5 µM | Competitive inhibition. | [6] |
| Ki (vs. GSH) | 3 µM | Non-competitive inhibition. | [6] |
| Kd | 0.8 µM | In the presence of GSH and Mg2+. | [6] |
Note: IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations. It is recommended to determine the IC50 under your specific experimental setup.[16]
Experimental Protocols
Generic H-PGDS Enzymatic Assay Protocol (Non-Fluorescence based)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Purified recombinant H-PGDS
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., a solution containing a stable PGD2 analog for quantification by LC-MS or a suitable quenching agent)
-
This compound or other inhibitors
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare a stock solution of GSH in Assay Buffer.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Crucially, prepare the PGH2 solution immediately before use. PGH2 is highly unstable in aqueous solutions.[12][14][15] Dissolve it in an ice-cold anhydrous solvent like acetone or ethanol and then dilute it in ice-cold Assay Buffer to the final desired concentration just before adding it to the assay plate.
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer to each well.
-
Add the desired concentration of GSH to each well.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified H-PGDS enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the freshly prepared PGH2 solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a specific time (e.g., 1-5 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the Stop Solution to each well to terminate the enzymatic reaction.
-
-
Detection:
Fluorescence Polarization (FP) Based Inhibitor Screening Assay
This is a competitive binding assay format.
Principle: A fluorescently labeled H-PGDS inhibitor (probe) binds to the enzyme, resulting in a high FP signal. Unlabeled inhibitors (like this compound) compete with the probe for binding to H-PGDS. When an unlabeled inhibitor displaces the fluorescent probe, the smaller, unbound probe rotates more freely in solution, leading to a decrease in the FP signal.[8][9][10]
Materials:
-
Purified recombinant H-PGDS
-
Fluorescently labeled H-PGDS inhibitor (fluorescent probe)
-
Assay Buffer (e.g., optimized for FP)
-
This compound (as a positive control) and test compounds
-
Solvent for inhibitors (e.g., DMSO)
-
Black, low-binding 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound and test compounds in the appropriate solvent.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the fluorescent probe to all wells.
-
Add this compound, test compounds, or vehicle control to the respective wells.
-
Add the purified H-PGDS enzyme to all wells except the "no enzyme" control.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Visualizations
Arachidonic Acid Cascade and H-PGDS Signaling Pathway
Caption: The role of H-PGDS in the arachidonic acid cascade and its inhibition by this compound.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background signals in H-PGDS assays.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | PGH2 is isomerised to PGD2 by HPGDS [reactome.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - Applications - CAT N°: 600007 [bertin-bioreagent.com]
- 11. biocompare.com [biocompare.com]
- 12. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat lens prostaglandin generation proceeds by the non-enzymatic degradation of PGH2 endoperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic preparation of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin H2 - Wikipedia [en.wikipedia.org]
- 16. abscience.com.tw [abscience.com.tw]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell toxicity observed with high concentrations of Hql-79
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hql-79. The information focuses on addressing potential issues related to cell toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. Is this expected?
A1: While this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), high concentrations can lead to cell toxicity. A study on human oviductal epithelial cells (hOEC) demonstrated a dose-dependent decrease in cell viability with this compound treatment.[1] The highest concentration of 600 μM resulted in a reduction of cell viability to approximately 50% of the control group.[1] It is crucial to determine the optimal concentration of this compound for your specific cell type and experimental conditions to minimize cytotoxicity while achieving the desired inhibitory effect.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. As a starting point, consider the known inhibitory concentrations for its target, H-PGDS. This compound has an IC50 value of approximately 6 μM for the recombinant human H-PGDS enzyme and has been shown to inhibit PGD2 production in cellular assays with an IC50 of about 100 μM.[2][3] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1-10 µM) and titrating up to a concentration that gives the desired biological effect without significant cytotoxicity.
Q3: How can we determine if the observed cell death is due to this compound or another factor?
A3: It is important to include proper controls in your experiment to distinguish between compound-induced toxicity and other potential issues. Here are a few troubleshooting steps:
-
Vehicle Control: Ensure you have a vehicle-only control group (e.g., cells treated with the same concentration of DMSO or other solvent used to dissolve this compound) to rule out solvent toxicity.
-
Untreated Control: A group of untreated cells will serve as a baseline for normal cell viability.
-
Positive Control for Cell Death: If possible, include a known cytotoxic agent as a positive control to ensure your cell viability assay is working correctly.
-
Microscopy: Visually inspect your cells under a microscope for any morphological changes, such as rounding, detachment, or membrane blebbing, that are indicative of cell death.
-
Contamination Check: Rule out microbial contamination (e.g., bacteria, yeast, mycoplasma) as a source of cell death.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of H-PGDS. Studies have shown that it has no significant inhibitory effect on other related enzymes such as COX-1, COX-2, m-PGES, or L-PGDS at concentrations up to 300 μM.[2] This high selectivity suggests that observed cytotoxicity at very high concentrations might be due to mechanisms other than inhibition of these specific off-targets.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations and Observed Cytotoxicity of this compound
| Parameter | Concentration | Cell/Enzyme System | Effect | Reference |
| IC50 | ~6 µM | Recombinant human H-PGDS | 50% inhibition of enzyme activity | [2] |
| IC50 | ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | 50% inhibition of PGD2 production | [3] |
| Cytotoxicity | 600 µM | Human oviductal epithelial cells (hOEC) | ~50% reduction in cell viability | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound signaling pathway showing inhibition of H-PGDS.
Caption: Troubleshooting workflow for unexpected cell toxicity.
References
Technical Support Center: HQL-79 in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HQL-79. The information provided is intended to help users identify and resolve issues related to this compound precipitation in cell culture media, ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). It functions as an anti-allergic and anti-inflammatory agent by specifically blocking the conversion of PGH2 to PGD2. This compound exhibits competitive inhibition against the substrate PGH2 and non-competitive inhibition against glutathione (GSH).
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
Precipitation of this compound in cell culture media can be attributed to several factors, which are common for many small molecule inhibitors. These include:
-
Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility limit in the specific cell culture medium being used.
-
Improper Dissolution: The initial stock solution of this compound may not have been fully dissolved before being added to the medium.
-
Temperature Fluctuations: Changes in temperature, such as moving the medium from a refrigerator to an incubator, can decrease the solubility of some compounds.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.
-
Interactions with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes.
-
Solvent Shock: The solvent used to dissolve this compound (e.g., DMSO) may cause the compound to precipitate when introduced too quickly into the aqueous environment of the cell culture medium.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following best practices:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, at a high concentration.
-
Optimize Final Concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium.
-
Proper Mixing: Ensure thorough but gentle mixing after adding this compound to the cell culture medium.
-
Pre-warm the Medium: Always use pre-warmed medium to avoid temperature-related precipitation.
-
pH Monitoring: Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound solubility.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation after adding this compound to your cell culture medium, follow this step-by-step guide to identify and resolve the issue.
Step 1: Visual Inspection and Confirmation
-
Microscopic Examination: Observe the culture under a microscope to confirm that the observed particles are indeed a chemical precipitate and not microbial contamination (e.g., bacteria, yeast, or fungi). Chemical precipitates often appear as crystalline or amorphous particles.
-
Control Flask: Compare the flask containing this compound to a control flask (without this compound) to ensure the precipitation is specific to the addition of the compound.
Step 2: Assess the this compound Stock Solution
-
Inspect Stock Solution: Check your this compound stock solution for any signs of precipitation. If the stock solution has precipitated, it will need to be redissolved.
-
Proper Storage: Ensure the stock solution has been stored correctly. For this compound, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Step 3: Review Experimental Protocol
Carefully review your protocol, paying close attention to the following:
-
Final Concentration: Was the final concentration of this compound within the recommended range for your cell type?
-
Dilution Method: How was the this compound stock solution added to the medium? A gradual addition with gentle mixing is recommended.
-
Media Temperature: Was the cell culture medium pre-warmed to 37°C before adding this compound?
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of an appropriate solvent (e.g., DMSO) to the powder.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Diluting this compound in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock solution needed to achieve the desired final concentration.
-
Gradual Addition: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling the flask or tube.
-
Mixing: Gently mix the medium to ensure homogenous distribution of this compound. Avoid vigorous shaking or vortexing.
-
Incubation: Proceed with your cell treatment as planned.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Mechanism of Action | Selective H-PGDS Inhibitor | |
| IC₅₀ | ~6 µM (for H-PGDS activity) | |
| Kᵈ | 0.8 µM | |
| Kᵢ | 5 µM (vs. PGH2), 3 µM (vs. GSH) | |
| Typical in vitro Concentration | 1 - 100 µM | |
| Recommended Stock Solvent | DMSO | - |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) |
Note: The optimal in vitro concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture.
Variability in in vivo efficacy of Hql-79
Welcome to the technical support center for HQL-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vivo experiments and troubleshooting any variability in its efficacy.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in the in vivo efficacy of this compound.
| Question | Possible Causes and Solutions |
| Why am I observing inconsistent or lower-than-expected efficacy with this compound in my animal model? | 1. Formulation and Solubility: this compound is a hydrophobic molecule, and improper formulation can lead to poor solubility, absorption, and bioavailability. * Solution: Ensure this compound is fully dissolved in a suitable vehicle. Consider using formulations designed for hydrophobic drugs, such as solutions containing DMSO, polyethylene glycol (PEG), or Tween 80. It is crucial to establish a stable and consistent formulation protocol.[1][2][3][4] 2. Animal Species and Strain Differences: Pharmacokinetics, including metabolism and drug clearance, can vary significantly between different animal species (e.g., mice vs. rats) and even between different strains of the same species.[5][6][7] * Solution: The reported effective oral dose of this compound is 30 mg/kg in mice.[8][9][10] If using a different species or strain, it may be necessary to perform a dose-response study to determine the optimal dose for your specific model.[11] 3. Dosing and Administration: Inconsistent administration techniques can lead to variability in the amount of this compound delivered. * Solution: For oral administration, ensure accurate gavage technique to deliver the full dose to the stomach. For other routes, ensure consistent injection volumes and sites. The timing of administration relative to the induction of the disease model is also critical and should be kept consistent. |
| How can I be sure that the observed effect is due to H-PGDS inhibition? | 1. On-target vs. Off-target Effects: While this compound is a selective inhibitor of H-PGDS, it is good practice to confirm that the observed phenotype is due to the intended mechanism of action. * Solution: Measure the levels of PGD2 in relevant biological samples (e.g., plasma, tissue homogenates) to confirm that this compound is effectively inhibiting its target at the administered dose. Consider including a negative control compound that is structurally similar to this compound but inactive against H-PGDS. 2. Model-Specific Factors: The role of the H-PGDS pathway may vary depending on the specific disease model and its underlying pathophysiology. * Solution: Review the literature to understand the importance of the PGD2 pathway in your specific model. The efficacy of this compound will be most pronounced in models where H-PGDS-mediated PGD2 production is a key driver of the pathology. |
| My results are not reproducible between experiments. What should I check? | 1. Experimental Consistency: Minor variations in experimental conditions can lead to significant differences in outcomes. * Solution: Standardize all experimental parameters, including animal age, sex, and weight; housing conditions; diet; and the timing of all procedures. Maintain a detailed experimental log to track any potential deviations.[12][13][14][15] 2. Reagent Quality: The quality and stability of this compound can impact its potency. * Solution: Store this compound according to the manufacturer's instructions. Prepare fresh formulations for each experiment to avoid degradation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). It acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[16] By inhibiting H-PGDS, this compound blocks the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. |
| What is the recommended in vivo dose of this compound? | The most commonly reported effective oral dose of this compound in mouse models is 30 mg/kg body weight.[8][9][10] However, the optimal dose may vary depending on the animal species, disease model, and route of administration. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.[11][17] |
| Is this compound selective for H-PGDS? | Yes, this compound is a selective inhibitor of H-PGDS. It has been shown to have little to no inhibitory activity against other enzymes in the prostanoid synthesis pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipocalin-type PGD synthase (L-PGDS).[9] |
| What are the potential applications of this compound in research? | This compound is a valuable tool for studying the role of the H-PGDS/PGD2 pathway in various physiological and pathological processes. It has been used in preclinical models of allergic airway inflammation, muscular dystrophy, and cerebral ischemia.[10][18] |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | [8] |
| Ki | 5 µM (vs. PGH2) | Human H-PGDS | [16] |
| Ki | 3 µM (vs. GSH) | Human H-PGDS | [16] |
| Kd | 0.8 µM | Human H-PGDS (in the presence of GSH and Mg2+) | [16] |
Experimental Protocols
Allergic Airway Inflammation Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
8-10 week old BALB/c mice
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL saline.
-
Drug Administration: From day 21 to 23, administer this compound (30 mg/kg) or vehicle orally once daily, 1 hour before the OVA challenge.
-
OVA Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
Readouts (Day 24):
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Measure PGD2 levels in the BALF by ELISA to confirm target engagement.
-
Process lung tissue for histology (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Muscular Necrosis Mouse Model (mdx)
Objective: To assess the effect of this compound on muscle necrosis and inflammation in the mdx mouse model of Duchenne muscular dystrophy.
Materials:
-
This compound
-
Vehicle
-
8-10 week old male mdx mice
Procedure:
-
Drug Administration: Administer this compound (30 mg/kg) or vehicle orally once daily for a specified duration (e.g., 10 days).
-
Readouts:
-
Measure muscle strength (e.g., grip strength test).
-
Collect muscle tissue (e.g., gastrocnemius) for histological analysis of necrotic muscle fiber volume (e.g., H&E staining).
-
Measure mRNA levels of inflammatory markers (e.g., CD11b, TGF-β1) in muscle tissue by qRT-PCR.
-
Measure urinary levels of tetranor-PGDM (a PGD2 metabolite) to assess systemic target engagement.[10]
-
Visualizations
Caption: H-PGDS Signaling Pathway and this compound Inhibition.
Caption: General In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Efficacy.
References
- 1. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. rroij.com [rroij.com]
- 6. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linear dose--response relationships after prolonged expression times in V-79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. Tips and troubleshooting [takarabio.com]
- 16. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective role of hematopoietic prostaglandin D synthase in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Inhibition of PGD2 Synthesis by Hql-79
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Hql-79 to inhibit prostaglandin D2 (PGD2) synthesis and are encountering suboptimal results. This resource provides troubleshooting tips and answers to frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of PGD2 synthesis with this compound. What are the potential reasons?
Several factors could contribute to the poor performance of this compound in your experiments. Here are some common areas to investigate:
-
Compound Integrity and Solubility:
-
Degradation: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month)[1]. Improper storage can lead to degradation.
-
Solubility: Ensure that this compound is fully dissolved in your working solution. If the compound precipitates, its effective concentration will be lower than expected. Consider preparing fresh dilutions for each experiment.
-
-
Experimental System:
-
Cell Line Choice: this compound is a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS)[2][3]. Ensure your chosen cell line expresses H-PGDS. For example, this compound has been shown to be effective in H-PGDS-expressing human megakaryocytes and rat mastocytoma cells[4].
-
Species Specificity: While this compound is effective against human H-PGDS, there may be differences in its potency against the enzyme from other species.
-
-
Assay Conditions:
-
Cofactor Availability: The binding of this compound to H-PGDS is significantly enhanced in the presence of its cofactors, glutathione (GSH) and Mg2+[4]. Ensure these are present at optimal concentrations in your assay buffer. The affinity of this compound for H-PGDS is about 12-fold higher in the presence of GSH and Mg2+[4].
-
Substrate Concentration: this compound acts as a competitive inhibitor with respect to the substrate PGH2[1][4]. If the concentration of PGH2 is too high in your assay, it can outcompete this compound, leading to reduced inhibition.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to bind to the enzyme before the addition of the substrate.
-
-
PGD2 Measurement:
Q2: What are the reported IC50 and Ki values for this compound?
The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported values:
| Parameter | Value | Cell/Enzyme System | Notes | Reference |
| IC50 | ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | Inhibition of PGD2 production. | [4] |
| IC50 | 6 µM | Recombinant human H-PGDS | In vitro enzyme activity. | [1][3] |
| Ki | 5 µM | Human H-PGDS | Competitive inhibition against PGH2. | [4] |
| Ki | 3 µM | Human H-PGDS | Non-competitive inhibition against GSH. | [4] |
| Kd | 0.8 µM | Human H-PGDS | Binding affinity in the presence of GSH and Mg2+. | [1][4] |
Q3: Should I be concerned about this compound inhibiting other enzymes in the prostaglandin pathway?
This compound is a highly selective inhibitor for H-PGDS. Studies have shown that it has no obvious effect on other key enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, m-PGES, or L-PGDS, at concentrations up to 300 µM[1][3]. This selectivity makes it a valuable tool for specifically studying the role of H-PGDS-mediated PGD2 synthesis.
Experimental Protocols
Detailed Protocol: In Vitro PGD2 Inhibition Assay in Cultured Cells
This protocol is a general guideline for assessing the inhibitory effect of this compound on PGD2 production in cultured cells, such as mast cells or megakaryocytes.
1. Cell Culture and Stimulation: a. Culture your H-PGDS-expressing cell line to the desired density in appropriate media. b. On the day of the experiment, wash the cells with a serum-free medium or a suitable buffer (e.g., Tyrode's buffer). c. Resuspend the cells in the same buffer.
2. This compound Pre-incubation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution to various working concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%). c. Add the diluted this compound or vehicle control to the cell suspension. d. Pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) at 37°C to allow for enzyme binding.
3. Stimulation of PGD2 Synthesis: a. Following the pre-incubation, add a stimulus to induce PGD2 production. The choice of stimulus will depend on the cell type. Examples include:
- Antigen (for sensitized mast cells)[8]
- Calcium ionophore (e.g., A23187)[8] b. Incubate for a specific time to allow for PGD2 synthesis and release (e.g., 15-60 minutes at 37°C).
4. Sample Collection and PGD2 Measurement: a. Terminate the reaction by centrifuging the cell suspension to pellet the cells. b. Collect the supernatant, which contains the secreted PGD2. c. Immediately process the supernatant for PGD2 measurement to minimize degradation. d. Quantify the PGD2 concentration using a validated method, such as:
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
5. Data Analysis: a. Calculate the percentage of PGD2 inhibition for each this compound concentration relative to the vehicle-treated control. b. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visual Guides
Signaling Pathway of PGD2 Synthesis
Caption: PGD2 synthesis pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Poor this compound Inhibition
Caption: A stepwise guide to troubleshooting suboptimal this compound performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Problems in production of prostaglandin D2-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 measurement in nasal secretions is not a reliable marker for mast cell activation in atopic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hql-79 interference with fluorescent or luminescent readouts
This technical support center provides troubleshooting guidance for researchers using HQL-79 who are encountering potential interference with fluorescent or luminescent assay readouts. While there is no specific documented evidence of this compound causing such interference, its chemical structure, containing multiple aromatic rings, suggests a potential for interactions with light-based measurement systems. This guide is based on general principles of small molecule interference in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1] H-PGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] By inhibiting H-PGDS, this compound reduces the levels of PGD2, thereby exerting its anti-allergic and anti-inflammatory effects. Its chemical name is 4-(diphenylmethoxy)-1-[3-(1H-tetrazol-5-yl)propyl]-piperidine.[2]
Q2: Could this compound interfere with my fluorescent or luminescent assay?
While not definitively reported, the chemical structure of this compound, which includes two phenyl rings, a piperidine ring, and a tetrazole ring, gives it the potential to interfere with light-based assays.[2][3][4] Aromatic rings are often associated with intrinsic fluorescence (autofluorescence) and can also absorb light, potentially leading to signal quenching.
Q3: What are the common mechanisms of compound interference in these assays?
The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as the assay's fluorophore, leading to a false-positive signal.
-
Signal Quenching: The compound absorbs the excitation or emission light of the fluorophore or luciferase, resulting in a decreased signal and a potential false-negative result.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Guide 1: Investigating Potential Autofluorescence
Symptoms:
-
Higher than expected signal in wells containing this compound, even in the absence of the biological target or in negative controls.
-
Increased background fluorescence in the presence of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating this compound autofluorescence.
Guide 2: Investigating Potential Signal Quenching
Symptoms:
-
Lower than expected signal in the presence of this compound.
-
A dose-dependent decrease in signal that does not correlate with the expected biological activity.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating this compound signal quenching.
Data Presentation: Potential Interferences & Mitigation
| Interference Type | Potential Cause | Recommended Mitigation Strategies |
| False Positive | Autofluorescence of this compound | 1. Blank Correction: Subtract the signal from wells containing only this compound in assay buffer. 2. Spectral Shift: Use a fluorophore with excitation/emission wavelengths that do not overlap with the potential absorbance/emission of this compound. Red-shifted dyes are often less susceptible to interference from small molecules. 3. Concentration Optimization: Use the lowest effective concentration of this compound. |
| False Negative | Signal Quenching by this compound | 1. Quenching Correction Curve: Generate a standard curve of the fluorophore/luciferase in the presence of varying concentrations of this compound to mathematically correct the data. 2. Orthogonal Assay: Confirm hits using an alternative assay with a different detection method (e.g., absorbance-based or a different fluorescent/luminescent reporter system). 3. Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, as this can reduce interference from short-lived fluorescence of the compound. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates (black, clear bottom recommended for cell-based assays)
Method:
-
Prepare a serial dilution of this compound in assay buffer at concentrations to be used in the main experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Set the microplate reader to the excitation and emission wavelengths used in the primary assay.
-
Measure the fluorescence intensity of each well.
-
Analysis: If the fluorescence intensity increases with this compound concentration, the compound is autofluorescent at these wavelengths.
Protocol 2: Assessing Signal Quenching by this compound
Objective: To determine if this compound quenches the signal from the assay's fluorophore or luminescent reporter.
Materials:
-
This compound stock solution
-
Fluorophore or luminescent substrate/enzyme used in the primary assay
-
Assay buffer
-
Microplate reader with fluorescence or luminescence detection
-
Microplates (black for fluorescence, white for luminescence)
Method:
-
Prepare a solution of the fluorophore or luminescent reporter in assay buffer at the concentration used in the primary assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, mix the fluorophore/luminescent reporter solution with the different concentrations of this compound.
-
Include control wells with the fluorophore/luminescent reporter and assay buffer only (no this compound).
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence or luminescence signal.
-
Analysis: A dose-dependent decrease in signal in the presence of this compound indicates quenching.
Signaling Pathway
This compound acts by inhibiting the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, which is a key step in the inflammatory cascade.
Caption: this compound inhibits H-PGDS, blocking the production of PGD2.
Disclaimer: The information provided in this technical support guide is for research purposes only. The potential for this compound to interfere with fluorescent or luminescent assays is based on its chemical structure and general principles of assay interference. It is recommended that researchers perform the appropriate controls to validate their results.
References
Ensuring Complete Dissolution of Hql-79 for Accurate Dosing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Hql-79, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Accurate dosing is critical for reliable experimental outcomes, and ensuring the complete dissolution of this compound is the foundational step. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the preparation and use of this compound solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter when working with this compound.
Question: I am having trouble dissolving this compound powder. What is the recommended solvent?
Answer: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For complete dissolution, warming, and ultrasonication may be necessary. One supplier suggests that for a 2 mg/mL solution in DMSO, ultrasonic treatment, warming, and heating to 60°C might be required.[2] It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly hinder solubility.[2]
Question: My this compound solution appears to have precipitates after dilution in my aqueous cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. To mitigate this, a stepwise dilution approach is recommended. Instead of directly adding the highly concentrated DMSO stock to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. It is also critical to ensure that the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A negative control with the same final DMSO concentration should always be included in your experiments.
Question: What are the recommended storage conditions and stability for this compound stock solutions?
Answer: Once dissolved in DMSO, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Question: What is the mechanism of action of this compound?
Answer: this compound is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[2][3] It acts as a competitive inhibitor with respect to the substrate prostaglandin H2 (PGH2) and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[2] By blocking H-PGDS, this compound prevents the conversion of PGH2 to prostaglandin D2 (PGD2), a key mediator of allergic and inflammatory responses.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the inhibitory activity of this compound.
| Parameter | Value | Species | Notes |
| IC₅₀ | 6 µM | Human | Concentration required for 50% inhibition of H-PGDS activity.[2][3] |
| Kᵢ (PGH2) | 5 µM | Human | Inhibitor constant, competitive with respect to PGH2.[4] |
| Kᵢ (GSH) | 3 µM | Human | Inhibitor constant, non-competitive with respect to GSH.[4] |
| Kₔ | 0.8 µM | Human | Dissociation constant, indicating binding affinity to H-PGDS.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 377.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weigh out 3.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, warm the solution to 60°C for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Stepwise Dilution:
-
Intermediate Dilution: In a sterile tube, add 990 µL of pre-warmed cell culture medium. To this, add 10 µL of the 10 mM this compound stock solution to create a 100 µM working solution.
-
Final Dilution: Gently vortex the intermediate dilution. This 100 µM solution can now be further diluted in your cell culture plates to achieve the desired final concentrations.
-
-
Ensure the final DMSO concentration in your cell culture wells does not exceed 0.5%. For example, adding 10 µL of the 100 µM working solution to 990 µL of media in a well will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Important: Always prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
Experimental Workflow for this compound Solution Preparation
References
- 1. Dopamine D2 receptor signaling via the arachidonic acid cascade: modulation by cAMP-dependent protein kinase A and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the phospholipase D-initiated sequential pathway for arachidonic acid release and prostaglandin D2 generation by rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of prostaglandin synthesis by arachidonic acid or eicosapentaenoic acid in a macrophage-like cell line, RAW 264.7, treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGD synthase and PGD2 in immune resposne - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Hql-79
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, HQL-79. This resource addresses potential issues related to the batch-to-batch variability of commercial this compound and offers troubleshooting strategies to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS).[1][2] It competitively inhibits the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3] Additionally, this compound exhibits antihistaminic and anti-5-hydroxytryptamine (5-HT) effects, contributing to its anti-allergic and anti-inflammatory properties.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to study the role of PGD2 in various physiological and pathological processes, including allergic reactions, inflammation, and asthma.[4] It is utilized in both in vitro cellular assays and in vivo animal models to investigate the effects of PGD2 inhibition.
Q3: How should I store and handle this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential sources of batch-to-batch variability with commercial this compound?
A4: While specific issues with this compound are not extensively documented, batch-to-batch variability in small molecule inhibitors can arise from several factors during chemical synthesis and purification. These can include differences in purity, the presence of residual solvents or synthetic byproducts, and variations in crystalline form (polymorphism), which can affect solubility and bioavailability.[5][6][7]
Q5: How can I qualify a new batch of this compound to ensure its potency?
A5: It is highly recommended to perform a quality control experiment to validate the potency of each new batch of this compound. This can be achieved by performing an in vitro enzyme inhibition assay using recombinant H-PGDS and comparing the IC50 value of the new batch to a previously validated batch or the literature value.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect in my experiment. | Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare a fresh stock solution from a new aliquot. Ensure proper storage conditions are maintained.[4] |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Re-weigh the compound and prepare a fresh stock solution. Verify the accuracy of pipettes and dilution calculations. | |
| Low Purity of the Batch: The actual concentration of the active compound may be lower than stated. | Perform an analytical chemistry technique like HPLC to assess the purity of the batch. If purity is low, consider obtaining a new batch from a reputable supplier. | |
| Inconsistent results between experiments using different batches. | Batch-to-Batch Variability: Differences in purity, solubility, or the presence of impurities. | Qualify each new batch by determining its IC50 in a standardized in vitro H-PGDS inhibition assay before use in critical experiments. |
| Variations in Experimental Conditions: Minor differences in assay setup, cell passage number, or reagent preparation. | Standardize all experimental protocols and ensure consistency in reagent preparation and handling. | |
| Precipitation of this compound in my culture media or buffer. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer or media. Ensure the final solvent concentration is compatible with your experimental system. |
| pH or Salt Concentration Effects: The solubility of this compound may be sensitive to the pH or ionic strength of the solution. | Test the solubility of this compound in different buffers to find the optimal conditions for your experiment. |
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C24H29N5O | N/A |
| Molecular Weight | 403.52 g/mol | N/A |
| IC50 (H-PGDS) | 6 µM | [1][2] |
| Kd (H-PGDS) | 0.8 µM | [1] |
| Ki (vs. PGH2) | 5 µM | [2][3] |
| Ki (vs. GSH) | 3 µM | [2][3] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | [4] |
Experimental Protocols
Protocol 1: In Vitro H-PGDS Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human H-PGDS
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
PGD2 ELISA kit
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant H-PGDS enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate and GSH.
-
Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the enzyme activity.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for qualifying a new batch of this compound.
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. Small Molecules Analysis & QC [sigmaaldrich.com]
- 3. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
Validation & Comparative
Comparing the potency of Hql-79 and TAS-204 in vitro
An In Vitro Comparison of Hql-79 and TAS-204 Potency in the Inhibition of Hematopoietic Prostaglandin D Synthase
In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a key therapeutic target. This enzyme is crucial for the production of prostaglandin D2 (PGD2), a mediator implicated in allergic reactions. This guide provides a comparative analysis of two prominent H-PGDS inhibitors, this compound and TAS-204, focusing on their in vitro potency and mechanisms of action.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of this compound and TAS-204 as inhibitors of H-PGDS has been evaluated using various biochemical and cellular assays. The following table summarizes the key quantitative data for these two compounds. Notably, TAS-204 demonstrates significantly higher potency against the recombinant human H-PGDS enzyme compared to this compound.
| Parameter | This compound | TAS-204 |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS) | Hematopoietic Prostaglandin D Synthase (H-PGDS) |
| IC50 (recombinant human H-PGDS) | 6 µM | 23-24 nM[1][2] |
| IC50 (cellular assay) | ~100 µM | Not Available |
| Binding Affinity (Kd) | 0.8 µM | Not Available |
| Inhibition Constant (Ki) | 5 µM (vs. PGH2), 3 µM (vs. GSH) | Not Available |
| Mechanism of Inhibition | Competitive against PGH2, Non-competitive against GSH | Not Available |
Signaling Pathway of H-PGDS Inhibition
Both this compound and TAS-204 exert their effects by inhibiting the enzymatic activity of H-PGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By blocking this step, these inhibitors reduce the production of PGD2, a key mediator in the inflammatory cascade associated with allergic responses.
Experimental Protocols
The following outlines the methodologies employed in the in vitro evaluation of this compound. Detailed experimental protocols for TAS-204 were not available in the searched literature, which should be considered when directly comparing the IC50 values.
This compound In Vitro Potency Assays
1. Recombinant Human H-PGDS Inhibition Assay:
-
Enzyme Source: Recombinant human H-PGDS.
-
Principle: The assay measures the enzymatic conversion of PGH2 to PGD2. The inhibitory effect of this compound is determined by quantifying the reduction in PGD2 production in the presence of the inhibitor.
-
General Procedure:
-
Recombinant human H-PGDS is incubated with varying concentrations of this compound.
-
The substrate, PGH2, is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGD2 produced is quantified, typically using an enzyme immunoassay (EIA).
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the H-PGDS enzymatic activity.
-
2. Cellular Assay for PGD2 Production:
-
Cell Lines: Rat mastocytoma RBL-2H3 cells and human megakaryocytes MEG-01S cells.
-
Principle: This assay measures the ability of this compound to inhibit PGD2 production in a cellular context, providing insights into its cell permeability and activity within a more physiological environment.
-
General Procedure:
-
Cells are cultured and sensitized (e.g., with anti-dinitrophenyl IgE for RBL-2H3 cells).
-
The cells are then treated with various concentrations of this compound.
-
PGD2 release is stimulated (e.g., with dinitrophenyl-bovine serum albumin or a calcium ionophore like A23187).
-
The concentration of PGD2 in the cell culture medium is measured by EIA.
-
The IC50 value is determined as the concentration of this compound that results in a 50% reduction in PGD2 release.
-
Conclusion
Based on the available in vitro data, TAS-204 is a substantially more potent inhibitor of recombinant human H-PGDS than this compound, with an IC50 value in the nanomolar range compared to the micromolar potency of this compound. This suggests that TAS-204 may have the potential for higher efficacy at lower concentrations. However, it is important to note the absence of publicly available data on the cellular activity of TAS-204, as well as detailed, directly comparable experimental protocols. The higher IC50 of this compound in cellular assays compared to the recombinant enzyme assay highlights the importance of evaluating inhibitors in a cellular context to assess factors such as cell permeability and off-target effects. Further studies with TAS-204 in cellular models and under standardized assay conditions would be beneficial for a more comprehensive comparison of these two H-PGDS inhibitors.
References
A Comparative Guide to the Selectivity Profile of Hql-79 and Other H-PGDS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. As a downstream enzyme in the arachidonic acid cascade, H-PGDS presents an attractive therapeutic target for diseases such as asthma and allergic rhinitis. Selective inhibition of H-PGDS offers the potential for more targeted anti-inflammatory therapy with fewer side effects compared to broader-acting agents like COX inhibitors. This guide provides a detailed comparison of the selectivity profile of Hql-79, a well-characterized H-PGDS inhibitor, with other known inhibitors of the prostaglandin synthesis pathway.
Selectivity Profile of H-PGDS Inhibitors
The therapeutic utility of an H-PGDS inhibitor is largely defined by its selectivity. An ideal inhibitor should potently target H-PGDS while sparing other enzymes in the prostaglandin and leukotriene pathways, such as lipocalin-type PGD synthase (L-PGDS), cyclooxygenases (COX-1 and COX-2), and microsomal prostaglandin E synthase (mPGES). Off-target inhibition can lead to unwanted side effects and reduce the therapeutic window.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other notable inhibitors against H-PGDS and other key enzymes in the arachidonic acid cascade. Lower IC50 values indicate higher potency.
| Inhibitor | H-PGDS (human) IC50 | L-PGDS IC50 | COX-1 IC50 | COX-2 IC50 | Reference |
| This compound | 6 µM | > 300 µM | > 300 µM | > 300 µM | [1][2] |
| TAS-204 | 24.0 nM | > 10 µM | > 10 µM | > 10 µM | [3] |
| TFC-007 | 83 nM | Not Reported | Not Reported | Not Reported | [4] |
| AT-56 | > 250 µM | 95 µM | > 250 µM | > 250 µM | [2][5] |
Key Observations:
-
This compound demonstrates moderate potency for H-PGDS with exceptional selectivity, showing no significant inhibition of L-PGDS, COX-1, or COX-2 at concentrations up to 300 µM[1][2].
-
TAS-204 is a highly potent H-PGDS inhibitor with an IC50 in the nanomolar range and also exhibits high selectivity against L-PGDS, COX-1, and COX-2[3].
-
TFC-007 is another potent H-PGDS inhibitor, although its selectivity against other prostaglandin synthases is not as extensively reported in the provided literature[4][6].
-
AT-56 serves as a contrasting example, being a selective inhibitor of L-PGDS with minimal activity against H-PGDS and the COX enzymes, highlighting the structural differences between the two PGD synthase isoforms[2][5].
Inhibition Kinetics and Binding Affinity
Beyond simple IC50 values, understanding the mechanism of inhibition and binding affinity provides deeper insights into the inhibitor's interaction with the target enzyme.
| Inhibitor | Target | Ki | Kd | Mechanism of Inhibition | Reference |
| This compound | H-PGDS | 5 µM (vs PGH2), 3 µM (vs GSH) | 0.8 µM | Competitive against PGH2, Non-competitive against GSH | [1][7] |
| AT-56 | L-PGDS | 75 µM | Not Reported | Competitive against PGH2 | [1][2] |
This compound inhibits human H-PGDS competitively with respect to the substrate PGH2 and non-competitively with respect to the cofactor glutathione (GSH)[7]. Surface plasmon resonance analysis has shown that this compound binds to H-PGDS with a dissociation constant (Kd) of 0.8 µM, indicating a strong binding affinity[2][7].
Experimental Protocols
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed methodologies for key experiments used to determine the selectivity and potency of H-PGDS inhibitors.
Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified H-PGDS.
Objective: To determine the IC50 value of an inhibitor against a purified enzyme.
Materials:
-
Purified recombinant human H-PGDS
-
Substrate: Prostaglandin H2 (PGH2)
-
Cofactor: Reduced glutathione (GSH)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reaction quenching solution (e.g., a solution containing a stable PGD2 analogue for standardization and a solvent to stop the reaction)
-
Detection method: Enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) to quantify PGD2 production.
Procedure:
-
Enzyme Preparation: Dilute the purified H-PGDS to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Incubation: In a microplate, combine the assay buffer, GSH, and the test inhibitor at various concentrations. Add the purified H-PGDS to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, PGH2.
-
Reaction Termination: After a defined incubation period (e.g., 30-60 seconds), stop the reaction by adding the quenching solution.
-
Quantification: Measure the amount of PGD2 produced using a suitable detection method like EIA.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Prostaglandin Production
This assay assesses the inhibitor's efficacy and selectivity in a more physiologically relevant context by using whole cells that endogenously express the target enzyme.
Objective: To measure the selective inhibition of PGD2 production in cells expressing H-PGDS.
Materials:
-
Cell line expressing H-PGDS (e.g., human megakaryocytes, rat mastocytoma cells)[6][7]
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore A23187, dinitrophenyl-bovine serum albumin for sensitized cells)[2][6]
-
Test inhibitor (e.g., this compound)
-
Analytical standards for various prostaglandins (PGD2, PGE2, PGF2α)
-
Detection method: LC-MS/MS or specific EIAs for each prostaglandin.
Procedure:
-
Cell Culture: Culture the H-PGDS-expressing cells to an appropriate density in multi-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified period.
-
Cell Stimulation: Add a stimulating agent to induce the arachidonic acid cascade and subsequent prostaglandin production.
-
Sample Collection: After a defined incubation time, collect the cell culture supernatant.
-
Prostaglandin Quantification: Analyze the supernatant to measure the concentrations of PGD2, as well as other prostaglandins like PGE2 and PGF2α, to assess selectivity.
-
Data Analysis: Determine the IC50 for the inhibition of PGD2 production and evaluate the effect of the inhibitor on the levels of other prostaglandins.
Visualizing the Landscape of Prostaglandin Synthesis and Inhibition
To better understand the specific action of H-PGDS inhibitors, it is helpful to visualize their place within the broader signaling pathway and the experimental workflows used to characterize them.
Prostaglandin Synthesis Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into various prostaglandins, highlighting the position of H-PGDS and other key enzymes that are targets for selectivity profiling.
Caption: Arachidonic acid cascade and points of inhibition.
Experimental Workflow for Inhibitor Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a potential H-PGDS inhibitor.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
The available data robustly demonstrate that This compound is a potent and highly selective inhibitor of H-PGDS . Its negligible activity against L-PGDS, COX-1, and COX-2 underscores its specificity for the target enzyme. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that are common with less selective anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs).
When compared to other H-PGDS inhibitors, this compound's profile is notable. While compounds like TAS-204 exhibit greater potency in vitro, this compound's well-documented selectivity and in vivo activity make it a valuable tool for preclinical research and a benchmark for the development of new anti-inflammatory agents targeting the PGD2 pathway. The detailed understanding of its binding kinetics further aids in the structure-based design of next-generation H-PGDS inhibitors with improved pharmacological properties. Researchers in drug development should consider both the potency and the comprehensive selectivity profile when advancing H-PGDS inhibitors toward clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical, functional, and pharmacological characterization of AT-56, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Hql-79 and CAY10471 for PGD2 Pathway Inhibition
For researchers, scientists, and drug development professionals investigating inflammatory and allergic diseases, the prostaglandin D2 (PGD2) pathway presents a critical therapeutic target. Two potent small molecule inhibitors, Hql-79 and CAY10471, offer distinct mechanisms for disrupting this pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound acts as a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the enzyme responsible for the synthesis of PGD2.[1] In contrast, CAY10471 is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, which is one of the primary receptors through which PGD2 mediates its pro-inflammatory effects.[2][3] This fundamental difference in their mechanism of action—synthesis inhibition versus receptor blockade—underpins the varying experimental outcomes and potential therapeutic applications of these two compounds.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and CAY10471, providing a snapshot of their potency and selectivity.
| Parameter | This compound | CAY10471 | References |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS) | CRTH2/DP2 Receptor | [1][2] |
| Mechanism | Inhibits PGD2 Synthesis | Blocks PGD2 Receptor Signaling | [1][3] |
| IC50 | ~6 µM (human H-PGDS) | Not Applicable | [1] |
| Kd | 0.8 µM (human H-PGDS) | Not Reported | [1] |
| Ki | 5 µM (vs. PGH2), 3 µM (vs. GSH) | 0.6 nM (human CRTH2) | [2][4] |
| Selectivity | No significant effect on COX-1, COX-2, m-PGES, or L-PGDS.[1] | >2000-fold selective for CRTH2 over DP1 receptor (Ki = 1200 nM); >16,000-fold selective over TP receptor (Ki > 10,000 nM).[2] | [1][2] |
Signaling Pathway and Points of Inhibition
The PGD2 signaling pathway plays a crucial role in orchestrating allergic and inflammatory responses. The following diagram illustrates the key components of this pathway and highlights the distinct points of intervention for this compound and CAY10471.
Experimental Protocols
H-PGDS Enzyme Inhibition Assay (for this compound)
This protocol is adapted from methodologies described in the literature for assessing the inhibitory activity of compounds against H-PGDS.
Materials:
-
Recombinant human H-PGDS
-
This compound
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., 1 M citric acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of recombinant H-PGDS in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the H-PGDS solution, GSH, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate the plate at 37°C for a specified time (e.g., 1 minute).
-
Stop the reaction by adding the stop solution.
-
The product, PGD2, can be quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
CRTH2 Receptor Binding Assay (for CAY10471)
This protocol is a generalized procedure based on standard radioligand binding assays for G protein-coupled receptors.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO cells)
-
[3H]-PGD2 (radioligand)
-
CAY10471
-
Non-specific binding control (e.g., a high concentration of unlabeled PGD2)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a microplate, combine the cell membranes, [3H]-PGD2, and varying concentrations of CAY10471 in the binding buffer.
-
For determining non-specific binding, a separate set of wells should contain cell membranes, [3H]-PGD2, and a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of CAY10471 and determine the Ki value.
Comparative Experimental Workflow
For a comprehensive evaluation of this compound and CAY10471 in a cellular or in vivo context, the following workflow can be employed.
Conclusion
The choice between this compound and CAY10471 will largely depend on the specific research question. This compound is an invaluable tool for studying the consequences of de novo PGD2 synthesis inhibition and the overall role of H-PGDS in a biological system. Its use can elucidate the effects of preventing the production of a key inflammatory mediator.
CAY10471, with its high potency and selectivity for the CRTH2 receptor, is ideal for dissecting the specific contributions of this receptor to PGD2-mediated responses. This is particularly relevant given that PGD2 also signals through the DP1 receptor, which can have opposing or distinct effects. By using CAY10471, researchers can isolate the CRTH2-dependent signaling axis.
In many experimental designs, the parallel use of both this compound and CAY10471 can be highly informative. For instance, if this compound abrogates a particular inflammatory response, subsequent experiments with CAY10471 can determine if this effect is mediated specifically through the CRTH2 receptor. This dual approach provides a more complete understanding of the PGD2 pathway's role in health and disease.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Hql-79 in comparison to pan-cyclooxygenase inhibitors
An Objective Comparison of Hql-79 and Pan-Cyclooxygenase Inhibitors for Researchers and Drug Development Professionals.
Introduction
In the landscape of anti-inflammatory and anti-allergic drug development, understanding the specific mechanisms of action of therapeutic agents is paramount. This guide provides a detailed comparison between this compound, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), and pan-cyclooxygenase (COX) inhibitors, a broad class of non-steroidal anti-inflammatory drugs (NSAIDs). While both categories of drugs modulate inflammatory pathways, their targets and overall pharmacological profiles differ significantly. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate their potential applications.
Mechanism of Action: A Tale of Two Pathways
This compound and pan-COX inhibitors intervene at different points in the arachidonic acid cascade, leading to distinct downstream effects on prostanoid synthesis.
This compound: Selective Inhibition of PGD2 Synthesis
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in allergic and inflammatory responses.[2] By specifically targeting H-PGDS, this compound reduces the production of PGD2 without significantly affecting the synthesis of other prostanoids like PGE2 and PGF2α.[3][4] In fact, some studies indicate that this compound may even enhance the release of the bronchoprotective prostanoid, PGE2.[3] This selective action suggests a more targeted therapeutic approach with a potentially lower risk of side effects associated with broader prostanoid inhibition.
Pan-Cyclooxygenase Inhibitors: Broad-Spectrum Prostanoid Suppression
Pan-cyclooxygenase inhibitors, which include traditional NSAIDs like aspirin and ibuprofen, function by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] These enzymes are responsible for the initial conversion of arachidonic acid to PGH2, the common precursor for all prostanoids.[5] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6] In contrast, COX-2 is primarily induced at sites of inflammation and is responsible for the production of pro-inflammatory prostanoids.[6] By inhibiting both isoforms, pan-COX inhibitors effectively reduce inflammation, pain, and fever, but their lack of selectivity can lead to adverse effects, most notably gastrointestinal irritation and bleeding, due to the inhibition of COX-1's protective functions.[5][6]
Caption: Signaling pathways for this compound and pan-COX inhibitors.
Comparative Efficacy and Selectivity
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), while its binding affinity can be described by the dissociation constant (Kd). The selectivity of a compound refers to its ability to inhibit one target over others.
| Compound | Target | IC50 | Kd | Ki | Selectivity Notes |
| This compound | Human H-PGDS | 6 µM[1][2] | 0.8 µM[1][2] | 5 µM (vs PGH2), 3 µM (vs GSH)[2][4] | No obvious effect on COX-1, COX-2, m-PGES, or L-PGDS at up to 300 µM.[2] |
| Pan-COX Inhibitors | |||||
| Aspirin | COX-1 | - | - | - | ~170-fold more potent in inhibiting COX-1 than COX-2.[7] |
| Ibuprofen | COX-1 & COX-2 | - | - | - | Non-selective inhibitor of both COX-1 and COX-2.[7] |
| Celecoxib | COX-2 | - | - | - | Selective COX-2 inhibitor.[7] |
Data for specific IC50, Kd, and Ki values for pan-COX inhibitors can vary widely depending on the specific drug and the assay conditions.
The data clearly demonstrates that this compound is a selective inhibitor of H-PGDS.[1][2] It shows no significant inhibitory activity against COX-1 and COX-2, even at high concentrations.[2] This high selectivity is a key differentiator from pan-COX inhibitors, which by definition, inhibit both COX isoforms.[5] This suggests that this compound may offer a more favorable safety profile, particularly concerning gastrointestinal side effects.
Experimental Protocols and Data
In Vitro H-PGDS Inhibition Assay with this compound
This protocol is based on studies characterizing the inhibitory effect of this compound on H-PGDS activity.[4]
-
Objective: To determine the IC50 of this compound for human H-PGDS.
-
Materials:
-
Recombinant human H-PGDS
-
PGH2 (substrate)
-
Glutathione (GSH) (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
Enzyme immunoassay (EIA) kit for PGD2 quantification
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant human H-PGDS, and GSH.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a defined period (e.g., 1 minute).
-
Terminate the reaction (e.g., by adding a stop solution containing a reducing agent like SnCl2).
-
Quantify the amount of PGD2 produced using a specific EIA kit.
-
Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Model of Allergic Airway Inflammation
This protocol is based on in vivo studies evaluating the efficacy of this compound in a mouse model.[4][8]
-
Objective: To assess the effect of orally administered this compound on antigen-induced PGD2 production and airway inflammation.
-
Animal Model: Wild-type or human H-PGDS-overexpressing mice.
-
Procedure:
-
Sensitize the mice by intraperitoneal injections of an antigen (e.g., ovalbumin (OVA)) mixed with an adjuvant (e.g., aluminum hydroxide gel) on specific days (e.g., day 0 and day 14).
-
On a later day (e.g., day 21), orally administer this compound (e.g., 30 mg/kg body weight) or a vehicle control.
-
After a set time (e.g., 1 hour), challenge the mice with an aerosolized solution of the antigen (e.g., 2.5% w/v OVA in saline) for a defined period (e.g., 20 minutes).
-
Collect bronchoalveolar lavage fluid (BALF) at a specific time point after the antigen challenge (e.g., 10 minutes for prostanoid measurement or 48 hours for cell counts).
-
Quantify the levels of PGD2, PGE2, and PGF2α in the BALF using techniques like HPLC followed by EIA.
-
Perform total and differential cell counts on the BALF to assess the extent of inflammatory cell infiltration.
-
Compare the results between the this compound-treated group and the vehicle-treated group to evaluate the drug's efficacy.
-
General Protocol for Evaluating Pan-Cyclooxygenase Inhibitors: Human Whole Blood Assay
This is a common ex vivo method to assess the inhibitory activity of NSAIDs on COX-1 and COX-2.[9]
-
Objective: To determine the potency and selectivity of a test compound on COX-1 and COX-2 in a physiologically relevant matrix.
-
Procedure:
-
Draw fresh human blood into heparinized tubes.
-
For the COX-1 assay, incubate whole blood with the test compound at various concentrations. Induce COX-1 activity by adding a calcium ionophore (e.g., A23187) and measure the production of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2).
-
For the COX-2 assay, incubate whole blood with the test compound. Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) and incubating for an extended period (e.g., overnight). Then, measure the production of PGE2.
-
Quantify the prostanoid levels using EIA or other sensitive methods.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the COX-2/COX-1 selectivity ratio.
-
Caption: A generalized in vitro experimental workflow.
Conclusion
This compound and pan-cyclooxygenase inhibitors represent two distinct strategies for modulating the arachidonic acid cascade. This compound offers a highly selective approach by targeting H-PGDS, thereby specifically inhibiting the production of the pro-allergic and pro-inflammatory mediator PGD2.[1][2] This selectivity may translate into a more favorable safety profile, particularly with respect to gastrointestinal complications. In contrast, pan-cyclooxygenase inhibitors provide broad-spectrum anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6] However, this lack of selectivity is also responsible for their well-documented side effects.[5] The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic indication and the desired balance between efficacy and safety. The targeted approach of this compound makes it a promising candidate for diseases where PGD2 plays a central pathological role, such as allergic rhinitis and asthma.[3] Pan-COX inhibitors will likely remain a mainstay for the general management of pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Hql-79: A Comparative Analysis of its Cross-reactivity with Prostaglandin Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Hql-79, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), against other key enzymes in the prostaglandin synthesis pathway. The data presented herein demonstrates the high selectivity of this compound, making it a valuable tool for research into the specific roles of PGD2 in various physiological and pathological processes.
Executive Summary
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2). Experimental data confirms that this compound displays high selectivity for H-PGDS with minimal to no inhibitory activity against other major prostaglandin synthases, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase-1 (mPGES-1), and prostacyclin synthase (PGIS), at concentrations up to 300 µM. This high degree of selectivity makes this compound a superior research tool for elucidating the specific functions of H-PGDS and PGD2 in inflammatory and allergic responses.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against various prostaglandin synthases.
| Enzyme Target | This compound Inhibitory Concentration | Reference Compound | Inhibitory Concentration |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | IC50: 6 µM, Kd: 0.8 µM | - | - |
| Cyclooxygenase-1 (COX-1) | No obvious effect up to 300 µM | Indomethacin | IC50: 0.0090 µM |
| Cyclooxygenase-2 (COX-2) | No obvious effect up to 300 µM | Celecoxib | IC50: 6.8 µM |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | No obvious effect up to 300 µM | Compound III | IC50: ~1 µM |
| Prostacyclin Synthase (PGIS) | Not explicitly reported, but expected to be minimal | Rofecoxib | Inhibitory effect demonstrated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the presented data and for designing further comparative studies.
H-PGDS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human H-PGDS.
Materials:
-
Recombinant human H-PGDS
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for PGD2 detection
Procedure:
-
Recombinant human H-PGDS is pre-incubated with varying concentrations of this compound in the assay buffer containing GSH for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a defined time and then terminated.
-
The concentration of the product, PGD2, is quantified using a specific EIA kit.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Activity Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system (e.g., colorimetric, fluorometric, or luminometric) to measure prostaglandin production.
Procedure:
-
COX-1 or COX-2 enzyme is pre-incubated with this compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandins (e.g., PGE2) is monitored over time using a suitable detection method. For example, a colorimetric assay can be used to measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.
-
The rate of reaction in the presence of this compound is compared to the rate in its absence to determine the percentage of inhibition.
-
IC50 values are calculated as described for the H-PGDS assay.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay
Objective: To evaluate the inhibitory potential of this compound against mPGES-1.
Materials:
-
Microsomal fraction containing mPGES-1 (from stimulated cells or recombinant expression)
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer
-
Method for quantifying PGE2 (e.g., ELISA or LC-MS).
Procedure:
-
The microsomal preparation containing mPGES-1 is incubated with different concentrations of this compound in the presence of GSH.
-
The reaction is started by adding PGH2.
-
After a defined incubation period, the reaction is stopped.
-
The amount of PGE2 produced is measured.
-
The percentage of inhibition and IC50 value are determined as previously described.
Prostacyclin Synthase (PGIS) Activity Assay
Objective: To determine if this compound inhibits the activity of PGIS.
Materials:
-
Microsomal fraction containing PGIS (e.g., from bovine aorta)
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer
-
Method to measure the stable hydrolysis product of prostacyclin (PGI2), 6-keto-PGF1α (e.g., ELISA or RIA).
Procedure:
-
The microsomal preparation containing PGIS is pre-incubated with various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of PGH2.
-
The reaction is terminated after a specific time.
-
The concentration of 6-keto-PGF1α is quantified to determine the activity of PGIS.
-
The inhibitory effect of this compound is assessed by comparing the product formation in the presence and absence of the compound.
Visualizations
The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for determining enzyme inhibition.
A Comparative Analysis of Hql-79 and Lipopolysaccharide in Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Prostaglandin Synthesis Inhibitor and a Classical Pro-inflammatory Activator on Macrophage Function.
This guide provides a detailed comparative analysis of Hql-79, a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), and Lipopolysaccharide (LPS), a potent, well-characterized activator of pro-inflammatory macrophages. While direct comparative studies on a compound named "AT-56" are not available in the public domain, this guide utilizes LPS as a benchmark for pro-inflammatory M1 macrophage activation to contrast the inhibitory effects of this compound. This comparison is supported by experimental data on the mechanisms of action, effects on key biomarkers, and underlying signaling pathways.
Executive Summary
Macrophages are pivotal players in the immune response, capable of polarizing into different functional phenotypes. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a classical stimulus that induces a pro-inflammatory M1 phenotype. This activation is characterized by the production of inflammatory mediators like prostaglandin D2 (PGD2), nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.
In contrast, this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the key enzyme responsible for PGD2 production. By blocking PGD2 synthesis, this compound serves to modulate the inflammatory response in macrophages, representing a therapeutic strategy to dampen excessive inflammation. This guide will dissect the distinct effects of these two compounds on macrophage activation.
Data Presentation: Performance Comparison
The following tables summarize the quantitative effects of LPS-induced macrophage activation and the inhibitory action of this compound.
| Parameter | Condition | Concentration | Result | Reference |
| PGD2 Production | LPS-Stimulated BMDMs | 1 µg/mL LPS | Increased PGD2 Production | |
| LPS + this compound | 1 µg/mL LPS + 5 µM this compound | Inhibition of PGD2 Production | ||
| LPS + this compound | 1 µg/mL LPS + 20 µM this compound | Stronger Inhibition of PGD2 | ||
| LPS + this compound | 1 µg/mL LPS + 100 µM this compound | Maximal Inhibition of PGD2 | ||
| iNOS Expression | Unstimulated Macrophages | - | No detectable iNOS | |
| LPS-Stimulated Macrophages | 100 ng/mL LPS | Significant increase in iNOS protein | ||
| TNF-α Production | Unstimulated Macrophages | - | Baseline (low/undetectable) | |
| LPS-Stimulated Macrophages | 100 ng/mL LPS (24h) | ~11,390 pg/mL | ||
| IL-6 Production | Unstimulated Macrophages | - | Baseline (low/undetectable) | |
| LPS-Stimulated Macrophages | 100 ng/mL LPS | Significant increase in IL-6 | ||
| NF-κB Activation | Unstimulated Macrophages | - | NF-κB sequestered in cytoplasm | |
| LPS-Stimulated Macrophages | 100 ng/mL LPS (45 min) | 2.6-fold increase in nuclear NF-κB |
Signaling Pathways
The activation of macrophages by LPS and the inhibitory action of this compound are governed by distinct signaling pathways.
LPS-Induced M1 Macrophage Activation: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This triggers a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). Both pathways converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the M1 phenotype.
Mechanism of Action of this compound: this compound acts downstream of the initial inflammatory signaling. Within the cell, the inflammatory cascade initiated by stimuli like LPS leads to the production of Prostaglandin H2 (PGH2). This compound specifically inhibits the enzyme HPGDS, which is responsible for converting PGH2 into PGD2. By blocking this step, this compound reduces the levels of PGD2, a key mediator of inflammation, without affecting the production of other prostaglandins like PGE2.
Caption: Signaling pathways of LPS-induced macrophage activation and this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
1. Macrophage Culture and Stimulation
-
Cell Lines: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation: For activation, macrophages are seeded in multi-well plates. After adherence, the medium is replaced. Cells are pre-treated with this compound (at concentrations ranging from 5 to 100 µM) or vehicle control for 1 hour. Subsequently, cells are stimulated with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.
2. Measurement of Prostaglandin and Cytokine Production (ELISA)
-
Sample Collection: After the stimulation period, the cell culture supernatant is collected.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of PGD2, TNF-α, and IL-6 in the supernatant according to the manufacturer's instructions. The optical density is measured using a microplate reader, and concentrations are calculated based on a standard curve.
3. Analysis of Gene Expression (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from the cultured macrophages using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.
4. Western Blot for Protein Expression
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, phosphorylated NF-κB p65, or β-actin (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for studying macrophage activation.
Conclusion
The comparison between this compound and LPS highlights two distinct approaches to modulating macrophage function. LPS serves as a powerful tool to induce a pro-inflammatory M1 state, crucial for pathogen clearance but potentially detrimental in chronic inflammatory diseases. This compound, by selectively inhibiting PGD2 synthesis, offers a targeted mechanism to suppress a key inflammatory mediator without broadly suppressing the entire macrophage activation cascade. This makes HPGDS inhibitors like this compound a promising area of research for therapeutic interventions in inflammatory and allergic conditions where PGD2 plays a significant pathological role. Further research quantifying the downstream effects of this compound on a wider array of M1 and M2 markers would provide a more complete picture of its immunomodulatory potential.
Head-to-Head Comparison: HQL-79 and Ramatroban in Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational anti-allergic compounds, HQL-79 and ramatroban. By examining their performance in various preclinical allergy models, this document aims to inform research and development decisions in the field of allergy and immunology.
At a Glance: this compound vs. Ramatroban
| Feature | This compound | Ramatroban |
| Primary Mechanism of Action | - Histamine H1 Receptor Antagonist- Serotonin (5-HT) Receptor Antagonist- Prostaglandin D2 (PGD2) Synthase Inhibitor- Inhibitor of Mediator Release (Histamine, Leukotrienes, PGD2)- Enhancer of Prostaglandin E2 (PGE2) Release | - Thromboxane A2 (TXA2) Receptor Antagonist- Prostaglandin D2 (PGD2) Receptor (DP2/CRTH2) Antagonist |
| Key Therapeutic Targets | Multiple pathways in the allergic cascade, including mast cell stabilization and modulation of pro-inflammatory and anti-inflammatory prostaglandins. | Key pro-inflammatory pathways mediated by thromboxane and PGD2, particularly in allergic rhinitis and asthma. |
| Reported Efficacy in Animal Models | Effective in models of passive cutaneous anaphylaxis (rat), antigen-induced bronchoconstriction (guinea pig), nasal vascular permeability (guinea pig), airway eosinophilia (guinea pig), and delayed-type hypersensitivity (mouse). | Effective in models of allergic rhinitis (guinea pig, mouse, human), and antigen-induced respiratory resistance (guinea pig). |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, targeting several key pathways in the allergic inflammatory cascade. It not only acts as a potent antagonist of histamine H1 and serotonin receptors but also uniquely inhibits the synthesis of prostaglandin D2 (PGD2), a critical mediator in allergic responses. Furthermore, this compound has been shown to inhibit the release of other pro-inflammatory mediators such as leukotrienes and histamine from mast cells, while simultaneously enhancing the release of the bronchoprotective prostaglandin E2 (PGE2).
Ramatroban, in contrast, functions as a dual antagonist, targeting the receptors for two potent mediators of allergic inflammation: thromboxane A2 (TXA2) and prostaglandin D2 (PGD2), specifically the DP2 (also known as CRTH2) receptor. By blocking the action of TXA2, ramatroban can reduce vasoconstriction and platelet aggregation. Its antagonism of the DP2 receptor inhibits the recruitment and activation of key inflammatory cells like eosinophils and Th2 lymphocytes.
Performance in Preclinical Allergy Models
This compound: Efficacy Data
Table 1: Effect of this compound on Immediate Hypersensitivity Reactions
| Experimental Model | Animal | Endpoint | Dosage (p.o.) | Inhibition (%) |
| Passive Cutaneous Anaphylaxis | Rat | Evans blue leakage | 10 mg/kg | 78.3 |
| Antigen-Induced Bronchoconstriction | Guinea Pig | Increase in airway resistance | 3 mg/kg | 63.2 |
| Antigen-Induced Nasal Vascular Permeability | Guinea Pig | Dye leakage in nasal mucosa | 10 mg/kg | 59.1 |
Table 2: Effect of Chronic this compound Administration on Airway Inflammation
| Experimental Model | Animal | Endpoint | Dosage (p.o.) | Treatment Duration | Inhibition (%) |
| Airway Eosinophilia | Guinea Pig | Eosinophil count in bronchoalveolar lavage fluid | 10 mg/kg/day | 2 weeks | 52.4 |
| Late Asthmatic Response (LAR) | Guinea Pig | Increase in airway resistance | 10 mg/kg/day | 2 weeks | 68.7 |
Ramatroban: Efficacy Data
Table 3: Effect of Ramatroban on Allergic Rhinitis Models
| Experimental Model | Species | Endpoint | Dosage | Route | Key Findings |
| Antigen-Induced Nasal Symptoms | Guinea Pig | Sneezing, nasal rubbing | 30 mg/kg/day | p.o. | Significant reduction in nasal symptoms. |
| Allergen-Induced Nasal Swelling | Human (Perennial Allergic Rhinitis) | Nasal cavity volume and cross-sectional area | 150 mg/day | p.o. | Significantly inhibited the decrease in nasal cavity volume and cross-sectional area after allergen challenge. |
| OVA-Induced Allergic Rhinitis | Mouse | Sneezing, nasal rubbing, eosinophil infiltration | Not specified | Not specified | Significantly reduced nasal symptoms and the number of eosinophils in the nasal mucosa. |
Table 4: Effect of Ramatroban on Airway Responses
| Experimental Model | Animal | Endpoint | Key Findings |
| Antigen-Induced Respiratory Resistance | Guinea Pig | Increase in respiratory resistance | Inhibited antigen-induced respiratory resistance. |
| Allergen-Induced Airway Inflammation | Mouse | Biphasic increase in respiratory resistance, airway inflammation | Inhibited the allergen-induced biphasic increase in respiratory resistance and airway inflammation. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound Studies
Passive Cutaneous Anaphylaxis (PCA) in Rats
-
Sensitization: Male Wistar rats were passively sensitized by an intradermal injection of anti-egg albumin serum.
-
Challenge: 24 hours after sensitization, a mixture of egg albumin and Evans blue dye was injected intravenously.
-
Drug Administration: this compound was administered orally 1 hour before the antigen challenge.
-
Endpoint Measurement: The amount of dye leakage at the skin site was measured to quantify the anaphylactic reaction.
Antigen-Induced Bronchoconstriction in Guinea Pigs
-
Sensitization: Male Hartley guinea pigs were actively sensitized with ovalbumin.
-
Challenge: Sensitized guinea pigs were challenged with an intravenous injection of ovalbumin.
-
Drug Administration: this compound was administered orally 1 hour before the antigen challenge.
-
Endpoint Measurement: Airway resistance was measured using a pulmonary mechanics analyzer.
Ramatroban Studies
Antigen-Induced Nasal Symptoms in Guinea Pigs
-
Sensitization: Guinea pigs were actively sensitized with an allergen.
-
Challenge: Sensitized animals were subjected to a nasal allergen challenge.
-
Drug Administration: Ramatroban was administered orally.
-
Endpoint Measurement: The frequency of sneezing and nasal rubbing was observed and counted.
Allergen-Induced Nasal Swelling in Humans
-
Subjects: Patients with a documented history of perennial allergic rhinitis and a positive skin test to house dust mite.
-
Challenge: A nasal challenge with house dust allergen was performed.
-
Drug Administration: Ramatroban (150 mg/day) was administered orally for 4 weeks.
-
Endpoint Measurement: Nasal cavity volume and minimum cross-sectional area were measured using acoustic rhinometry before and after the allergen challenge.
Summary and Conclusion
Both this compound and ramatroban demonstrate significant potential as anti-allergic agents, albeit through distinct mechanistic pathways. This compound's broad spectrum of activity, targeting multiple mediators and pathways, suggests its potential utility in a wide range of allergic conditions. Its ability to both inhibit pro-inflammatory PGD2 and enhance protective PGE2 is a particularly noteworthy feature.
Ramatroban's focused dual antagonism of the TXA2 and PGD2/DP2 pathways provides a targeted approach to inhibiting key drivers of allergic inflammation, particularly relevant in allergic rhinitis and asthma. Clinical data in allergic rhinitis patients further supports its therapeutic potential in this indication.
Direct comparative studies in the same preclinical models are lacking, making a definitive declaration of superior efficacy for one compound over the other challenging. The choice between pursuing a broad-spectrum inhibitor like this compound versus a more targeted dual antagonist like ramatroban will likely depend on the specific allergic indication and the desired therapeutic profile. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these two promising compounds.
HQL-79 as a Reference Compound for Novel H-PGDS Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HQL-79 with other notable hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. This compound is a well-characterized, orally active, and selective inhibitor of H-PGDS, making it a valuable reference compound in the screening and development of new therapeutic agents targeting allergic and inflammatory diseases. This document outlines its performance against other inhibitors, supported by experimental data, and provides detailed protocols for key assays.
Comparative Performance of H-PGDS Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other H-PGDS inhibitors, offering a clear comparison of their potency and binding affinities.
| Compound | Type of Inhibition / Target | IC50 | Kd | Selectivity | Key Findings & References |
| This compound | Competitive vs. PGH2, Non-competitive vs. GSH | ~6 µM (recombinant human H-PGDS)[1] | 0.8 µM[1][2][3] | No significant effect on COX-1, COX-2, m-PGES, or L-PGDS at up to 300 µM.[1] | Orally active, ameliorates airway inflammation in mice.[2][4] |
| TAS-204 | H-PGDS Inhibitor | 23 nM, 24.0 nM[2][4][5] | - | No inhibitory activities against COX-1, COX-2, microsomal PGE synthase or L-PGDS up to 10 uM.[5] | Dose-dependently inhibits PGD2 production in vivo.[5] |
| TFC-007 | H-PGDS Inhibitor | 71 nM, 83 nM[3][4] | - | Selective for H-PGDS. | Used in the development of PROTACs for H-PGDS degradation.[4] |
| F092 | H-PGDS Inhibitor | - | 0.14 nM[5][6][7] | Selective for H-PGDS. | High-affinity ligand.[5][6][7] |
| ZL-2102 (SAR-191801) | H-PGDS Inhibitor | 5 nM (H-PGDS), 9 nM (human H-PGDS)[2] | - | Selective for H-PGDS. | Good oral bioavailability in rats; has undergone Phase I clinical trials for COPD.[2] |
| HPGDS inhibitor 1 | H-PGDS Inhibitor | - | - | Selective for H-PGDS. | Decreases antigen-induced immune and inflammation responses in animal models.[8] |
| hPGDS-IN-1 | H-PGDS Inhibitor | 12 nM[9] | - | Selective for H-PGDS. | Can be used in research for allergic rhinitis.[9] |
| HPGDS inhibitor 2 (GSK-2894631A) | H-PGDS Inhibitor | 9.9 nM[10][11] | - | Selective for H-PGDS. | Potent and selective inhibitor.[10][11] |
| HPGDS inhibitor 3 | H-PGDS Inhibitor | 9.4 nM[12] | - | Good selectivity. | Orally active with good pharmacokinetic parameters in multiple species.[12] |
| BSPT | H-PGDS Inhibitor | - | - | Selective for H-PGDS. | X-ray crystal structure in complex with human H-PGDS has been determined.[1] |
| TAS-205 | H-PGDS Inhibitor | 55.8 nM | - | Selective for H-PGDS over L-PGDS. | Inhibits PGD2 production in human and rat basophils. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of H-PGDS inhibitors.
In Vitro H-PGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of H-PGDS.
Principle: The enzymatic reaction involves the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) by recombinant H-PGDS. The inhibitory effect of a test compound is determined by measuring the reduced production of PGD2.
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound and novel screening compounds)
-
96-well plates
-
PGD2 ELISA kit for detection
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant H-PGDS enzyme, GSH, and the test/reference compound to the appropriate wells.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
Quantify the amount of PGD2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PGD2 Production Assay
This assay assesses the inhibitory activity of compounds in a more physiologically relevant cellular context.
Principle: Cells that endogenously express H-PGDS (e.g., mast cells, basophils) are stimulated to produce PGD2. The ability of a test compound to reduce the amount of secreted PGD2 is measured.
Materials:
-
Cell line expressing H-PGDS (e.g., human KU812 basophilic cells, rat RBL-2H3 mast cells).[13]
-
Cell culture medium and supplements.
-
Stimulant (e.g., calcium ionophore A23187, antigen for sensitized cells).
-
Test compounds and this compound.
-
PGD2 ELISA kit.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere or stabilize overnight.
-
Pre-incubate the cells with various concentrations of the test compounds or this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., A23187) to induce PGD2 production.
-
Incubate for a specific time (e.g., 30 minutes to a few hours) to allow for PGD2 synthesis and secretion into the culture medium.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using a competitive ELISA kit.
-
Determine the IC50 values by plotting the percentage of PGD2 inhibition against the compound concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and the target enzyme.
Principle: The H-PGDS enzyme is immobilized on a sensor chip. The binding of a test compound to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Recombinant human H-PGDS.
-
Test compounds and this compound.
-
Running buffer.
Procedure:
-
Immobilize the recombinant H-PGDS onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound and this compound in the running buffer.
-
Inject the different concentrations of the analyte (inhibitor) over the sensor surface with the immobilized enzyme.
-
Monitor the binding and dissociation in real-time, generating a sensorgram for each concentration.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
Analyze the sensorgram data using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
H-PGDS Signaling Pathway
The following diagram illustrates the position of H-PGDS in the arachidonic acid cascade and the subsequent signaling of its product, PGD2.
Caption: H-PGDS catalyzes the conversion of PGH2 to PGD2.
Experimental Workflow for H-PGDS Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel H-PGDS inhibitors, using this compound as a reference.
Caption: A streamlined workflow for H-PGDS inhibitor discovery.
References
- 1. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Prostaglandin D Synthase (hematopoietic-type) Inhibitor F092 | CAS 2250261-59-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPGDS inhibitor 2 - Immunomart [immunomart.com]
- 11. HPGDS inhibitor 2 | CymitQuimica [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Hql-79 and Other PGD2 Synthesis Inhibitors in Inflammatory Disease Models
A Comparative Analysis for Researchers and Drug Development Professionals
Prostaglandin D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. Its synthesis, primarily catalyzed by hematopoietic prostaglandin D synthase (H-PGDS), presents a strategic target for therapeutic intervention. Hql-79, a potent and selective H-PGDS inhibitor, has demonstrated significant anti-inflammatory and anti-allergic effects in preclinical studies. This guide provides an objective in vivo comparison of this compound with other notable PGD2 synthesis inhibitors, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting the PGD2 Synthesis Pathway
The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. H-PGDS then specifically isomerizes PGH2 to the pro-inflammatory mediator PGD2. PGD2 exerts its biological effects by binding to two main receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of these receptors on various immune cells, such as T-cells, eosinophils, and basophils, leads to the characteristic features of allergic inflammation, including vasodilation, bronchoconstriction, and immune cell recruitment. This compound and other inhibitors in its class act by directly inhibiting the enzymatic activity of H-PGDS, thereby blocking the production of PGD2 and mitigating its downstream inflammatory effects.
Comparative In Vivo Efficacy
While direct head-to-head comparative studies of this compound against all other PGD2 synthesis inhibitors in the same animal model are limited in the public domain, the following tables summarize available in vivo data from separate studies. This allows for an indirect comparison of their potential efficacy in relevant disease models.
Table 1: In Vivo Efficacy of H-PGDS Inhibitors in Allergic Rhinitis Models (Guinea Pig)
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Not explicitly tested in a published allergic rhinitis model | - | - | - |
| TAS-204 | Antigen-challenged guinea pigs | Not specified | Suppressed nasal blockage and eosinophil infiltration. | [1] |
| TFC-007 | Japanese cedar pollen-induced allergic rhinitis in guinea pigs | 30 mg/kg, p.o. | Suppressed late-phase nasal blockage and eosinophil infiltration.[2] | [2] |
Table 2: In Vivo Efficacy of H-PGDS Inhibitors in Allergic Asthma Models (Mouse)
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | OVA-induced allergic airway inflammation in mice | 30 mg/kg, p.o. | Ameliorated airway inflammation.[1] | [1] |
| GSK2894631A | Mouse mast cell degranulation model of inflammation | Not specified | Showed a good pharmacokinetic profile and dose-dependent attenuation of PGD2 production. | [3] |
Table 3: In Vitro Potency of H-PGDS Inhibitors
| Compound | IC50 (Human H-PGDS) | Reference |
| This compound | 6 µM | [4] |
| TAS-204 | 23 nM | [5] |
| TFC-007 | 83 nM | [5] |
| GSK2894631A | 9.9 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing allergic inflammation in animal models, which can be adapted for the evaluation of PGD2 synthesis inhibitors.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is widely used to screen for potential anti-asthmatic compounds.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum) on days 0 and 7.
-
Challenge: From day 14 to day 21, mice are challenged daily with an intranasal administration or aerosol inhalation of OVA to induce an allergic inflammatory response in the airways.
-
Treatment: The PGD2 synthesis inhibitor (e.g., this compound at 30 mg/kg) or vehicle is administered orally (p.o.) typically 1 hour before each OVA challenge.
-
Analysis: Twenty-four hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., eosinophils). Lungs are harvested for histological analysis to assess inflammation and mucus production. Cytokine levels in the BALF can be quantified using ELISA.
Allergic Rhinitis Model in Guinea Pigs
Guinea pigs are a suitable model for allergic rhinitis as they exhibit symptoms analogous to human conditions.
-
Sensitization: Hartley guinea pigs are actively sensitized by repeated intraperitoneal injections of an allergen, such as Japanese cedar pollen extract, with an adjuvant.
-
Challenge: After a sensitization period (e.g., 2-3 weeks), animals are challenged with an intranasal instillation of the allergen.
-
Treatment: The test inhibitor (e.g., TFC-007 at 30 mg/kg) is administered orally prior to the allergen challenge.
-
Symptom Evaluation: Nasal symptoms, including sneezing, nasal discharge, and nasal blockage (measured by assessing airway resistance), are monitored and scored.
-
Inflammatory Cell Analysis: Nasal lavage is performed to collect and quantify the infiltration of inflammatory cells, particularly eosinophils.
Conclusion
This compound is a selective H-PGDS inhibitor with demonstrated in vivo efficacy in animal models of allergic inflammation. While direct comparative data is not always available, the information collated here suggests that newer generations of H-PGDS inhibitors, such as TAS-204, TFC-007, and GSK2894631A, exhibit higher in vitro potency. The choice of inhibitor for further research and development will depend on a comprehensive evaluation of their in vivo efficacy, pharmacokinetic profiles, and safety margins in relevant disease models. The provided experimental protocols offer a framework for conducting such comparative studies to identify the most promising candidates for the treatment of PGD2-mediated diseases.
References
- 1. d-nb.info [d-nb.info]
- 2. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Hql-79: A Superior Choice for Selective H-PGDS Inhibition in Research and Drug Development
In the landscape of immunological and inflammatory research, the targeted inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a promising therapeutic strategy. This enzyme is a key player in the production of prostaglandin D2 (PGD2), a potent mediator of allergic responses and inflammation. For researchers and drug development professionals, the selection of a highly specific and effective H-PGDS inhibitor is paramount. This guide provides a comprehensive comparison of Hql-79 with other commercially available H-PGDS inhibitors, supported by experimental data, to underscore its advantages.
Comparative Analysis of H-PGDS Inhibitors
This compound distinguishes itself from other H-PGDS inhibitors through a combination of moderate potency, excellent selectivity, and proven in vivo efficacy. The following table summarizes the key quantitative data for this compound and its main competitors.
| Inhibitor | IC50 (H-PGDS) | Kd | Ki | Selectivity Profile |
| This compound | 6 µM[1] | 0.8 µM[1][2] | 5 µM (vs PGH2), 3 µM (vs GSH)[2] | No significant inhibition of COX-1, COX-2, m-PGES, or L-PGDS[1] |
| TFC-007 | 71 nM[3] - 83 nM[3][4] | 0.32 µM (for binding)[3] | Not Reported | Selective for H-PGDS[5] |
| TAS-204 | 24 nM[2][6] | Not Reported | Not Reported | No inhibitory activity against COX-1, COX-2, m-PGES, or L-PGDS up to 10 µM[2][6] |
| TAS-205 | 55.8 nM[7][8][9] | Not Reported | Not Reported | Selective for H-PGDS over L-PGDS[7][8][9] |
| ZL-2102 | ~5-9 nM | Not Reported | Not Reported | Selective for H-PGDS |
| HPGDS inhibitor 3 | 9.4 nM[10][11] | Not Reported | Not Reported | Good selectivity[10][11] |
| GSK-2894631A | 9.9 nM[12] | Not Reported | Not Reported | Selective for H-PGDS[12] |
While inhibitors like TFC-007, TAS-204, TAS-205, ZL-2102, HPGDS inhibitor 3, and GSK-2894631A exhibit higher potency in terms of their IC50 values, this compound's well-characterized binding kinetics (Kd and Ki values) and extensively documented selectivity profile provide a greater degree of confidence in its use as a specific research tool. The moderate potency of this compound can also be advantageous in cellular and in vivo studies, allowing for a wider therapeutic window and minimizing potential off-target effects at higher concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin synthesis pathway and a typical workflow for evaluating H-PGDS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of H-PGDS inhibitors.
In Vitro H-PGDS Enzymatic Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against recombinant human H-PGDS.
Materials:
-
Assay Buffer: 100 mM NaH2PO4, pH 7.0[7]
-
Recombinant Human H-PGDS (rhHPGDS)[7]
-
Substrate: 1-bromo-2,4-dinitrobenzene (BDNB), 75 mM stock in ethanol[7]
-
L-Glutathione, reduced (GSH), 250 mM stock in deionized water[7]
-
96-well UV plate[7]
-
Plate reader capable of kinetic measurements at 340 nm[7]
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Dilute rhHPGDS to 40 ng/µL in Assay Buffer.[7]
-
Dilute GSH to 4 mM in Assay Buffer.[7]
-
Prepare a mixture of rhHPGDS and GSH by combining equal volumes of the 40 ng/µL rhHPGDS and 4 mM GSH solutions. This results in a 20 ng/µL rhHPGDS solution with 2 mM GSH.[7]
-
Dilute the BDNB substrate to 2 mM in Assay Buffer.[7]
-
In a 96-well UV plate, add 50 µL of the rhHPGDS/GSH mixture to each well. For the substrate blank, add 25 µL of Assay Buffer and 25 µL of the 4 mM GSH solution.[7]
-
Add the test compound at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding 50 µL of the 2 mM BDNB substrate to all wells.[7]
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm in kinetic mode for 5 minutes.[7]
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. The specific activity and percent inhibition can then be determined.
Selectivity Assays
To assess the selectivity of this compound, its inhibitory activity is tested against other key enzymes in the prostanoid synthesis pathway.
Protocols for COX-1 and COX-2 Inhibition Assays:
-
A common method involves using commercially available COX inhibitor screening assay kits. These assays typically measure the peroxidase activity of COX-1 and COX-2. The protocol generally involves incubating the purified enzyme with the inhibitor and then adding arachidonic acid to initiate the reaction. The production of PGG2 is then measured colorimetrically.
Protocols for L-PGDS and mPGES-1 Inhibition Assays:
-
Similar to the H-PGDS assay, the activity of L-PGDS and mPGES-1 can be measured using their respective substrates and detecting the formation of their specific products (PGD2 for L-PGDS and PGE2 for mPGES-1) via methods like ELISA or LC-MS/MS. The protocol involves incubating the recombinant enzyme with the inhibitor and the substrate (PGH2), followed by quantification of the product.
In Vivo Ovalbumin-Induced Allergic Asthma Mouse Model
This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a relevant disease context.
Materials:
-
Female BALB/c mice[13]
-
Aluminum hydroxide (Alum)[14]
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS on days 0 and 14.[15]
-
Challenge: On days 28, 29, and 30, challenge the sensitized mice by intranasal administration of 100 µg of OVA in 50 µL of PBS.[15]
-
Treatment: Administer this compound or the vehicle control orally at a specified dose (e.g., 30 mg/kg) at a set time before each OVA challenge.
-
Sample Collection: At 48-72 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.
-
Analysis:
-
PGD2 Measurement: Quantify PGD2 levels in the BALF and lung homogenates using a specific ELISA kit or by LC-MS/MS.
-
Inflammatory Cell Infiltration: Perform differential cell counts on the BALF to determine the number of eosinophils, neutrophils, and lymphocytes.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF by ELISA.
-
Histology: Process lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Conclusion
While several potent H-PGDS inhibitors are commercially available, this compound offers a compelling combination of well-documented selectivity, moderate potency suitable for a range of experimental settings, and demonstrated in vivo efficacy. Its established kinetic parameters provide a solid foundation for interpreting experimental results. For researchers seeking a reliable and specific tool to investigate the role of H-PGDS in health and disease, this compound represents a superior choice. The detailed protocols provided in this guide will aid in the design and execution of robust and reproducible experiments in the field of prostanoid research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
- 13. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Correlating Hql-79's In Vitro Potency with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory concentration (IC50) of Hql-79, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with its observed efficacy in various in vivo models. The data presented herein is supported by detailed experimental protocols to aid in the design and interpretation of future studies.
This compound is a potent and orally active inhibitor of H-PGDS, an enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] Understanding the correlation between its in vitro activity and in vivo outcomes is crucial for its development as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, demonstrating the relationship between its potency in enzymatic and cellular assays and its effectiveness in animal models of disease.
Table 1: In Vitro IC50 and Binding Affinity of this compound
| Assay Type | Target | Cell Line/System | IC50/Kd | Reference |
| Enzymatic Assay | Recombinant Human H-PGDS | - | 6 µM | [1] |
| Cellular Assay | PGD2 Production | Rat Mastocytoma Cells | ~100 µM | [2][3] |
| Cellular Assay | PGD2 Production | Human Megakaryocytes | ~100 µM | [3] |
| Binding Assay | Human H-PGDS | - | Kd: 0.8 µM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Mouse | Ovalbumin-Induced Airway Inflammation | 30 mg/kg, oral | Ameliorated airway inflammation | [3] |
| mdx Mouse | Muscular Dystrophy | 30 mg/kg/day, oral | Decreased necrotic muscle volume | [4] |
| Mouse | Schistosoma mansoni Infection | 2.6 µ g/day , continuous infusion via osmotic pump | Inhibited eosinophilic reaction and cysLTs production | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of HQL-79
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal of HQL-79, a potent and selective human hematopoietic prostaglandin D synthase (H-PGDS) inhibitor. Adherence to these procedures is essential to minimize environmental impact and ensure personnel safety.
Chemical and Safety Data Overview
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₅O | [1] |
| Molecular Weight | 377.48 g/mol | [1] |
| CAS Number | 162641-16-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 193 - 196 °C | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste in a laboratory setting. This procedure is based on established best practices for chemical waste management and specific information from the this compound Safety Data Sheet (SDS).
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste label with the chemical name ("this compound"), concentration, and hazard symbols.
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed plastic bag or container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in a separate, leak-proof, and chemically compatible container.
-
-
Container Labeling:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Indicate the approximate concentration and quantity of this compound in the container.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from direct sunlight and heat sources.[1]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically not exceeding one year), arrange for its disposal.[3]
-
Contact your institution's EHS office or the designated waste management provider to schedule a pickup.[4][5]
-
Provide all necessary information about the waste, including the completed waste label.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated materials and place them in a sealed hazardous waste container.
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including quantities and disposal dates. This is crucial for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final removal.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Hql-79
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Hql-79, a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly familiar with its potential hazards and follow the recommended safety protocols.
Table 1: this compound Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (H302) | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (H400) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (H410) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves when handling the compound.[2] Change gloves immediately if they are torn, punctured, or contaminated. |
| Eye Protection | Safety goggles | Wear chemical safety goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | A full-length laboratory coat with long sleeves and tight-fitting cuffs is required. |
| Respiratory Protection | Fume hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Avoid inhalation: Do not breathe dust or aerosols.[1]
-
Use appropriate ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
Storage
-
Temperature: Store the solid compound at -20°C for short-term storage and -80°C for long-term storage.[3]
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Experimental Protocols
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which catalyzes the conversion of PGH2 to PGD2.[4] This section provides an overview of common experimental applications.
H-PGDS Signaling Pathway
This compound exerts its effect by blocking a key step in the prostaglandin synthesis pathway.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on recombinant human H-PGDS.
Table 3: In Vitro H-PGDS Inhibition Assay Protocol
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer (e.g., Tris-HCl with cofactors like GSH and MgCl2). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a solution of recombinant human H-PGDS and the substrate PGH2. |
| 2. Assay Setup | In a microplate, add the assay buffer, H-PGDS enzyme, and varying concentrations of this compound. |
| 3. Initiation of Reaction | Add the substrate PGH2 to initiate the enzymatic reaction. |
| 4. Incubation | Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. |
| 5. Termination of Reaction | Stop the reaction by adding a suitable quenching solution. |
| 6. Detection | Quantify the amount of PGD2 produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS). |
| 7. Data Analysis | Calculate the IC50 value of this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Cell-Based Assay for PGD2 Production
This protocol provides a general workflow for evaluating the effect of this compound on PGD2 production in cultured cells, such as rat mastocytoma cells (RBL-2H3).
In Vivo Animal Studies
This compound has been shown to be orally active in mice.[5][6] The following provides a general outline for an in vivo experiment.
Table 4: In Vivo Oral Administration Protocol in Mice
| Step | Procedure |
| 1. Animal Acclimatization | Acclimate mice to the laboratory environment for at least one week before the experiment. |
| 2. Formulation of this compound | Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). |
| 3. Dosing | Administer this compound orally to mice at the desired dosage (e.g., 30 mg/kg body weight) using gavage needles. A vehicle control group should be included. |
| 4. Experimental Model | Induce the desired physiological or pathological response (e.g., an allergic inflammatory response). |
| 5. Sample Collection | At the appropriate time point, collect relevant biological samples (e.g., bronchoalveolar lavage fluid, tissue). |
| 6. Analysis | Analyze the samples for relevant biomarkers (e.g., PGD2 levels, inflammatory cell counts). |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., pipette tips, tubes), and used PPE in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
Disposal Procedure
All waste containing this compound must be disposed of through an approved hazardous waste disposal service. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use and disposal of this compound in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
